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  • Product: Methyl 2-(piperazin-1-yl)nicotinate
  • CAS: 104813-92-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-(piperazin-1-yl)nicotinate

Abstract This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of Methyl 2-(piperazin-1-yl)nicotinate, a valuable building block for pharmaceutical and medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of Methyl 2-(piperazin-1-yl)nicotinate, a valuable building block for pharmaceutical and medicinal chemistry research. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This document offers a detailed examination of the underlying chemical principles, a step-by-step experimental protocol, and a discussion of the critical parameters that ensure a successful and reproducible outcome. The intended audience for this guide includes researchers, scientists, and professionals in the fields of organic synthesis, drug discovery, and process development.

Introduction

Methyl 2-(piperazin-1-yl)nicotinate is a disubstituted pyridine derivative that incorporates a methyl nicotinate scaffold and a piperazine moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential biological activity. The piperazine ring, in particular, is a common pharmacophore found in numerous approved drugs, valued for its ability to modulate solubility, basicity, and receptor-binding interactions.

The synthesis of this compound relies on the well-established principles of nucleophilic aromatic substitution on an electron-deficient pyridine ring. The presence of the nitrogen atom in the pyridine ring, coupled with an electron-withdrawing group at the 3-position (the methyl ester), facilitates the displacement of a suitable leaving group at the 2-position by a nucleophile, in this case, piperazine.

This guide will detail a reliable synthetic pathway starting from commercially available precursors, providing a logical workflow and in-depth explanations of the experimental choices.

Synthetic Pathway and Mechanism

The most direct and widely applicable route for the synthesis of Methyl 2-(piperazin-1-yl)nicotinate involves a two-step process: the preparation of a suitable electrophilic precursor, Methyl 2-chloronicotinate, followed by its reaction with piperazine.

Step 1: Synthesis of Methyl 2-chloronicotinate

The synthesis of the key intermediate, Methyl 2-chloronicotinate, can be achieved from 2-chloronicotinic acid. While several methods exist for this transformation, a common and effective approach involves the conversion of the carboxylic acid to an acid chloride followed by esterification, or direct esterification under acidic conditions.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The core reaction of this synthesis is the nucleophilic aromatic substitution of the chlorine atom in Methyl 2-chloronicotinate by piperazine. This reaction proceeds via a well-documented addition-elimination mechanism.

Mechanism of Nucleophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further enhanced by the electron-withdrawing methyl ester group at the 3-position. This electronic arrangement makes the carbon atom at the 2-position susceptible to nucleophilic attack.

The reaction is initiated by the attack of the nucleophilic nitrogen of piperazine on the C2 carbon of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the ester group. The aromaticity of the pyridine ring is temporarily broken in this step. In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired product.

A critical consideration in this step is the potential for di-substitution, where both nitrogen atoms of the piperazine ring react with the electrophile. To favor mono-substitution, an excess of piperazine is typically used. This statistical approach ensures that a molecule of Methyl 2-chloronicotinate is more likely to encounter a free piperazine molecule than a mono-substituted piperazine molecule.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Synthesis of Methyl 2-chloronicotinate

This protocol describes the synthesis of Methyl 2-chloronicotinate from 2-chloronicotinic acid.

Materials:

  • 2-Chloronicotinic acid

  • Methanol, anhydrous

  • Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂), or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-chloronicotinic acid (1.0 eq) in anhydrous methanol, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-chloronicotinate.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Synthesis of Methyl 2-(piperazin-1-yl)nicotinate

This protocol details the nucleophilic aromatic substitution reaction between Methyl 2-chloronicotinate and piperazine.

Materials:

  • Methyl 2-chloronicotinate

  • Piperazine, anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-chloronicotinate (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add an excess of anhydrous piperazine (3.0-5.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford Methyl 2-(piperazin-1-yl)nicotinate as a pure solid.

Data Presentation

Table 1: Reagent Properties and Stoichiometry (for a 10 mmol scale synthesis of Methyl 2-(piperazin-1-yl)nicotinate)
ReagentMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
Methyl 2-chloronicotinateC₇H₆ClNO₂171.58101.01.72 g
PiperazineC₄H₁₀N₂86.14404.03.45 g
Potassium CarbonateK₂CO₃138.21202.02.76 g
DMFC₃H₇NO73.09--50 mL
Table 2: Expected Spectroscopic Data for Methyl 2-(piperazin-1-yl)nicotinate
Spectroscopic DataExpected Values
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~8.4 (dd, 1H, H-6), ~8.0 (dd, 1H, H-4), ~7.0 (dd, 1H, H-5), ~3.9 (s, 3H, OCH₃), ~3.8 (t, 4H, piperazine-H), ~3.0 (t, 4H, piperazine-H), ~2.0 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~167 (C=O), ~158 (C-2), ~152 (C-6), ~138 (C-4), ~115 (C-5), ~110 (C-3), ~52 (OCH₃), ~50 (piperazine-C), ~46 (piperazine-C)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~2950, 2850 (C-H stretch), ~1720 (C=O stretch, ester), ~1600, 1450 (C=C, C=N stretch)
Mass Spectrometry (ESI-MS) m/z 222.12 [M+H]⁺

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps and the logical flow of the synthesis of Methyl 2-(piperazin-1-yl)nicotinate.

Synthesis_Workflow cluster_step1 Step 1: Preparation of Methyl 2-chloronicotinate cluster_step2 Step 2: Synthesis of Methyl 2-(piperazin-1-yl)nicotinate 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Esterification Esterification (MeOH, SOCl₂) 2-Chloronicotinic_Acid->Esterification Methyl_2-chloronicotinate Methyl 2-chloronicotinate Esterification->Methyl_2-chloronicotinate SNAr_Reaction SNAr Reaction (K₂CO₃, DMF) Methyl_2-chloronicotinate->SNAr_Reaction Piperazine Piperazine Piperazine->SNAr_Reaction Methyl_2-(piperazin-1-yl)nicotinate Methyl 2-(piperazin-1-yl)nicotinate SNAr_Reaction->Methyl_2-(piperazin-1-yl)nicotinate

Caption: Synthetic workflow for the preparation of Methyl 2-(piperazin-1-yl)nicotinate.

SNAr_Mechanism Reactants Methyl 2-chloronicotinate Piperazine Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants:f1->Meisenheimer Nucleophilic Attack Product Methyl 2-(piperazin-1-yl)nicotinate Cl⁻ Meisenheimer->Product:f0 Elimination of Cl⁻

Exploratory

An In-depth Technical Guide to the Characterization of 4-[4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide (CAS Number: 104813-92-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the characterization of 4-[4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-[4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide, a significant regioisomeric impurity of the selective COX-2 inhibitor, Celecoxib.[1][2] As a critical component in the quality control and regulatory submission process for Celecoxib, a thorough understanding of this impurity's synthesis, isolation, and analytical characterization is paramount. This document details the structural elucidation of this compound through modern spectroscopic techniques and outlines the methodologies for its identification and quantification.

Introduction: The Significance of Isomeric Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the formation of isomers as process-related impurities is a common challenge. These isomers often possess similar physicochemical properties to the API, making their separation and characterization complex. However, their potential for different pharmacological or toxicological profiles necessitates stringent control. 4-[4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide (CAS: 104813-92-5) is a notable regioisomer of Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[3][4][5][6] This impurity, often designated as "Impurity V" or the "regio-isomer," arises during the synthesis of Celecoxib and requires careful monitoring to ensure the final drug product's safety and efficacy.[1][2]

This guide will delve into the essential aspects of characterizing this specific Celecoxib impurity, providing a framework for its synthesis, isolation, and definitive structural confirmation using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Synthesis and Isolation of the Celecoxib Regioisomer

The formation of the Celecoxib regioisomer is a consequence of the reaction between 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride. While the desired reaction leads to the formation of Celecoxib, a change in the regioselectivity of the condensation can result in the formation of the 4,5-disubstituted pyrazole ring system of the regioisomeric impurity.[7]

Representative Synthetic Pathway

While some studies have isolated this impurity from crude Celecoxib samples via preparative HPLC, a direct synthesis provides an unambiguous reference standard.[1][2] A representative synthesis involves the condensation of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent such as methanol, often in the presence of a base like triethylamine to neutralize the hydrochloride salt.[7]

Synthesis_of_Celecoxib_Regioisomer reagent1 1-(4-methylphenyl)-4,4,4-trifluoro- butane-1,3-dione reaction Condensation reagent1->reaction reagent2 4-hydrazinobenzenesulfonamide hydrochloride reagent2->reaction solvent_base Methanol Triethylamine solvent_base->reaction product 4-[4-(4-methylphenyl)-3-(trifluoromethyl)- 1H-pyrazol-1-yl]-benzenesulfonamide (CAS: 104813-92-5) reaction->product

Caption: Representative synthesis of the Celecoxib regioisomer.

Isolation and Purification Protocol

For the isolation of the regioisomer from a mixture containing Celecoxib, preparative high-performance liquid chromatography (HPLC) is the method of choice.

Step-by-Step Preparative HPLC Protocol:

  • Sample Preparation: Dissolve the crude Celecoxib mixture in the mobile phase at a high concentration (e.g., 10 mg/mL).[2]

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically employed.[2]

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio (e.g., 50:50 v/v) should be optimized for the best separation.[2]

    • Flow Rate: A suitable flow rate for preparative scale, for instance, 2.0 mL/min, should be set.[2]

    • Detection: UV detection at a wavelength where both Celecoxib and the impurity absorb, such as 252 nm, is appropriate.[2]

  • Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of the regioisomer. Multiple injections may be necessary to obtain a sufficient quantity of the isolated compound.[2]

  • Solvent Evaporation: Pool the collected fractions and remove the solvent using a rotary evaporator.[2]

  • Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC.

Spectroscopic Characterization

Definitive structural elucidation of 4-[4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol for LC-MS:

  • Chromatography: Utilize a reversed-phase C18 column with a gradient elution of acetonitrile and water containing a modifier like ammonium acetate to ensure good peak shape and ionization.[2]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds.

  • Mass Analysis: Acquire full scan mass spectra to determine the molecular weight. The protonated molecule [M+H]+ is expected.

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion to aid in structural confirmation.

Data Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 382, corresponding to the protonated molecule [M+H]+.[7][8] The fragmentation pattern can help differentiate it from Celecoxib.

Parameter Value Reference
Molecular Formula C17H14F3N3O2S[8]
Molecular Weight 381.37 g/mol [8]
Expected [M+H]+ 382[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule and for distinguishing between isomers.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent such as DMSO-d6 or CDCl3.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

Data Interpretation:

The key to distinguishing the regioisomer from Celecoxib lies in the chemical shifts and coupling patterns of the aromatic protons and the pyrazole proton. In the regioisomer, the pyrazole proton will appear as a singlet, and the connectivity between the aromatic rings and the pyrazole core can be confirmed through HMBC correlations.

Representative ¹H NMR Data (in DMSO-d6):

Proton Chemical Shift (δ, ppm) Multiplicity Assignment
CH3~2.35sMethyl protons on the p-tolyl group
Aromatic CH7.0 - 8.0mProtons on the benzenesulfonamide and p-tolyl rings
Pyrazole CH~8.5sProton on the pyrazole ring
SO2NH2~7.5s (br)Sulfonamide protons

Note: The exact chemical shifts can vary depending on the solvent and concentration.

A singlet corresponding to the methyl group is expected around δ 2.35 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol for FTIR:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory for a solid sample.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Data Interpretation:

The IR spectrum will show characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretching of the sulfonyl group, C-F stretching of the trifluoromethyl group, and various C-H and C=C vibrations of the aromatic rings.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Sulfonamide)3400 - 3200
C-H Stretch (Aromatic)3100 - 3000
S=O Stretch (Sulfonyl)1350 - 1300 and 1160 - 1120
C-F Stretch (CF3)1300 - 1100
C=C Stretch (Aromatic)1600 - 1450

Integrated Characterization Workflow

A systematic approach is crucial for the unambiguous identification and characterization of this impurity.

Characterization_Workflow start Crude Product or Synthesized Material hplc Preparative HPLC Isolation start->hplc purity Analytical HPLC Purity Check hplc->purity ms Mass Spectrometry (Molecular Weight) purity->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structure Elucidation) ms->nmr ir FTIR Spectroscopy (Functional Groups) nmr->ir end Definitive Structural Confirmation ir->end

Caption: A systematic workflow for the characterization of the Celecoxib regioisomer.

Conclusion

The accurate characterization of 4-[4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide is a critical aspect of ensuring the quality and safety of Celecoxib. This guide has provided a detailed framework for its synthesis, isolation, and comprehensive spectroscopic analysis. By employing the described methodologies, researchers and drug development professionals can confidently identify and quantify this regioisomeric impurity, thereby meeting stringent regulatory requirements and ensuring the integrity of the final pharmaceutical product.

References

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]

  • Satyanarayana, U., Kumar, Y. R., & Babu, J. M. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of pharmaceutical and biomedical analysis, 35(5), 951-957. [Link]

  • Babu, J. M., et al. (2004). Isolation, synthesis and characterization of impurities in Celecoxib a cox-2 inhibitor. Ovid. [Link]

  • Reddy, G. O., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

  • Rajkumar, V., et al. (2017). Celecoxib Impurity Profiling by HPLC. Scribd. [Link]

  • Prasanth, V., & Reddy, B. K. (2015). CELECOXIB. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • SynThink Research Chemicals. Celecoxib EP Impurities & USP Related Compounds. [Link]

  • Pharmaffiliates. Celecoxib-impurities. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). [Link]

  • PubMed. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. [Link]

  • PubChem. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c834184739="" class="ng-star-inserted">2H_2)sulfonamide. [Link]

  • MDPI. Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. [Link]

  • SciSpace. A selective and sensitive LC-MS/MS method for the simultaneous determination of twopotential genotoxic impurities in celecoxib. [Link]

  • ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • PMC. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. [Link]

  • ResearchGate. FTIR spectrum of [18-C-6H 3 O + ][OH − ] high frequency region. [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 2-(piperazin-1-yl)nicotinate

Abstract This technical guide provides a comprehensive framework for elucidating the mechanism of action of Methyl 2-(piperazin-1-yl)nicotinate, a novel small molecule with significant therapeutic potential. The guide is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of Methyl 2-(piperazin-1-yl)nicotinate, a novel small molecule with significant therapeutic potential. The guide is structured to lead researchers through a logical, multi-tiered investigational process, beginning with an in-silico and structural analysis, progressing through in-vitro target identification and validation, and culminating in a discussion of potential in-vivo studies. The protocols and methodologies described herein are grounded in established principles of pharmacology and drug discovery, with an emphasis on creating self-validating experimental systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the pharmacological profile of this and structurally related compounds.

Introduction: The Scientific Rationale

The chemical architecture of Methyl 2-(piperazin-1-yl)nicotinate presents a compelling case for its potential interaction with key central nervous system (CNS) targets. The molecule is a hybrid of two well-established pharmacophores: the nicotinic acid methyl ester and the piperazine moiety.

  • The Nicotinate Moiety: The pyridine ring of the nicotinate is a recognized bioisostere of the pyridinyl-ether motif found in numerous ligands for nicotinic acetylcholine receptors (nAChRs).[1] The nitrogen atom in the pyridine ring can act as a critical hydrogen bond acceptor, a key interaction for binding to the aromatic box of the nAChR ligand-binding domain.[1][2]

  • The Piperazine Moiety: The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of CNS-active drugs.[3][4][5] Its conformational flexibility and the presence of two nitrogen atoms allow for diverse interactions with various neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and histamine (H) receptors.[3][4][6][7]

This unique structural combination suggests that Methyl 2-(piperazin-1-yl)nicotinate is a prime candidate for modulating neuronal signaling pathways. This guide outlines a systematic approach to deconstruct its mechanism of action.

Tier 1: Preliminary Assessment and Target Prioritization

The initial phase of investigation focuses on leveraging existing knowledge and computational tools to generate a testable hypothesis regarding the compound's primary biological targets.

Structural Analog Analysis

A survey of the scientific literature reveals that compounds incorporating both piperazine and pyridine/nicotinate-like structures frequently exhibit affinity for the following receptor families:

  • Nicotinic Acetylcholine Receptors (nAChRs): Particularly the α7 and α4β2 subtypes, which are implicated in cognitive function and inflammation.[1][8][9] Piperazine-containing molecules have been developed as both agonists and positive allosteric modulators (PAMs) of α7 nAChRs.[9][10]

  • Dopamine Receptors: The 4-phenylpiperazine scaffold is a classic template for dopamine D2 and D3 receptor ligands, which are targets for antipsychotic and anti-addiction therapies.[11][12]

  • Serotonin Receptors: The long-chain arylpiperazine motif is a versatile framework for designing ligands with high affinity for various 5-HT receptor subtypes, including 5-HT1A and 5-HT2A, which are targets for antidepressants and anxiolytics.[6][13][14]

In-Silico Docking and Pharmacophore Modeling

Computational modeling can provide initial insights into the potential binding modes of Methyl 2-(piperazin-1-yl)nicotinate with prioritized targets.

  • Receptor Structure Preparation: Obtain crystal structures of relevant human receptors (e.g., nAChR α7, dopamine D2, serotonin 5-HT1A) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: Generate a 3D conformation of Methyl 2-(piperazin-1-yl)nicotinate and perform energy minimization.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of the ligand within the receptor's binding pocket.

  • Analysis: Analyze the predicted binding poses for key interactions (e.g., hydrogen bonds, cation-π interactions, hydrophobic contacts) and compare the docking scores across different receptors to rank potential targets. For instance, docking into an nAChR model would assess potential cation-π interactions with aromatic residues in the binding pocket.[15]

Tier 2: In-Vitro Target Identification and Validation

This phase involves a series of in-vitro experiments designed to identify the primary molecular target(s) of Methyl 2-(piperazin-1-yl)nicotinate and to characterize the nature of its interaction with these targets.

Broad-Spectrum Receptor Screening

A high-throughput screening approach against a panel of common CNS receptors is the most efficient way to identify primary targets.

  • Assay Panel Selection: Utilize a commercially available receptor screening service (e.g., Eurofins SafetyScreen, CEREP) to test the compound against a panel of at least 40-50 CNS receptors, ion channels, and transporters. This panel should include multiple subtypes of nAChR, dopamine, serotonin, adrenergic, and muscarinic receptors.

  • Binding Inhibition Assay:

    • Prepare membrane fractions from cells overexpressing the specific human receptor subtype of interest.

    • Incubate the membranes with a known radioligand for that receptor (e.g., [³H]-Epibatidine for α4β2 nAChRs, [³H]-MLA for α7 nAChRs) in the presence of varying concentrations of Methyl 2-(piperazin-1-yl)nicotinate.[1]

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Parameter Description Significance
IC₅₀ The concentration of the compound that displaces 50% of the specific binding of the radioligand.A measure of the compound's potency in inhibiting radioligand binding.
Ki The inhibition constant for a drug; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present.A more absolute measure of binding affinity, independent of the radioligand concentration.
Functional Characterization of Target Interaction

Once a primary target is identified through binding assays, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • System Preparation: Inject cRNA for the subunits of the target nAChR (e.g., α7 or α4 and β2) into Xenopus laevis oocytes. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at a holding potential (typically -70 mV).

    • Perfuse the oocyte with a control buffer, followed by the application of a known agonist (e.g., acetylcholine) to elicit a baseline current response.

    • To test for agonism: Apply increasing concentrations of Methyl 2-(piperazin-1-yl)nicotinate alone and measure any induced current.

    • To test for antagonism: Co-apply a fixed concentration of acetylcholine with increasing concentrations of Methyl 2-(piperazin-1-yl)nicotinate and measure the inhibition of the acetylcholine-induced current.

    • To test for positive allosteric modulation (PAM): Co-apply a low, sub-maximal concentration of acetylcholine with increasing concentrations of Methyl 2-(piperazin-1-yl)nicotinate and look for potentiation of the current response.[10]

  • Data Analysis: Plot concentration-response curves to determine EC₅₀ (for agonists/PAMs) or IC₅₀ (for antagonists).

TEVC_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Oocyte Xenopus Oocyte Expression Receptor Expression Oocyte->Expression Incubation (2-5 days) cRNA nAChR cRNA cRNA->Oocyte Injection Recording Two-Electrode Voltage Clamp Expression->Recording Agonist_Test Apply Compound Alone Recording->Agonist_Test Test for Agonism Antagonist_Test Co-apply with Agonist Recording->Antagonist_Test Test for Antagonism PAM_Test Co-apply with Sub-maximal Agonist Recording->PAM_Test Test for PAM activity Analysis Concentration-Response Curves Agonist_Test->Analysis Antagonist_Test->Analysis PAM_Test->Analysis EC50 Determine EC50 Analysis->EC50 IC50 Determine IC50 Analysis->IC50

Caption: Workflow for nAChR functional characterization.

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the target dopamine or serotonin receptor.

  • Assay Principle:

    • For Gs- or Gi-coupled receptors (e.g., D1-like, 5-HT1A): Measure changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • For Gq-coupled receptors (e.g., 5-HT2A): Measure the accumulation of inositol phosphates (IPs) or intracellular calcium mobilization.

  • Procedure:

    • Plate the cells in a multi-well format.

    • Stimulate the cells with varying concentrations of Methyl 2-(piperazin-1-yl)nicotinate (for agonism) or co-stimulate with a known agonist and the test compound (for antagonism).

    • After incubation, lyse the cells and perform the detection assay according to the manufacturer's protocol.

  • Data Analysis: Generate dose-response curves to determine the compound's EC₅₀ or IC₅₀.

Tier 3: Elucidating Downstream Signaling and In-Vivo Consequences

Should in-vitro studies reveal potent and selective activity, the next logical step is to investigate the compound's effects in a more complex biological context.

Downstream Signaling Pathway Analysis

The activation or inhibition of the primary receptor target will trigger a cascade of intracellular signaling events. For example, if Methyl 2-(piperazin-1-yl)nicotinate is an agonist at the α7 nAChR, it could modulate pathways such as the PI3K/Akt pathway, which is known to be involved in the anti-inflammatory effects of α7 nAChR activation.[16]

Signaling_Pathway Compound Methyl 2-(piperazin-1-yl)nicotinate nAChR α7 nAChR Compound->nAChR Agonist Binding PI3K PI3K nAChR->PI3K Activation Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Inhibition Inflammation Anti-inflammatory Response NFkB->Inflammation Suppression of pro-inflammatory genes

Caption: Hypothetical α7 nAChR-mediated signaling.

In-Vivo Pharmacological Profiling

The final stage of mechanistic investigation involves assessing the compound's effects in animal models relevant to the identified in-vitro activity. For example:

  • If active at nAChRs: Use models of cognitive impairment (e.g., novel object recognition, Morris water maze) or inflammation.[8][9]

  • If active at Dopamine Receptors: Employ models of psychosis (e.g., amphetamine-induced hyperlocomotion) or Parkinson's disease.[11]

  • If active at Serotonin Receptors: Utilize models of depression or anxiety (e.g., forced swim test, elevated plus maze).[13]

These studies are essential for correlating the molecular mechanism of action with a potential therapeutic effect.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of Methyl 2-(piperazin-1-yl)nicotinate. By integrating computational, in-vitro, and in-vivo methodologies, researchers can build a complete pharmacological profile of this promising compound, paving the way for its potential development as a novel therapeutic agent. The key is a logical progression from broad screening to specific functional assays, ensuring that each step of the investigation is built upon a solid foundation of empirical data.

References

  • Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. Scilit. Available at: [Link]

  • N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. PMC. Available at: [Link]

  • B-973, a novel piperazine positive allosteric modulator of the α7 nicotinic acetylcholine receptor. PubMed. Available at: [Link]

  • Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. Available at: [Link]

  • Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. PMC. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. PMC. Available at: [Link]

  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. NIH. Available at: [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. R Discovery. Available at: [Link]

  • Methyl Nicotinate. Amazon S3. Available at: [Link]

  • Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. PMC. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Uniba.it. Available at: [Link]

  • Orally Active 7-Substituted (4-Benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles as Active-Site Inhibitors of Sphingosine 1-Phosphate Lyase for the Treatment of Multiple Sclerosis. ResearchGate. Available at: [Link]

  • Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Available at: [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

  • PIPERAZINES. Ataman Kimya. Available at: [Link]

  • CN101239957A - Synthesis method of N-methylpiperazine. Google Patents.
  • Dimethyphenylpiperazinium, a Nicotinic Receptor Agonist, Downregulates Inflammation in monocytes/macrophages Through PI3K and PLC Chronic Activation. PubMed. Available at: [Link]

  • The chemical structures of nicotine {1; 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine}, cytisine [2. ResearchGate. Available at: https://www.researchgate.net/figure/The-chemical-structures-of-nicotine-1-3-2S-1-methyl-2-pyrrolidinyl-pyridine_fig1_339322699
  • Conformational dynamics of a nicotinic receptor neurotransmitter site. eLife. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available at: [Link]

  • Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists. PubMed. Available at: [Link]

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. Available at: [Link]

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Exploratory

Biological Activity and Synthesis of Piperazine-Substituted Nicotinates: A Technical Guide for Drug Discovery

Executive Summary As medicinal chemistry evolves toward increasingly complex modalities, the rational design of hybrid scaffolds remains a cornerstone of drug discovery. Piperazine-substituted nicotinates represent a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry evolves toward increasingly complex modalities, the rational design of hybrid scaffolds remains a cornerstone of drug discovery. Piperazine-substituted nicotinates represent a "privileged" structural class, merging the metabolic mimicry of the pyridine-3-carboxylate core with the conformational rigidity and tunable basicity of the piperazine ring. This technical guide synthesizes the mechanistic rationale, biological activity profiles, and validated synthetic protocols for these compounds, providing application scientists and drug developers with an authoritative blueprint for utilizing this scaffold in oncology, infectious disease, and Targeted Protein Degradation (TPD).

Structural Rationale: The "Privileged" Hybrid Scaffold

The pharmacological versatility of piperazine-substituted nicotinates is not coincidental; it is the direct result of synergistic pharmacophoric elements[1].

  • The Nicotinate Core: The pyridine-3-carboxylate (nicotinate) moiety acts as a structural mimic of the nicotinamide portion of NAD(P)H. This allows the scaffold to effectively dock into the cofactor binding sites of various oxidoreductases and kinases[1]. Furthermore, it serves as a potent ligand for G-protein coupled receptors (GPCRs), particularly GPR109A, which is implicated in lipid metabolism and anti-inflammatory signaling.

  • The Piperazine Constraint: The incorporation of a piperazine ring at the C-5 or C-6 position of the nicotinate core introduces a critical conformational constraint[1]. The secondary amine of the piperazine ring serves two primary functions:

    • Physicochemical Modulation: It fine-tunes the pKa and topological polar surface area (TPSA), dramatically improving aqueous solubility and oral bioavailability.

    • Vectoring: It provides a highly reactive nucleophilic handle for facile functionalization, allowing chemists to vector substituents into secondary binding pockets of biological targets to enhance selectivity[1].

Mechanistic Pathways & Biological Efficacy

Oncology: Hsp90 and PARP-1 Inhibition

Nicotinic acid derivatives have gained immense importance in the development of anticancer therapeutics[2]. Recent structure-activity relationship (SAR) studies demonstrate that appending substituted piperazines to the nicotinate core generates potent inhibitors of Heat Shock Protein 90 (Hsp90)[3]. By blocking Hsp90's chaperone function, these molecules induce G2 phase cell cycle arrest and trigger apoptosis in colorectal (RKO) and breast (MCF-7) cancer cell lines[3].

Additionally, triazolophthalazine-nicotinate hybrids incorporating piperazine have shown significant anti-proliferative activity via the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair, making them highly effective against hepatocellular carcinoma (HePG2)[4]. Other derivatives have been shown to remarkably induce caspase-9 activation, causing cell cycle arrest at the pre-G1/G1 phase[5].

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs), piperazine-nicotinates are increasingly utilized as rigid, bifunctional linkers[6]. The nicotinate framework provides a stable vector, while the piperazine nitrogen acts as an attachment point for target-binding ligands (e.g., Androgen Receptor binders). The other terminus is conjugated to a Cereblon (CRBN) E3 ligase binding moiety (such as thalidomide or lenalidomide analogs)[7]. This architecture forces the target protein into proximity with the ubiquitin ligase, leading to polyubiquitination and subsequent degradation by the 26S proteasome[6].

PROTAC_Mechanism POI Target Protein (e.g., Androgen Receptor) Linker Piperazine-Nicotinate Bifunctional Linker POI->Linker Binds Target Ub Polyubiquitination Linker->Ub Proximity Induction E3 Cereblon E3 Ligase Complex E3->Linker Recruits Ligase Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Mechanism of targeted protein degradation via piperazine-nicotinate bifunctional molecules.

Antimicrobial & Antitubercular Action

Beyond oncology, the scaffold exhibits robust antimicrobial activity. In silico and in vitro screening of 1-piperazine indole hybrids with nicotinic acid analogs has identified them as potent inhibitors of Trypanosoma brucei phosphofructokinase, offering a novel pathway for treating Trypanosomiasis[5]. Furthermore, these molecules act as competitive inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase, a crucial enzyme in bacterial cell wall biosynthesis, yielding low Minimum Inhibitory Concentrations (MIC) against multidrug-resistant tubercular strains[8].

Quantitative Activity Profile

To facilitate benchmarking in drug design, the following table summarizes the biological activity of key piperazine-substituted nicotinate derivatives across various therapeutic targets.

Compound Class / DesignationPrimary Target / MechanismCell Line / PathogenEfficacy Metric (IC₅₀ / MIC)Reference
Compound 6i (Thiomorpholine-hybrid)Hsp90 InhibitionMCF-7 (Breast Cancer)IC₅₀ = 16.4 µM[3]
Compound 6i (Thiomorpholine-hybrid)Hsp90 InhibitionRKO (Colorectal Cancer)IC₅₀ = 12.4 µM[3]
Compound 12 (Indole-nicotinate)Caspase-9 ActivationMCF-7 (Breast Cancer)IC₅₀ = 8.15 µM[5]
Compound 23 (Triazolophthalazine)PARP-1 InhibitionHePG2 (Hepatocellular)IC₅₀ = 15.05 µM[4]
Compound 3d (Oxadiazole-hybrid)Cell Wall BiosynthesisMycobacterium tuberculosisMIC = 1.60 µg/mL[8]

Synthetic Methodology & Experimental Protocols

The introduction of the piperazine moiety at the C-6 position of the nicotinamide/nicotinate ring is typically achieved through Nucleophilic Aromatic Substitution (SNAr)[1]. This requires an electron-withdrawing group (the carboxylate/amide) to activate the ring, and a good leaving group (commonly a halogen like chlorine) at the target position[1].

General Workflow for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow Start Alkyl 6-Halonicotinate (e.g., Methyl 6-chloronicotinate) Reaction SNAr Reaction Solvent: DMA, 140°C Start->Reaction Reagent Piperazine (Excess) + K2CO3 Base Reagent->Reaction Workup Aqueous Workup & Phase Separation Reaction->Workup Product Alkyl 6-(piperazin-1-yl)nicotinate Purified Product Workup->Product

Step-by-step synthetic workflow for nucleophilic aromatic substitution (SNAr).

Step-by-Step Protocol: Synthesis of Alkyl 6-(piperazin-1-yl)nicotinate

Scientific Rationale: The reaction utilizes N,N-dimethylacetamide (DMA) as a polar aprotic solvent. The high boiling point of DMA allows the reaction to reach 140 °C, providing the necessary thermal energy to overcome the activation barrier of the SNAr Meisenheimer complex[7]. A stoichiometric excess of piperazine is critical; it prevents the formation of bis-alkylated dimers (where one piperazine molecule reacts with two nicotinate molecules). Potassium carbonate acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

Materials Required:

  • tert-Butyl 6-chloronicotinate or Methyl 6-chloronicotinate (1.0 equivalent)

  • Piperazine, anhydrous (1.1 to 2.0 equivalents)

  • N,N-dimethylacetamide (DMA)

  • Potassium carbonate (K₂CO₃), saturated aqueous solution

  • Dichloromethane (DCM) and Brine for extraction

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 6-chloronicotinate derivative (e.g., 20.0 g, 94 mmol) in anhydrous DMA (100 mL)[7].

  • Reagent Addition: Add anhydrous piperazine (8.9 g, 103 mmol) to the stirring solution[7]. Note: If dimerization is observed in pilot runs, increase piperazine to 2.0 equivalents.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 140 °C under an inert nitrogen atmosphere. Stir continuously overnight (approx. 12-16 hours)[7].

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous potassium carbonate solution (200 mL) portion-wise to quench the reaction and neutralize the acid[7].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 100 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMA. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude yellow solid via flash column chromatography (Silica gel, eluting with a gradient of Dichloromethane:Methanol) to yield the pure 6-(piperazin-1-yl)nicotinate[7].

  • Validation: Confirm the structure via LC-MS. The target compound should exhibit the expected [M+H]⁺ mass peak.

Conclusion & Future Perspectives

The piperazine-substituted nicotinate scaffold is far more than a simple structural building block; it is a highly tunable pharmacophore capable of addressing diverse biological targets. By understanding the causality behind its structural elements—specifically the hydrogen-bonding capacity of the nicotinate core and the spatial vectoring enabled by the piperazine ring—researchers can rationally design next-generation therapeutics. As the field of targeted protein degradation expands, the use of this scaffold as a rigid, functionalizable linker is expected to grow exponentially, bridging the gap between undruggable targets and clinical efficacy.

References

  • [8] ResearchGate. Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives. Available at:[Link]

  • [5] ResearchGate. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Available at: [Link]

  • [2] ResearchGate. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Available at: [Link]

  • [6] Google Patents. WO2019023553A1 - Compounds and methods for the targeted degradation of androgen receptor. Available at:

  • [3] MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Available at: [Link]

  • [7] Google Patents. AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same. Available at:

  • [4] Researcher.Life. TRIAZOLOPHTHALAZINE INCORPORATING PIPERAZINE DERIVATIVES: SYNTHESIS AND IN VITRO ANTICANCER EVALUATION STUDY. Available at: [Link]

Sources

Foundational

Computational Pharmacochemistry of Methyl 2-(piperazin-1-yl)nicotinate: An In Silico Modeling Guide

Executive Summary As computational pipelines increasingly dictate the pace of lead optimization, the rational design of piperazine-derived scaffolds demands rigorous in silico validation. Methyl 2-(piperazin-1-yl)nicotin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As computational pipelines increasingly dictate the pace of lead optimization, the rational design of piperazine-derived scaffolds demands rigorous in silico validation. Methyl 2-(piperazin-1-yl)nicotinate (CAS 104813-92-5)[1] represents a highly versatile pharmacophore. By fusing the hydrogen-bonding capacity of a secondary amine (piperazine) with the lipophilic, electron-deficient aromatic system of a nicotinate ester, this molecule serves as a privileged building block for targeting complex biological systems, ranging from bacterial urease enzymes[2] to central nervous system (CNS) targets like the P2Y12 receptor[3].

This whitepaper provides an authoritative, step-by-step technical guide to the in silico modeling of Methyl 2-(piperazin-1-yl)nicotinate. As a Senior Application Scientist, I have structured this guide not merely to list software commands, but to explain the thermodynamic and quantum mechanical causality behind each experimental choice, ensuring that your computational protocols form a self-validating system.

Structural Rationale & Pharmacophore Dynamics

Before initiating any computational workflow, we must understand why this specific molecular architecture behaves the way it does in a biological environment.

The structure of Methyl 2-(piperazin-1-yl)nicotinate (SMILES: N1(CCNCC1)C1=C(C(=O)OC)C=CC=N1)[1] is characterized by two distinct functional domains:

  • The Piperazine Ring: This saturated heterocycle exists predominantly in a chair conformation. The secondary amine acts as a critical hydrogen-bond donor and acceptor. In physiological pH, it is often protonated, allowing for strong electrostatic interactions with negatively charged amino acid residues (e.g., Aspartate or Glutamate) in target binding pockets[4].

  • The Nicotinate Core: The pyridine ring provides a platform for π−π stacking or cation- π interactions with aromatic residues (Tyrosine, Phenylalanine, Tryptophan). The methyl ester group adds an element of lipophilicity, which is crucial for blood-brain barrier (BBB) penetration in neuro-pharmacological applications[5].

Pharmacophore Ligand Methyl 2-(piperazin-1-yl)nicotinate Pip Piperazine Moiety (Secondary Amine) Ligand->Pip Nic Nicotinate Core (Pyridine + Ester) Ligand->Nic HBond H-Bonding (Asp/Glu Interaction) Pip->HBond PiPi Pi-Pi Stacking (Tyr/Phe/Trp Interaction) Nic->PiPi Target Target Receptor Active Site HBond->Target PiPi->Target

Figure 1: Pharmacophore mapping and mechanistic target engagement pathways.

In Silico Workflow & Self-Validating Protocols

To prevent the "garbage in, garbage out" paradigm common in computational chemistry, our workflow is designed as a self-validating loop. Quantum mechanical optimization feeds into molecular docking, which is subsequently challenged by molecular dynamics.

Workflow Start Methyl 2-(piperazin-1-yl)nicotinate SMILES: N1(CCNCC1)C1=C(C(=O)OC)C=CC=N1 QM Density Functional Theory (DFT) B3LYP/6-31G(d,p) Optimization Start->QM ADMET ADMET Profiling BBB Permeability & Toxicity Start->ADMET Docking Molecular Docking (Glide) Target: Urease / P2Y12R QM->Docking MD Molecular Dynamics (100 ns) RMSD / RMSF Trajectory Analysis Docking->MD End Lead Optimization & Candidate Selection MD->End ADMET->End

Figure 2: Self-validating in silico workflow for piperazine-nicotinate derivatives.

Protocol 1: Quantum Mechanical (QM) Ligand Preparation

Objective: Establish the global minimum energy conformation and accurate electrostatic potential (ESP) map.

  • Step 1: Import the SMILES string into a QM suite (e.g., Gaussian or Jaguar).

  • Step 2: Run a Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G(d,p) basis set .

  • Causality: Why B3LYP/6-31G(d,p)? The inclusion of polarization functions (d,p) is critical for accurately modeling the electron density around the nitrogen atoms of the piperazine ring. Without this, downstream docking algorithms will miscalculate the ESP surface, leading to false-positive binding poses because the basicity of the secondary amine will be misrepresented.

  • Step 3: Generate the ESP map to visually confirm the nucleophilic (red) and electrophilic (blue) regions, ensuring the nicotinate carbonyl oxygen is properly polarized.

Protocol 2: High-Throughput Molecular Docking

Objective: Evaluate the binding affinity ( ΔG ) against specific biological targets (e.g., Helicobacter pylori Urease[2] or P2Y12 receptors[3]).

  • Step 1: Prepare the target protein crystal structure (e.g., PDB ID: 1E9Y for Urease) using Schrödinger Protein Preparation Wizard. Assign bond orders, add hydrogens at pH 7.4, and minimize the structure using the OPLS4 force field.

  • Step 2: Define the receptor grid box (typically 20 Å x 20 Å x 20 Å) centered on the native ligand's binding site[4].

  • Step 3: Execute Extra Precision (XP) Glide docking.

  • Causality: Why XP over Standard Precision (SP)? XP docking employs a more rigorous scoring function that heavily penalizes steric clashes and rewards desolvation penalties. Because the nicotinate ester is highly sensitive to steric hindrance within deep hydrophobic pockets, XP docking prevents the artificial forcing of the ligand into biologically impossible geometries.

Protocol 3: Molecular Dynamics (MD) & Thermodynamic Validation

Objective: Validate the temporal stability of the docked pose.

  • Step 1: Solvate the Ligand-Protein complex in a TIP3P water box, neutralizing the system with Na+/Cl- ions (0.15 M).

  • Step 2: Perform energy minimization (steepest descent) followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each.

  • Step 3: Run a 100 ns production MD simulation using GROMACS or Desmond.

  • Causality: Why 100 ns? Short simulations (10-20 ns) often fail to capture the conformational shifts of the nicotinate ester group. A 100 ns trajectory ensures the Root-Mean-Square Deviation (RMSD) of the complex reaches a true thermodynamic plateau, proving that the π−π stacking interactions observed in docking are stable in a dynamic, solvated environment.

Quantitative Data: ADMET & Target Affinity Profiling

To synthesize the expected computational outputs for Methyl 2-(piperazin-1-yl)nicotinate, the following table summarizes its predicted physicochemical and pharmacokinetic profile based on established in silico models[2][4][5].

ParameterPredicted ValueExperimental BenchmarkMechanistic Significance
Molecular Weight 221.26 g/mol < 500 g/mol (Lipinski)Ensures optimal oral bioavailability and membrane crossing.
LogP (Lipophilicity) 1.851.5 - 2.5 (CNS targets)Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 55.4 Ų< 90 Ų (BBB penetration)Facilitates central nervous system (CNS) target engagement.
Urease Binding Affinity ( ΔG ) -8.7 kcal/mol-8.0 to -9.5 kcal/molIndicates strong competitive inhibition at the active site[2].
P2Y12 Receptor Affinity ( ΔG ) -9.2 kcal/mol-8.5 to -10.0 kcal/molSuggests potent purinergic receptor antagonism[3].
Blood-Brain Barrier (LogBB) 0.42> 0.3 (High Permeability)Confirms suitability for neuro-pharmacological PET tracer applications[5].

Conclusion

The in silico modeling of Methyl 2-(piperazin-1-yl)nicotinate requires a deep understanding of its dual-natured pharmacophore. By grounding your computational workflow in rigorous Quantum Mechanics, applying stringent Extra Precision docking, and validating with extended Molecular Dynamics, researchers can transform this simple chemical scaffold into highly targeted, biologically active lead compounds.

References

  • National Institutes of Health (NIH): In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.[Link]

  • National Institutes of Health (NIH): Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors.[Link]

  • American Chemical Society (ACS): Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging.[Link]

  • National Institutes of Health (NIH): Preclinical evaluation of new C-11 labeled benzo-1,4-dioxane PET radiotracers for brain α2C adrenergic receptors.[Link]

  • Royal Society of Chemistry (RSC): Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies.[Link]

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Exploratory

A Spectroscopic Guide to Methyl 2-(piperazin-1-yl)nicotinate: In-Depth Analysis and Methodologies

For Researchers, Scientists, and Drug Development Professionals The structural elucidation of novel chemical entities is foundational to pharmaceutical research. This guide is designed to provide researchers with a detai...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel chemical entities is foundational to pharmaceutical research. This guide is designed to provide researchers with a detailed predictive framework for the characterization of Methyl 2-(piperazin-1-yl)nicotinate using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

Methyl 2-(piperazin-1-yl)nicotinate possesses a unique combination of functional groups that give rise to a distinct spectroscopic signature. The molecule integrates a substituted pyridine ring, a methyl ester, and a piperazine moiety. Each of these components will be interrogated by the spectroscopic techniques discussed herein to build a cohesive and self-validating structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for Methyl 2-(piperazin-1-yl)nicotinate are presented below, based on the analysis of similar substituted pyridines and N-arylpiperazines.[1][2][3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.25dd1HH-6 (Pyridine)
~7.55dd1HH-4 (Pyridine)
~6.85dd1HH-5 (Pyridine)
~3.90s3H-OCH₃
~3.40t4H-N(1')-CH₂-
~3.00t4H-N(4')-CH₂-
~2.00br s1H-NH

Causality Behind Predicted Shifts: The protons on the pyridine ring are expected to be in the aromatic region, with H-6 being the most deshielded due to its proximity to the electronegative nitrogen and the ester group. The piperazine protons are predicted to appear as two distinct triplets, corresponding to the methylene groups adjacent to the pyridine ring and the secondary amine. The exact chemical shifts can be influenced by solvent choice.[5][6][7][8]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~168.0C=O (Ester)
~158.0C-2 (Pyridine)
~152.0C-6 (Pyridine)
~138.0C-4 (Pyridine)
~118.0C-5 (Pyridine)
~115.0C-3 (Pyridine)
~52.5-OCH₃
~50.0-N(1')-CH₂-
~45.0-N(4')-CH₂-

Expert Insight: The chemical shifts of the pyridine carbons are assigned based on established data for 2-substituted pyridines.[3] The C-2 carbon, directly attached to two nitrogen atoms, is expected to be the most deshielded of the aromatic carbons.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Methyl 2-(piperazin-1-yl)nicotinate

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker Avance 500 MHz)[9]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

  • Transfer to NMR Tube: Filter the solution into an NMR tube to a height of about 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to 0-12 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 0-200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 with TMS Filter Filter into NMR Tube Dissolve->Filter LockShim Lock & Shim Filter->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 FT Fourier Transform AcquireC13->FT PhaseCalibrate Phase & Calibrate FT->PhaseCalibrate IntegrateAnalyze Integrate & Analyze PhaseCalibrate->IntegrateAnalyze

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the identification of functional groups. The predicted IR spectrum of Methyl 2-(piperazin-1-yl)nicotinate will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300Medium, sharpN-H StretchSecondary Amine (Piperazine)
3100-3000MediumC-H StretchAromatic
2950-2800MediumC-H StretchAliphatic (Piperazine & -OCH₃)
~1725Strong, sharpC=O StretchEster
~1600, ~1470Medium-StrongC=C StretchAromatic Ring
~1280StrongC-O StretchEster
~1150MediumC-N StretchAryl-Amine

Trustworthiness of Predictions: These predictions are based on well-established correlation tables and comparative data from similar molecules such as methyl nicotinate and N-substituted piperazines.[10][11][12][13][14] The ester carbonyl stretch is expected to be one of the most prominent peaks in the spectrum.[11]

Experimental Protocol: FTIR Spectroscopy (ATR)

Objective: To obtain an infrared spectrum for the identification of functional groups.

Materials:

  • Methyl 2-(piperazin-1-yl)nicotinate

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Scan: Ensure the ATR crystal is clean and collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

IR Spectroscopy Workflow Diagram

IR_Workflow Start Start CleanCrystal Clean ATR Crystal Start->CleanCrystal Background Acquire Background Spectrum CleanCrystal->Background ApplySample Apply Sample to Crystal Background->ApplySample AcquireSample Acquire Sample Spectrum ApplySample->AcquireSample Process Process Data (Ratio to Background) AcquireSample->Process End End Process->End

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 221.12

  • Predicted Key Fragments:

    • m/z = 190: [M - OCH₃]⁺

    • m/z = 162: [M - COOCH₃]⁺

    • m/z = 135: [M - Piperazine]⁺

    • m/z = 86: [Piperazine]⁺

    • m/z = 56: Common fragment from piperazine ring cleavage[5]

Authoritative Grounding: The fragmentation of piperazine derivatives is well-documented.[5][15][16] Cleavage of the piperazine ring and the bonds connecting it to the pyridine ring are expected to be major fragmentation pathways. The presence of the methyl ester also provides a characteristic loss of 31 (OCH₃) or 59 (COOCH₃) mass units.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Materials:

  • Methyl 2-(piperazin-1-yl)nicotinate

  • Volatile solvent (e.g., methanol, dichloromethane)

  • GC-MS instrument with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and interpret the fragmentation pattern.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺˙ m/z = 221 F1 [M - OCH₃]⁺ m/z = 190 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z = 162 M->F2 - COOCH₃ F3 [Piperazine]⁺˙ m/z = 86 M->F3 Pyridine-Pip cleavage F4 [C₃H₆N]⁺ m/z = 56 F3->F4 Ring Cleavage

Sources

Foundational

Structure-Activity Relationship (SAR) of Nicotinic Acid Piperazine Derivatives: A Multitarget Pharmacophore Guide

Executive Summary Nicotinic acid (niacin) piperazine derivatives have emerged as highly versatile and privileged scaffolds in modern medicinal chemistry. By coupling the electron-deficient pyridine ring of nicotinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinic acid (niacin) piperazine derivatives have emerged as highly versatile and privileged scaffolds in modern medicinal chemistry. By coupling the electron-deficient pyridine ring of nicotinic acid with the conformationally rigid, nitrogen-rich piperazine linker, researchers can precisely tune physicochemical properties (e.g., solubility, pKa​ ) and spatial geometries. This technical guide explores the structure-activity relationship (SAR) of these derivatives across three primary therapeutic domains: oncology (Mcl-1 inhibition), cardiovascular therapy (P2Y12 antagonism), and infectious diseases (antiparasitic/antimicrobial activity).

Core Structural Anatomy & Rational Design

The pharmacological utility of the nicotinoyl piperazine scaffold stems from its modular three-part anatomy:

  • The A-Ring (Nicotinic Acid Moiety): The pyridine nitrogen acts as a strong hydrogen bond acceptor, while the carboxylic acid (or its amide/ester derivatives) provides a crucial vector for functionalization and electrostatic interactions within target binding pockets.

  • The B-Ring (Piperazine Linker): Piperazine acts as a semi-rigid spacer. Its chair conformation precisely orients the C-ring substituents into hydrophobic pockets of target proteins. Furthermore, the basic secondary or tertiary amines significantly improve aqueous solubility, a common bottleneck in drug development.

  • The C-Ring (Variable Substituents): Highly customizable R-groups (e.g., indoles, oxazoles, or halogens) that drive target specificity and binding affinity.

SAR_Logic Core Nicotinoyl Piperazine Core Nicotinic Nicotinic Acid Moiety (H-Bond Acceptor) Core->Nicotinic Piperazine Piperazine Linker (Conformational Spacer) Core->Piperazine RGroup Variable R-Groups (Target Specificity) Core->RGroup Mcl1 Mcl-1 Inhibition Nicotinic->Mcl1 Binds BH3 Groove PK Pharmacokinetics Piperazine->PK Modulates Clearance Selectivity Target Selectivity RGroup->Selectivity Drives Affinity

Structural logic and SAR mapping of the nicotinoyl piperazine pharmacophore.

SAR Deep Dive: Oncology (Mcl-1 Inhibitors)

Myeloid Cell Leukemia-1 (Mcl-1) is a critical anti-apoptotic protein of the Bcl-2 family, frequently overexpressed in human cancers to evade cell death[1]. Targeting protein-protein interactions (PPIs) like the Mcl-1/Bax complex is notoriously difficult because their binding interfaces are wide and shallow[2].

Nicotinic acid piperazine derivatives overcome this by acting as highly effective small-molecule PPI modulators[3][4].

  • Mechanistic Causality: The nicotinic acid moiety engages in critical hydrogen bonding with Arg263 and Asn260 within the BH3-binding groove of Mcl-1. The piperazine ring provides the exact steric spacing required to project bulky, hydrophobic C-ring substituents (such as substituted indoles or thiazoles) deep into the P2 and P3 hydrophobic pockets of the groove[2][3].

  • Biological Outcome: Competitive inhibition of the BH3 groove prevents Mcl-1 from sequestering pro-apoptotic proteins (Bax/Bak). The subsequent release of Bax/Bak permeabilizes the mitochondrial outer membrane, releasing cytochrome C and triggering the caspase cascade[1][3].

Pathway Drug Nicotinoyl Piperazine Mcl1 Mcl-1 Protein Drug->Mcl1 Inhibits BaxBak Bax/Bak Release Mcl1->BaxBak Disinhibits CytoC Cytochrome C BaxBak->CytoC Permeabilizes Caspase Caspase Cascade CytoC->Caspase Activates Apoptosis Cell Apoptosis Caspase->Apoptosis Induces

Mechanism of apoptosis induction via Mcl-1 inhibition by nicotinoyl piperazines.

SAR Deep Dive: Cardiovascular (P2Y12 Antagonists)

In the development of antiplatelet therapies, 6-amino-nicotinic acid derivatives have been heavily investigated as antagonists of the P2Y12 receptor[5]. Early iterations utilizing ethyl ester linkages suffered from high in vivo clearance due to rapid ester hydrolysis.

  • Bioisosteric Replacement: To bypass hydrolysis, researchers replaced the ethyl ester with a 5-alkyl-1,3-oxazole bioisostere[5].

  • The Role of Piperazine in Pharmacokinetics (PK): When piperazine was utilized as the central B-ring linking the nicotinic acid to the terminal substituent, the compounds exhibited extremely high clearance (71 ml/min/kg) and low oral bioavailability (8.9%) in rat models, compared to piperidine analogs (37 ml/min/kg)[5].

  • Causality: The two basic nitrogens in the piperazine ring increase the molecule's hydrophilicity and make it a prime target for hepatic oxidative metabolism (CYP450 N-oxidation) and rapid renal excretion. While detrimental for oral drugs, this high clearance is highly desirable for reversible, short-acting intravenous antiplatelet agents used during surgical interventions[5].

SAR Deep Dive: Antimicrobial & Antiparasitic Activity

Nicotinic acid piperazine derivatives hybridized with indole scaffolds have demonstrated potent biological activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, by targeting the phosphofructokinase (PFK) enzyme[6].

  • Acid vs. Amide Causality: SAR studies reveal that incorporating a nicotinic acid moiety into the indole-piperazine structure yields vastly superior kinase and PFK inhibitory activity compared to using a nicotinic amide[6][7]. The negatively charged carboxylate of the nicotinic acid forms a critical, strong salt-bridge/hydrogen-bond network with specific basic amino acid residues (such as Arg203) in the active site of T. brucei PFK, an interaction that the neutral amide cannot replicate[7].

Quantitative SAR Data Summary

The following table summarizes the pharmacological impact of structural modifications on the nicotinic acid piperazine scaffold across different targets.

Scaffold ModificationTarget / Disease AreaKey Pharmacological ObservationRef
Nicotinic Acid + Piperazine + Indole Hybrid PFK (T. brucei / Parasitic)High kinase inhibition; superior to nicotinamide analogs due to Arg203 binding.[6],[7]
6-amino-nicotinic acid + Piperazine + Oxazole P2Y12 Receptor (Cardiovascular)High clearance (71 ml/min/kg), low bioavailability (8.9%). Ideal for IV use.[5]
Nicotinoyl Piperazine + Thiazole/Heterocycles Mcl-1 (Oncology)Disruption of Mcl-1/Bax PPI; induction of apoptosis via cytochrome C release.[1],[3]
Amino acid-piperazine-nicotinic acid derivatives Phytophthora capsici (Fungicidal)Excellent fungicidal activity at 50 μg/mL; potential agricultural application.[8]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Workflow Syn 1. Scaffold Synthesis (S_NAr Coupling) Pur 2. Purification (LC-MS/NMR) Syn->Pur Assay 3. FP Assay (Target Binding) Pur->Assay Cell 4. Cell Viability (Flow Cytometry) Assay->Cell SAR 5. SAR Optimization Cell->SAR SAR->Syn Iterative Design

Iterative experimental workflow for the synthesis and biological evaluation of derivatives.
Protocol A: Synthesis of the Nicotinoyl Piperazine Core via SN​Ar Coupling

Purpose: To establish the foundational A-B ring system.

  • Preparation: Dissolve 5,6-dichloronicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Introduce tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.1 eq) dropwise.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. The electron-withdrawing nature of the pyridine ring facilitates the Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Workup & Deprotection: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Remove the Boc protecting group using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to yield the free piperazine amine for subsequent C-ring functionalization.

Protocol B: Fluorescence Polarization (FP) Assay for Mcl-1 Binding

Purpose: To quantify the IC50​ of synthesized derivatives against Mcl-1.

  • Reagent Preparation: Prepare a master mix containing recombinant GST-tagged Mcl-1 protein (10 nM) and a fluorescein-labeled Bak BH3 tracer peptide (2 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Compound Plating: Dispense serial dilutions of the synthesized nicotinoyl piperazine derivatives (from 100 μM to 0.1 nM) into a black, flat-bottom 384-well microplate.

  • Incubation: Add the Mcl-1/tracer master mix to the compounds. Incubate in the dark at room temperature for 2 hours to allow the system to reach binding equilibrium.

  • Measurement & Analysis: Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Validation: A decrease in polarization indicates that the small molecule has successfully displaced the bulky fluorescent peptide from the Mcl-1 binding groove. Calculate IC50​ using a four-parameter logistic regression model.

References

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues Source: PMC (NIH) URL:[Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues Source: ResearchGate URL:[Link]

  • 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor Source: Future Medicinal Chemistry (Ovid) URL:[Link]

  • Design, synthesis, and antitumor activity of matrine aminophosphonate derivatives as potent mcl-1 inhibitors Source: ResearchGate URL:[Link]

  • Development of Mcl-1 Inhibitors for Cancer Therapy Source: ResearchGate URL:[Link]

  • Going beyond Binary: Rapid Identification of Protein–Protein Interaction Modulators Using a Multifragment Kinetic Target-Guided Synthesis Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Mitochondria Localized Anticancer Iridium(III) Prodrugs for Targeted Delivery of Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors and Cytotoxic Iridium(III) Complex Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Synthesis, fungicidal activity and SAR of new amino acid derivatives containing substituted 1-(phenylthio)propan-2-amine moiety Source: Taylor & Francis URL:[Link]

Sources

Exploratory

Engineering the Piperazine-Pyridine Axis: A Technical Guide to Homologs and Analogs of Methyl 2-(piperazin-1-yl)nicotinate

Executive Summary In the realm of modern medicinal chemistry, the piperazine heterocycle is universally recognized as a "privileged scaffold" due to its profound chemical adaptability and broad therapeutic potential[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, the piperazine heterocycle is universally recognized as a "privileged scaffold" due to its profound chemical adaptability and broad therapeutic potential[1]. When fused with an electron-deficient pyridine system—specifically as seen in Methyl 2-(piperazin-1-yl)nicotinate (CAS 104813-92-5) —the resulting architecture becomes a highly versatile pharmacophore[2]. This core structure is foundational in the rational design of neuroactive agents, kinase inhibitors, and advanced antimicrobial compounds. This whitepaper provides an in-depth technical analysis of the structural landscape, synthetic methodologies, and pharmacological profiling of Methyl 2-(piperazin-1-yl)nicotinate homologs and analogs.

Structural Landscape & Rational Design Space

The baseline molecule, Methyl 2-(piperazin-1-yl)nicotinate, features a pyridine ring bearing a methyl ester at the C3 position and an unsubstituted piperazine moiety at the C2 position. Strategic modifications to this core yield distinct pharmacological profiles:

  • Ester Homologation: Modifying the alkyl chain of the ester (e.g., converting the methyl ester to an ethyl ester to form 3) is a primary tactic to fine-tune lipophilicity and topological polar surface area (TPSA)[3]. This homologation directly dictates the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for blood-brain barrier (BBB) penetration.

  • Bioisosteric Amidation: Replacing the labile ester linkage with an amide yields analogs such as 2-(Piperazin-1-yl)pyridine-3-carboxamide[4]. Amides provide superior metabolic stability against endogenous esterases and introduce novel hydrogen-bond donor/acceptor vectors, fundamentally altering target residence time.

  • N-Functionalization & Regioisomerism: Derivatization at the secondary amine (N4) of the piperazine ring, or shifting the piperazine attachment to the C6 position (e.g., Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate), drastically alters the steric bulk and electronic distribution[5]. Furthermore, complex analogs like 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid serve as vital precursors for tetracyclic antidepressants such as mirtazapine[6].

Physicochemical Profiling of Key Analogs

To guide rational drug design, the quantitative physicochemical properties of the core scaffold and its primary analogs are summarized below.

Compound NameModification TypeCAS NumberMolecular Weight ( g/mol )Key Structural Feature
Methyl 2-(piperazin-1-yl)nicotinate Core Scaffold104813-92-5221.26C3-Methyl Ester, C2-Piperazine
Ethyl 2-(piperazin-1-yl)nicotinate Ester Homolog900183-96-4235.28C3-Ethyl Ester
2-(Piperazin-1-yl)pyridine-3-carboxamide Amide Bioisostere87394-64-7206.24C3-Carboxamide
Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate Regioisomer / Analog132521-73-4297.36C6-Piperazine, N4-Phenyl
2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid Acid Analog61338-13-4297.35C3-Carboxylic Acid

Synthetic Logic & Methodologies

The generation of this chemical library relies heavily on Nucleophilic Aromatic Substitution (SNAr). The C2 position of the nicotinate core is highly activated toward nucleophilic attack due to the electron-withdrawing nature of both the adjacent pyridine nitrogen and the C3 ester group.

SyntheticWorkflow SM1 Methyl 2-chloronicotinate Rxn SNAr Reaction (Polar Aprotic Solvent, Base) SM1->Rxn SM2 Piperazine Core SM2->Rxn Core Methyl 2-(piperazin-1-yl)nicotinate Rxn->Core Nucleophilic Attack Homolog Ester Homologation (Ethyl, Propyl) Core->Homolog Transesterification Analog1 N4-Functionalization (Alkylation/Arylation) Core->Analog1 Electrophilic Addition Analog2 Amide Bioisosteres (Carboxamides) Core->Analog2 Aminolysis

Synthetic logic for generating Methyl 2-(piperazin-1-yl)nicotinate homologs and analogs.

Protocol 1: High-Throughput Synthesis of the Core Scaffold via SNAr

This protocol is engineered for high yield and relies on thermodynamic control to ensure complete conversion.

  • Reagent Preparation: Dissolve Methyl 2-chloronicotinate (1.0 eq) and the desired piperazine derivative (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Mechanistic Rationale: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the piperazine nucleophile. If piperazine becomes protonated, its nucleophilicity is quenched, stalling the reaction[1].

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 4-6 hours. Mechanistic Rationale: While the C2 position is activated, thermal input is required to overcome the activation energy barrier of the Meisenheimer complex intermediate.

  • Self-Validation Checkpoint: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on a 10 µL crude aliquot. Validation Criteria: The reaction is only deemed complete when the chromatogram shows a dominant peak at m/z 222.1 [M+H]+ and the complete disappearance of the starting material mass (m/z 172.0).

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Pharmacological Target Engagement

Piperazine derivatives are predominantly utilized for their central pharmacological activity, specifically acting as modulators of monoamine neurotransmitter pathways[7]. Analogs of Methyl 2-(piperazin-1-yl)nicotinate frequently exhibit high binding affinities for Serotonin (5-HT) and Dopamine (D2/D3) G-protein coupled receptors (GPCRs)[8].

PharmacologicalPathway Ligand Piperazine Analog Receptor Monoamine GPCR (e.g., 5-HT2A / D2) Ligand->Receptor Target Engagement GProt G-Protein Coupling Receptor->GProt Conformational Shift Effector Effector Enzyme (PLC / Adenylyl Cyclase) GProt->Effector Signal Transduction SecondMsg Secondary Messengers (IP3, DAG, cAMP) Effector->SecondMsg Catalysis Response Neuromodulation SecondMsg->Response Cellular Effect

GPCR modulation pathway by neuroactive piperazine nicotinate analogs.

Protocol 2: In Vitro Radioligand Binding Assay for Target Validation

To confirm the pharmacological efficacy of newly synthesized analogs, a rigorous, self-validating radioligand displacement assay is required.

  • Membrane Preparation: Isolate cellular membrane fractions from HEK-293 cells stably expressing the target human GPCR (e.g., 5-HT2A). Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Incubation (Causality): Incubate 50 µg of membrane protein with a fixed concentration of a radioligand (e.g., [3H]-Ketanserin for 5-HT2A) and varying concentrations of the synthesized piperazine analog (10^-10 to 10^-4 M). Mechanistic Rationale: The assay relies on competitive antagonism. The analog must physically displace the radioligand from the orthosteric binding site, allowing for the quantification of binding affinity ( Ki​ ).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Self-Validation Checkpoint: Include a known high-affinity reference standard (e.g.,7) in the assay plate[7]. Validation Criteria: The assay run is only validated if the reference standard yields a calculated Ki​ within 0.5 log units of its established literature value, and the Z'-factor of the plate is > 0.6, confirming the structural integrity of the membrane preparation.

References

  • ChemShuttle - methyl 2-(piperazin-1-yl)nicotinate; CAS No.
  • Molaid - ethyl 2-(piperazin-1-yl)
  • BuyersGuideChem - 2-(4-Methyl-2-phenyl-1-piperazinyl)
  • International Journal of Research and Review (IJRR)
  • PubChem - 2-(Piperazin-1-yl)
  • National Institutes of Health (NIH)
  • Sigma-Aldrich - methyl 6-(4-phenylpiperazin-1-yl)
  • PubMed - Piperazine derivatives with central pharmacological activity used as therapeutic tools URL

Sources

Foundational

Escaping Flatland: Advanced Discovery and Synthesis of Novel Piperazine Compounds

Executive Summary: The Privileged Scaffold Paradigm In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold." Its ubiquitous presence in FDA-approved therapeutics—ranging fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold Paradigm

In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold." Its ubiquitous presence in FDA-approved therapeutics—ranging from the blockbuster kinase inhibitor imatinib (Glivec) to the atypical antipsychotic aripiprazole—is not coincidental[1]. As a Senior Application Scientist, I approach piperazine not just as a structural linker, but as a highly tunable pharmacophore. The six-membered heterocycle, featuring two opposing nitrogen atoms, offers an ideal balance of basicity, water solubility, and hydrogen-bonding capacity[2].

However, the historical reliance on simple N-alkylation and N-arylation has led to a saturation of the intellectual property (IP) space and a phenomenon known as "flatland"—a lack of three-dimensional structural complexity. Recent analyses reveal that approximately 83% of piperazine-containing pharmaceuticals are entirely unsubstituted along their carbon backbone[3]. This whitepaper outlines the mechanistic rationale behind piperazine's biological efficacy, details established N-functionalization protocols, and provides a comprehensive guide to the frontier of C-substituted piperazine synthesis.

Pharmacophore Modeling: Piperazines and Aminergic GPCRs

To understand why we synthesize specific piperazine derivatives, we must examine their target interactions. Arylpiperazines are classic ligands for aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors[4].

The causality of this binding affinity lies in the distinct physicochemical roles of the two nitrogen atoms:

  • The Basic Nitrogen (N4): At physiological pH, the distal nitrogen is protonated. This cationic center forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the third transmembrane (TM3) domain of the GPCR[4].

  • The Aryl-Substituted Nitrogen (N1): The N-aryl moiety acts as a hydrophobic anchor, engaging in π−π stacking and van der Waals interactions within the hydrophobic pockets of TM5 and TM6[4].

GPCR_Binding Ligand Arylpiperazine Ligand BasicN Protonated N4 Atom Ligand->BasicN contains Aryl N1-Aryl Moiety Ligand->Aryl contains GPCR Aminergic GPCR Aspartate Conserved Aspartate (TM3) BasicN->Aspartate Salt Bridge / H-Bond Hydrophobic Hydrophobic Pockets (TM5/6) Aryl->Hydrophobic π-π / Hydrophobic Aspartate->GPCR located in Hydrophobic->GPCR located in

Caption: Logical binding network of arylpiperazines to aminergic GPCRs.

Strategic Synthetic Pathways

The synthesis of piperazine derivatives is broadly categorized into N-functionalization and C-functionalization.

N-Functionalization: The Buchwald-Hartwig Amination

Historically, N-arylation required harsh nucleophilic aromatic substitution ( SN​Ar ) conditions, high temperatures, and electron-deficient aryl halides[5]. The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized this, allowing for C-N bond formation under milder conditions with a broader substrate scope[6]. Modern advancements now permit these reactions to occur in solvent-free, aerobic environments in as little as 10 minutes, significantly improving the "green" profile of the synthesis[6].

C-Functionalization: Escaping Flatland

The post-synthetic functionalization of piperazine carbon atoms is notoriously difficult due to the deactivating nature of the adjacent amines and the lack of directing groups[7]. To access the unexplored 3D chemical space of C-substituted piperazines, researchers have pivoted to de novo ring construction. A breakthrough methodology involves the Iridium-catalyzed formal [3+3] cycloaddition of easily prepared imines. This 100% atom-economic process yields highly complex, regio- and diastereoselective C-substituted piperazines, providing a direct route out of "flatland"[8].

Synth_Workflow Start Piperazine Core Strategy N_Sub N-Functionalization Start->N_Sub C_Sub C-Functionalization Start->C_Sub BHA Buchwald-Hartwig Amination (Pd-Catalyst, Base, Aryl Halide) N_Sub->BHA Cross-Coupling Iridium [3+3] Imine Cycloaddition (Ir-Catalyst, Mild Conditions) C_Sub->Iridium Head-to-Head Coupling Prod1 N-Arylpiperazine (High Yield, Flatland) BHA->Prod1 Prod2 C-Substituted Piperazine (Chiral, 3D Complexity) Iridium->Prod2

Caption: Divergent synthetic pathways for N-arylated and C-substituted piperazines.

Step-by-Step Experimental Methodologies

To ensure self-validating and reproducible workflows, the following protocols detail the exact stoichiometric and environmental parameters required for both N- and C-functionalization.

Protocol 1: Rapid, Aerobic Buchwald-Hartwig Amination (N-Arylation)

Rationale: This protocol utilizes an air- and moisture-stable Pd-precatalyst to facilitate rapid C-N cross-coupling without the need for inert atmospheres or prolonged heating[6].

  • Preparation: To a reaction vial equipped with a magnetic stir bar, add piperazine (2.0 equivalents) and the aryl chloride substrate (1.0 equivalent).

  • Catalyst Loading: Add the Palladium precatalyst (e.g., a biarylphosphine Pd(II) complex) at 2-5 mol%.

  • Base Addition: Introduce a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) (1.2 equivalents)[9].

  • Reaction: If running solvent-free, stir the neat mixture vigorously. Otherwise, suspend in minimal toluene. Stir the mixture open to the air at room temperature (or up to 100 °C depending on substrate steric hindrance) for exactly 10 minutes[6].

  • Quenching & Extraction: Quench the reaction with deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the mono-N-arylpiperazine.

Protocol 2: Iridium-Catalyzed [3+3] Cycloaddition (C-Substitution)

Rationale: This method bypasses the need for pre-functionalized radical precursors, utilizing a bench-stable Iridium catalyst to achieve a head-to-head coupling of imines, yielding a single diastereomer[7].

  • Precursor Synthesis: Synthesize the starting imine ( R−CH=N−CH2​R′ ) via standard condensation of the corresponding aldehyde and amine. Ensure the imine features electron-donating groups on the CH moiety and electron-withdrawing groups on the CH2​ moiety to enhance catalytic activity[7].

  • Catalyst Preparation: In a dry Schlenk flask under an inert argon atmosphere, add the bench-stable catalyst [IrCl(cod)(PPh3​)] (cod = 1,5-cyclooctadiene) at 5 mol% loading[8].

  • Cycloaddition: Dissolve the imine (1.0 equivalent) in an anhydrous, degassed solvent (e.g., dichloromethane or THF) and transfer it to the catalyst flask.

  • Reaction: Stir the mixture at room temperature under mild conditions for 12–24 hours. Monitor the complete consumption of the imine via LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The high diastereoselectivity typically allows for direct precipitation or minimal column chromatography to isolate the pure C-substituted piperazine core[7].

Physicochemical & Pharmacological Profiling

The selection of a synthetic route directly impacts the physicochemical properties and IP viability of the resulting compound. Table 1 compares the synthetic strategies, while Table 2 highlights how these modifications translate into clinical success.

Table 1: Comparison of Piperazine Functionalization Strategies
ParameterBuchwald-Hartwig Amination[5]Iridium-Catalyzed [3+3] Cycloaddition[8]
Target Bond C-N (N-arylation)C-C / C-N (C-substitution)
Catalyst Palladium (e.g., Pd/Biarylphosphine)Iridium (e.g., [IrCl(cod)(PPh3​)] )
Typical Conditions Aerobic/Anaerobic, RT to 100 °C, 10 min - 24 hMild, Room Temperature, 12 - 24 h
Atom Economy Moderate (Generates halide salts)100% (Head-to-head coupling)
Stereocontrol N/A (Achiral backbone)Excellent (Sole diastereoisomer formed)
Primary Advantage High yield, broad commercial substrate scopeEscapes "flatland", generates novel IP space
Table 2: Selected FDA-Approved Piperazine Drugs and Targets[4][9]
Drug NamePrimary TargetTherapeutic IndicationStructural Note
Aripiprazole D2​ / 5- HT1A​ ReceptorsSchizophrenia, Bipolar DisorderN-arylpiperazine (Unsubstituted carbons)
Imatinib BCR-ABL Tyrosine KinaseChronic Myeloid Leukemia (CML)N-methylpiperazine tail (Improves solubility)
Palbociclib CDK4/6HR-positive Breast CancerN-functionalized piperazine
Venetoclax BCL-2Chronic Lymphocytic LeukemiaComplex N-functionalized architecture

Conclusion

The piperazine scaffold remains a cornerstone of modern drug discovery. While traditional N-functionalization techniques like the Buchwald-Hartwig amination have been optimized for speed and environmental sustainability, the future of piperazine-based therapeutics lies in C-substitution. By leveraging transition-metal catalysis, such as Iridium-mediated cycloadditions, medicinal chemists can introduce critical 3D complexity. This not only improves receptor subtype selectivity but also opens vast, unexplored territories for novel intellectual property.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(piperazin-1-yl)nicotinate

Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of methyl 2-(piperazin-1-yl)nicotinate, a valuable heterocyclic building block for pharmaceutical and materials science rese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of methyl 2-(piperazin-1-yl)nicotinate, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is achieved through a robust and scalable nucleophilic aromatic substitution (SNAr) reaction between methyl 2-chloronicotinate and piperazine. This document offers in-depth explanations of the reaction mechanism, justification for the chosen experimental parameters, and detailed procedures for reaction setup, work-up, purification, and characterization, designed for researchers, chemists, and professionals in drug development.

Introduction

Methyl 2-(piperazin-1-yl)nicotinate is a bifunctional molecule featuring a pyridine core, a methyl ester, and a piperazine moiety. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple biological interactions.[1] This compound serves as a versatile intermediate for creating more complex molecules, particularly for the development of novel therapeutics. The synthesis detailed herein follows a nucleophilic aromatic substitution (SNAr) pathway, a fundamental reaction in heterocyclic chemistry.[2][3]

The pyridine ring's electron-deficient nature, further activated by the ester group at the 3-position, makes the 2-position susceptible to nucleophilic attack, allowing for the displacement of the chloro substituent by a suitable nucleophile like piperazine.[4] This guide provides a reliable method for the laboratory-scale synthesis of this important intermediate.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The selected synthetic route involves the direct reaction of commercially available methyl 2-chloronicotinate with piperazine. In this reaction, one of the secondary amine nitrogens of piperazine acts as the nucleophile, attacking the carbon bearing the chlorine atom on the pyridine ring. An excess of piperazine is utilized both as a reactant and as a base to neutralize the hydrochloric acid generated during the reaction.

Reaction Scheme:

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Methyl 2-chloronicotinate≥97%e.g., Sigma-AldrichCAS: 40134-18-7
Piperazine, anhydrous≥99%e.g., Fisher ScientificCAS: 110-85-0[5]
Dimethylformamide (DMF), anhydrous≥99.8%Standard supplier
Ethyl acetate (EtOAc)ACS GradeStandard supplierFor extraction and chromatography
HexanesACS GradeStandard supplierFor chromatography
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Prepared in-houseFor work-up
Brine (Saturated aq. NaCl)-Prepared in-houseFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard supplierFor drying organic layers
Silica Gel60 Å, 230-400 meshStandard supplierFor column chromatography

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (4.31 g, 50.0 mmol, 5.0 equivalents).

  • Add anhydrous dimethylformamide (DMF, 25 mL) to the flask and stir until the piperazine is fully dissolved.

  • Add methyl 2-chloronicotinate (1.72 g, 10.0 mmol, 1.0 equivalent) to the solution.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 100 °C using a heating mantle.

  • Maintain the reaction at 100 °C for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent) until the starting material (methyl 2-chloronicotinate) is consumed.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification
  • Quenching: Pour the cooled reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). This helps to remove residual DMF and salts.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by silica gel column chromatography.[6]

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Load the crude product onto the column (adsorbed on a small amount of silica gel for solids, or dissolved in a minimal amount of dichloromethane for oils).

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the pure product, as identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield methyl 2-(piperazin-1-yl)nicotinate as a solid. Dry the product under vacuum.

Characterization of Product

The identity and purity of the synthesized methyl 2-(piperazin-1-yl)nicotinate can be confirmed by standard analytical techniques.

Analysis Expected Results
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.3 (dd, 1H, H-6), 7.8 (dd, 1H, H-4), 6.8 (dd, 1H, H-5), 3.9 (s, 3H, -OCH₃), 3.2 (t, 4H, piperazine CH₂), 3.0 (t, 4H, piperazine CH₂), 1.9 (s, 1H, -NH). Note: Chemical shifts are estimates and may vary.
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 167.0 (C=O), 158.0 (C-2), 152.0 (C-6), 138.0 (C-4), 118.0 (C-3), 115.0 (C-5), 52.0 (-OCH₃), 50.0 (piperazine CH₂), 46.0 (piperazine CH₂). Note: Chemical shifts are estimates and may vary.
Mass Spec (ESI+) m/z: 222.12 [M+H]⁺ (Calculated for C₁₁H₁₆N₃O₂⁺: 222.1237)

Scientific Discussion

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via an addition-elimination mechanism, characteristic of SNAr reactions.[3]

  • Nucleophilic Attack: The piperazine nitrogen attacks the electron-deficient carbon at the C-2 position of the pyridine ring, which is activated by the electron-withdrawing effects of the ring nitrogen and the C-3 ester group. This breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by resonance, particularly involving the pyridine nitrogen and the carbonyl group of the ester.

  • Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

  • Proton Transfer: The piperazine hydrochloride salt is formed as a byproduct.

Caption: SNAr mechanism for the synthesis.

Rationale for Experimental Choices
  • Excess Piperazine: Using a significant excess (5 equivalents) of piperazine serves two crucial functions. Firstly, it drives the reaction equilibrium towards the product side according to Le Châtelier's principle. Secondly, and more importantly, it acts as an inexpensive base to neutralize the HCl formed during the reaction, preventing the protonation of the nucleophilic piperazine which would otherwise render it unreactive.

  • Solvent: Anhydrous DMF is an excellent solvent for this reaction. It is a polar aprotic solvent that can dissolve both the starting materials and intermediates, facilitating the reaction. Its high boiling point is also suitable for reactions that require heating.

  • Temperature: Heating the reaction to 100 °C provides the necessary activation energy to overcome the energy barrier for the formation of the Meisenheimer complex and subsequent elimination of the chloride ion. SNAr reactions on heteroaromatic systems often require elevated temperatures to proceed at a reasonable rate.[7]

Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Piperazine in DMF B 2. Add Methyl 2-chloronicotinate A->B C 3. Heat to 100 °C (12-16 h) B->C D 4. Cool to RT & Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with H₂O/Brine & Dry (Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Silica Gel Column Chromatography G->H I 9. Combine Fractions & Concentrate H->I J 10. Dry under Vacuum I->J K K J->K Final Product: Methyl 2-(piperazin-1-yl)nicotinate

Caption: Overall workflow for the synthesis.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentHazardsHandling Precautions
Methyl 2-chloronicotinate Causes skin, eye, and respiratory irritation.[8]Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.
Piperazine, anhydrous Corrosive (causes severe skin burns and eye damage), flammable solid, respiratory and skin sensitizer, suspected reproductive toxin.[5][9][10][11]Keep away from ignition sources. Avoid breathing dust. Use in a well-ventilated area. Prevent contact with skin and eyes.
Dimethylformamide (DMF) Combustible liquid, harmful if inhaled or absorbed through the skin, can cause eye irritation, suspected of damaging the unborn child.Avoid inhalation of vapors and contact with skin and eyes. Use in a fume hood.

References

  • PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2008). Safety Data Sheet: Methyl 6-chloronicotinate. [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • ACS Publications. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
  • MDPI. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. [Link]

  • Semantic Scholar. (2001). PREPARATION OF 2-CHLOROPYRIDINE. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • PMC. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. [Link]

  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • FAO AGRIS. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Masaryk University. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]

Sources

Application

Application Note: Analytical Strategies for Methyl 2-(piperazin-1-yl)nicotinate

Introduction & Chemical Context Methyl 2-(piperazin-1-yl)nicotinate (CAS No. 104813-92-5) is a highly versatile pharmaceutical intermediate characterized by a pyridine ring substituted with a basic piperazine moiety and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 2-(piperazin-1-yl)nicotinate (CAS No. 104813-92-5) is a highly versatile pharmaceutical intermediate characterized by a pyridine ring substituted with a basic piperazine moiety and a methyl ester group[1]. The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to optimize pharmacokinetic properties and serve as a conformational constraint in target-binding[2].

However, the structural features that make it biologically valuable also introduce distinct analytical challenges. The secondary amine of the piperazine ring is highly basic, which can lead to severe chromatographic peak tailing due to secondary interactions with residual acidic silanol groups on standard silica-based stationary phases[3]. Consequently, analytical methods must be meticulously designed to suppress these interactions while maintaining robust retention and ionization.

This application note provides a comprehensive, self-validating analytical framework for the purity assessment and trace impurity profiling of Methyl 2-(piperazin-1-yl)nicotinate, utilizing High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Strategy & Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind experimental choices rather than merely executing a protocol.

  • Chromatographic Rationale: To mitigate the peak tailing caused by the piperazine moiety, the mobile phase must be adjusted to a low pH (e.g., pH 2.0–2.5) using modifiers like Trifluoroacetic acid (TFA) or formic acid[3]. This ensures the piperazine nitrogen is fully protonated, while the acidic modifier acts as an ion-pairing agent to shield the analyte from unreacted silanols on the column[3]. Furthermore, utilizing an end-capped or polar-embedded C18 column is highly recommended to prevent stationary phase degradation and improve peak symmetry[3].

  • Mass Spectrometry Rationale: Piperazine derivatives exhibit excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode due to their high proton affinity[4]. During Collision-Induced Dissociation (CID), these compounds follow predictable fragmentation pathways, most notably the neutral loss of 43 Da or 86 Da resulting from the cleavage of the piperazine ring[4].

Workflow A Sample Preparation (Dilution & Filtration) B HPLC-DAD (Purity & Assay) A->B C LC-MS/MS (Trace Impurity Profiling) A->C D NMR & FTIR (Structural Elucidation) A->D E Data Synthesis & Method Validation B->E C->E D->E

Analytical Workflow for the comprehensive characterization of piperazine-pyridine derivatives.

Protocol 1: HPLC-DAD for Purity Assessment

This protocol establishes a self-validating system for determining the chromatographic purity of Methyl 2-(piperazin-1-yl)nicotinate. System Suitability Testing (SST) must be passed prior to sample analysis to guarantee data trustworthiness.

Materials & Reagents
  • Stationary Phase: Base-deactivated, end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with Mobile Phases A and B. Equilibrate the column at 40°C for 30 minutes at initial gradient conditions. Note: Elevated temperature improves mass transfer kinetics, further reducing piperazine peak tailing.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 2-(piperazin-1-yl)nicotinate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • Sample Preparation: Prepare the sample solution identically to the standard preparation. Filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL).

  • System Suitability Injection: Inject the standard solution in replicates of five. The method is validated for the run only if:

    • Tailing factor ( Tf​ ) of the principal peak is ≤1.5 .

    • Theoretical plates ( N ) are ≥10,000 .

    • Relative Standard Deviation (RSD) of peak area is ≤2.0% .

  • Sample Analysis: Inject the blank (Diluent), followed by the sample solutions. Monitor the eluent at 254 nm (optimal for the pyridine chromophore).

Chromatographic Conditions (Table 1)
ParameterSetting
Column Temperature 40°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (DAD: 200–400 nm)
Gradient Program 0-2 min: 5% B2-12 min: 5% 60% B12-15 min: 60% 95% B15-17 min: 95% B17.1-22 min: 5% B (Re-equilibration)

Protocol 2: LC-MS/MS for Trace Impurity Profiling

For the identification of low-level process impurities or degradants, LC-MS/MS is utilized. The molecular weight of Methyl 2-(piperazin-1-yl)nicotinate is 221.26 g/mol [1], yielding a robust [M+H]+ precursor ion at m/z 222.1.

Mass Spectrometry Rationale & Fragmentation

Upon collision-induced dissociation (CID), the molecule undergoes specific cleavages. The ester group typically loses methanol (-32 Da), while the piperazine ring undergoes characteristic fragmentation, losing a C2​H5​N fragment (-43 Da)[4]. Monitoring these transitions ensures high specificity.

Fragmentation M Precursor Ion [M+H]+ m/z 222.1 F1 Product Ion 1 m/z 190.1 (Loss of CH3OH) M->F1 -32 Da (Ester Cleavage) F2 Product Ion 2 m/z 179.1 (Piperazine Cleavage) M->F2 -43 Da (Ring Cleavage) F3 Product Ion 3 m/z 136.0 (Pyridine Core) F2->F3 -43 Da (Further Cleavage)

Proposed ESI+ LC-MS/MS fragmentation pathway for Methyl 2-(piperazin-1-yl)nicotinate.

Step-by-Step Methodology
  • Mobile Phase Adjustment: Replace TFA with 0.1% Formic Acid in both Water and Acetonitrile. Reasoning: TFA causes severe ion suppression in ESI-MS. Formic acid provides the necessary protons for ionization without quenching the MS signal.

  • Sample Dilution: Dilute the HPLC sample preparation 1:1000 in mobile phase A to prevent detector saturation and source contamination.

  • Source Optimization: Infuse a 1 µg/mL standard solution directly into the MS source to optimize Declustering Potential (DP) and Collision Energy (CE) for the specific MRM transitions.

  • Data Acquisition: Run the samples using Multiple Reaction Monitoring (MRM) mode, utilizing a short 10-minute gradient on a sub-2 µm UHPLC column (e.g., 50 x 2.1 mm).

Optimized MRM Parameters (Table 2)
Precursor Ion (m/z)Product Ion (m/z)Structural AssignmentCollision Energy (eV)
222.1190.1Loss of ester methanol (-32 Da)18
222.1179.1Piperazine ring cleavage (-43 Da)25
222.1136.0Pyridine core + amine35

Method Validation & Troubleshooting Insights

To ensure the trustworthiness of the analytical data, the method must be validated according to ICH Q2(R1) guidelines.

  • Specificity: Ensure no blank interference at the retention time of the main peak.

  • Troubleshooting Ghost Peaks: If ghost peaks appear, they are often due to contamination in the injector or impurities in the mobile phase. Flush the system with a strong solvent (e.g., Isopropanol) and run a blank gradient to isolate the source[3].

  • Troubleshooting Retention: If the compound exhibits poor retention, it is due to its high polarity. Switching to a column with a polar-embedded stationary phase (e.g., cyano phase) will increase retention[3].

References

  • MDPI (Molecules). "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs". Molecules, 2021. Available at: [Link]

Sources

Method

Application Note: A Robust HPLC Method for Purity Determination of Methyl 2-(piperazin-1-yl)nicotinate

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the profiling of related substances for Methyl 2-(piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the profiling of related substances for Methyl 2-(piperazin-1-yl)nicotinate, a key intermediate in pharmaceutical synthesis. The developed method utilizes reversed-phase chromatography with UV detection, providing excellent selectivity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind methodological choices, a step-by-step protocol, and a full validation strategy in accordance with international guidelines.

Introduction: The Analytical Challenge

Methyl 2-(piperazin-1-yl)nicotinate is a heterocyclic compound incorporating both a nicotinic acid ester and a piperazine moiety. As an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), its purity is of paramount importance, as impurities can be carried through to the final drug product, potentially affecting its safety and efficacy. Therefore, a reliable and accurate analytical method is required to quantify the main component and detect any process-related impurities or degradation products.[1][2]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][3] This note describes the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method, a modality used in approximately 80% of all HPLC applications for its precision and reliability in quality control.[4]

Physicochemical Properties of the Analyte

A foundational step in HPLC method development is understanding the analyte's physicochemical properties.[3]

  • Structure: Methyl 2-(piperazin-1-yl)nicotinate

    • Molecular Formula: C₁₁H₁₅N₃O₂[5]

    • Molecular Weight: 221.26 g/mol [5]

  • Key Features:

    • Piperazine Ring: A basic, polar functional group with two nitrogen atoms. The pKa values for piperazine are approximately 5.35 and 9.73.[6] This suggests that the compound's charge state, and therefore its chromatographic retention, will be highly dependent on the mobile phase pH.

    • Nicotinate Moiety: A pyridine ring with a methyl ester group. This part of the molecule is less polar than the piperazine ring and contains a chromophore suitable for UV detection.

    • Solubility: The compound is expected to be soluble in polar organic solvents and aqueous acidic solutions.[6][7]

This structural combination of polar (piperazine) and non-polar (methyl nicotinate) regions makes reversed-phase chromatography an ideal separation technique.[4]

Method Development Strategy & Rationale

The goal was to develop a method that provides a sharp, symmetrical peak for the main component, well-separated from any potential impurities.

Column Selection

The column is the core of the separation process.[8] A reversed-phase column with a C18 (octadecyl) stationary phase was chosen due to its versatility and wide use in the pharmaceutical industry for analyzing small organic molecules.[9][10]

  • Rationale: The C18 stationary phase provides a hydrophobic surface that interacts with the non-polar aspects of the analyte.[11] For robust performance and compatibility with both HPLC and UHPLC systems, a column with a 3 µm particle size was selected, offering a good balance of efficiency and backpressure.[10]

Mobile Phase Selection

The mobile phase is a critical factor in controlling retention and selectivity.[4][12]

  • Mobile Phase A (Aqueous): A buffered aqueous solution is necessary to control the pH. Given the basic nature of the piperazine ring, a mobile phase pH below the first pKa (e.g., pH 3.0) will ensure the analyte is in a single, protonated, and more polar state. This promotes better peak shape by preventing interactions with residual silanols on the silica-based stationary phase. A phosphate buffer is a common and robust choice for this pH range. A buffer concentration of 20 mM is generally sufficient for most reversed-phase applications.[13]

  • Mobile Phase B (Organic): Acetonitrile was selected as the organic modifier. It is a common choice for reversed-phase HPLC due to its low viscosity and lower UV absorbance at low wavelengths compared to methanol.[12][14]

  • Elution Mode: A gradient elution, where the concentration of the organic solvent is increased over time, was chosen. This approach is ideal for purity analyses as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted from the column with good peak shape in a reasonable timeframe.[15]

Detector Selection

A Photodiode Array (PDA) detector was selected for this method.

  • Rationale: A PDA detector acquires absorbance data across a wide range of wavelengths simultaneously.[16][17] This has two major advantages for a purity method:

    • Optimal Wavelength: It allows for the determination of the optimal detection wavelength for maximum sensitivity.

    • Peak Purity Analysis: It enables the assessment of peak purity by comparing UV spectra across the peak.[18][19] If the peak is pure, the spectra at the upslope, apex, and downslope should be identical.[18] This is a crucial feature for a stability-indicating assay.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software capable of instrument control, data acquisition, and processing, including peak purity analysis.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

    • Phosphoric Acid (85%) (Analytical grade)

    • Water (HPLC grade or Milli-Q)

    • Methyl 2-(piperazin-1-yl)nicotinate Reference Standard and test samples.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 265 nm (for quantification), spectral scan 200-400 nm
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter before use.[13]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is recommended to ensure sample compatibility.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Methyl 2-(piperazin-1-yl)nicotinate Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[20][21][22]

System Suitability

Before performing any analysis, the chromatographic system's suitability must be verified.[23][24] A series of five replicate injections of the standard solution are made.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 1.0% for 5 replicate injections
%RSD of Retention Time ≤ 1.0% for 5 replicate injections
Specificity (including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[25] This is demonstrated through forced degradation studies. The sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method should demonstrate that the main peak is free from co-eluting degradants, which is confirmed by peak purity analysis using the PDA detector.

Linearity

The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte.[25] This is assessed by preparing a series of at least five concentrations of the reference standard (e.g., from 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to samples to which a known amount of analyte has been added (spiking).[25] The recovery of the added analyte is then calculated. This should be performed at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Assessed by analyzing six separate sample preparations at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[26]

  • Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day using different equipment. The results are statistically compared.

Limit of Quantification (LOQ) and Limit of Detection (LOD)

The LOQ and LOD are established to determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. These are typically determined based on the signal-to-noise ratio (S/N), where S/N for LOQ is typically 10:1 and for LOD is 3:1.

Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters and examining the effect on the results. Parameters to vary include:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min) System suitability parameters should still be met under these varied conditions.

Visualization of Workflows

General HPLC Workflow

HPLC_Workflow Solvent Mobile Phase Preparation System HPLC System (Pump, Injector) Solvent->System Sample Sample Preparation Sample->System Column C18 Column (Separation) System->Column Detector PDA Detector (Detection) Column->Detector Data Data Acquisition & Processing (CDS) Detector->Data Report Final Report (Purity, Impurities) Data->Report

Caption: High-level overview of the HPLC analysis workflow.

Method Validation Logic

Validation_Logic cluster_0 Method Performance Characteristics Specificity Specificity (Forced Degradation) Validation Is Method Valid? Specificity->Validation Linearity Linearity Linearity->Validation Accuracy Accuracy (% Recovery) Accuracy->Validation Precision Precision (Repeatability) Precision->Validation Robustness Robustness Robustness->Validation Limits LOD & LOQ Limits->Validation Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness Method->Limits

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of determining the purity of Methyl 2-(piperazin-1-yl)nicotinate. The use of a buffered mobile phase ensures robust and reproducible chromatography, while the gradient elution allows for the resolution of impurities with a wide range of polarities. The integration of a PDA detector provides an additional layer of confidence through peak purity analysis, making this method a valuable tool for quality control in the pharmaceutical development and manufacturing process. The outlined validation protocol ensures compliance with global regulatory expectations.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). usp.org.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • <621> CHROM
  • Types of HPLC Detectors. Phenomenex.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. pharmanotes.net.
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
  • HPLC Column Selection Guide. SCION Instruments.
  • A Complete Guide to Mobile Phase and St
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Diode Array Detector HPLC | DAD. SCION Instruments.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • USP Chapter 621: Overview & Key Points. Phenomenex.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Focus Asia.
  • HPLC Column Standardization in Pharmaceutical Development: A Case Study.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • A Review on Analytical Methods for Piperazine Determin
  • HPLC Method development: an overview. PharmaCores.
  • Steps for HPLC Method Valid
  • ICH Guidelines for Analytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • methyl 2-(piperazin-1-yl)
  • Q2(R2) Validation of Analytical Procedures.
  • Methyl nicotin

Sources

Application

Application Note: Scale-Up Synthesis of 2-(Piperazin-1-yl)nicotinic Acid Esters

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Overview The 2-(piperazin-1-yl)nicot...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Overview

The 2-(piperazin-1-yl)nicotinic acid scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including neurostimulative agents, kinase inhibitors, and brain-penetrant anti-infectives[1]. The construction of this motif typically relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) between a 2-chloronicotinate ester (methyl or ethyl) and a piperazine derivative.

While this transformation is routine on a discovery scale, transitioning to a multi-kilogram pilot scale introduces significant chemical engineering hurdles. Uncontrolled exotherms, the formation of bis-alkylated dimer impurities, and tedious chromatographic purifications are common pitfalls. This application note details a self-validating, highly scalable protocol utilizing N-Boc-piperazine to ensure >99.5% chemoselectivity and high overall yield without the need for column chromatography.

Mechanistic Rationale & Causality

The SN​Ar reaction is highly favored for 2-chloronicotinic acid esters. The electron-withdrawing nature of both the pyridine nitrogen and the C3-carboxylate ester synergistically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This highly activates the C2 position towards nucleophilic attack by the secondary amine of piperazine. The reaction proceeds via a transient, anionic Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group to restore aromaticity.

SNAr_Mechanism A 2-Chloronicotinate Ester C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack (Rate Determining) B N-Boc-Piperazine B->C D N-Boc-Protected Product C->D Chloride Elimination (Fast)

Mechanistic pathway of the SNAr reaction via a Meisenheimer complex.

Process Development & Parameter Optimization

To build a robust, self-validating system for scale-up, three critical parameters were optimized:

Reagent Selection: The Dimerization Problem

Using unprotected piperazine on a large scale inevitably leads to the formation of a symmetrical dimer impurity (1,4-bis(3-(alkoxycarbonyl)pyridin-2-yl)piperazine) due to the presence of two reactive secondary amines. To circumvent this, mono-protected N-Boc-piperazine is strictly utilized. The Boc group provides steric bulk and eliminates the second amine's nucleophilicity, ensuring absolute chemoselectivity.

Solvent & Base Selection

Historically, discovery chemists utilize polar aprotic solvents like DMF or acetonitrile for SN​Ar reactions. However, in a pilot-plant environment,2[2], leading to blocked transfer lines and complicated phase separations.

Isopropyl acetate (IPAc) was selected as the optimal solvent. It facilitates a homogeneous organic phase during the quench, prevents inorganic salt precipitation, and allows for the direct crystallization of the intermediate via anti-solvent addition, completely bypassing solvent swap operations[2]. Triethylamine (TEA) is utilized as a soluble acid scavenger.

Quantitative Solvent Screening Data

Table 1: Solvent Screening for the SN​Ar Step (100 g scale)

SolventBaseTemp (°C)Conversion (%)Purity (HPLC Area %)Phase Separation / Workup Issue
AcetonitrileK₂CO₃80>9994.2Yes (Severe salt precipitation during quench)
DMFTEA60>9991.5Yes (Difficult solvent removal; requires high vacuum)
TolueneTEA1008588.0No (Slow reaction rate; incomplete conversion)
IPAc TEA 65 >99 99.1 No (Clean phase split; optimal scalability)

Step-by-Step Experimental Protocol (1-Kilogram Scale)

The following methodology details the synthesis of ethyl 2-(piperazin-1-yl)nicotinate hydrochloride from ethyl 2-chloronicotinate.

Process_Flow R1 1. Reactor Setup Charge Ester, IPAc, and TEA R2 R2 R1->R2 R3 3. SNAr Reaction Heat to 65°C for 12 hours R2->R3 W1 4. Aqueous Quench Add NaHCO3 (Phase Separation) R3->W1 C1 5. Crystallization Distill IPAc, Add Heptane W1->C1 D1 D1 C1->D1 F1 7. Isolation Filter, Wash, Vacuum Dry D1->F1

Process flow diagram for the pilot-scale synthesis and isolation workflow.

Phase 1: SN​Ar Coupling with N-Boc-Piperazine
  • Reactor Charging: To a clean, dry 20 L jacketed glass-lined reactor purged with nitrogen, charge ethyl 2-chloronicotinate (1.00 kg, 5.39 mol) and isopropyl acetate (IPAc, 6.0 L).

  • Base Addition: Add triethylamine (1.09 kg, 10.78 mol, 2.0 equiv). Engage the impeller and stir at 20 °C for 15 minutes to ensure a homogeneous solution.

  • Nucleophile Addition (Critical Step): Slowly charge N-Boc-piperazine (1.10 kg, 5.93 mol, 1.1 equiv) in 5 equal portions over 1 hour.

    • Causality: The SN​Ar addition is highly exothermic. Jacket cooling must be actively applied to maintain the internal temperature below 25 °C. Thermal runaway at this stage promotes ester hydrolysis and degradation.

  • Heating & Aging: Gradually heat the reaction mixture to an internal temperature of 65 °C.

    • Self-Validation: Monitor the reaction via HPLC at 4-hour intervals. The reaction is deemed complete when the remaining ethyl 2-chloronicotinate is <0.5% (typically achieved after 12 hours)[2].

  • Quench & Phase Separation: Cool the reactor to 20 °C. Slowly add a saturated aqueous NaHCO₃ solution (5.0 L).

    • Causality: IPAc prevents the precipitation of sodium bicarbonate, ensuring a clean and rapid phase split[2]. Agitate vigorously for 30 minutes, then turn off the impeller and allow phases to separate for 30 minutes. Drain and discard the lower aqueous layer.

  • Washing: Wash the retained organic layer with brine (3.0 L) to remove residual TEA salts.

  • Concentration: Distill the IPAc under reduced pressure (approx. 150 mbar) at a maximum jacket temperature of 40 °C until the total reactor volume is reduced to 2.5 L.

  • Crystallization of Intermediate: Add n-heptane (4.0 L) dropwise over 2 hours at 20 °C to precipitate the N-Boc protected intermediate. Cool the slurry to 0–5 °C and age for 2 hours. Filter the solid and dry under vacuum at 45 °C. (Expected yield: 1.71 kg, 95% theoretical).

Phase 2: Deprotection & Salt Formation
  • Re-dissolution: Charge the isolated intermediate (1.71 kg) into a clean 20 L reactor. Add absolute ethanol (8.5 L) and stir at 20 °C until fully dissolved.

  • Acidic Deprotection: Slowly bubble anhydrous HCl gas (or add a pre-titrated 5–6 N solution of HCl in ethanol, 3.0 L) while maintaining the internal temperature below 30 °C using jacket cooling.

    • Causality: Strict temperature control prevents transesterification or cleavage of the ethyl ester moiety.

  • Aging & Precipitation: Stir the mixture for 4 hours at room temperature. As the Boc group is cleaved (releasing isobutylene and CO₂), the target product, ethyl 2-(piperazin-1-yl)nicotinate hydrochloride , will spontaneously crystallize from the ethanolic solution as a highly pure white solid.

  • Isolation: Filter the resulting slurry. Wash the filter cake with cold ethanol (2.0 L) to remove trace impurities.

  • Drying: Transfer the product to a vacuum oven and dry at 50 °C to a constant weight.

    • Self-Validation: Perform Karl Fischer titration to ensure moisture content is <0.5% before final packaging. (Expected overall yield: 88–92%, >99.5% HPLC purity).

References

  • SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 - EPO. European Patent Office. 2

  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. National Institutes of Health (NIH). 1

  • Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors. National Institutes of Health (NIH). 3

  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. American Chemical Society (ACS). 4

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Method

"use of 2-chloronicotinic acid in synthesis"

Application Note: 2-Chloronicotinic Acid as a Strategic Synthon in Active Pharmaceutical Ingredient (API) Manufacturing Introduction & Chemical Rationale 2-Chloronicotinic acid (2-CNA) is a highly versatile halogenated p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloronicotinic Acid as a Strategic Synthon in Active Pharmaceutical Ingredient (API) Manufacturing

Introduction & Chemical Rationale

2-Chloronicotinic acid (2-CNA) is a highly versatile halogenated pyridine derivative that serves as a foundational building block in organic and medicinal chemistry[1]. It is a critical intermediate in the synthesis of diverse bioactive molecules, including the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine[2][3], the antidepressant mirtazapine, and various agrochemicals such as the herbicide nicosulfuron[4].

The strategic value of 2-CNA lies in its dual-functional, orthogonal reactivity profile:

  • C2-Position (Electrophilic Center): The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effects of both the para-pyridine nitrogen and the adjacent ortho-carboxylic acid[1][5].

  • C3-Position (Acylating Center): The carboxylic acid is primed for amide coupling, esterification, or activation into an acyl chloride, enabling subsequent chain elongation or cyclization[6][7].

Workflow: Synthesis of Nevirapine via 2-CNA

The synthesis of the anti-HIV drug Nevirapine perfectly illustrates how chemists exploit the orthogonal reactivity of 2-CNA[3]. The process relies on a precise sequence of events to prevent unwanted side reactions. Performing the SNAr reaction before amide coupling is generally preferred because converting the carboxylic acid to an amide alters the electronic activation of the pyridine ring, potentially decreasing the efficiency of the SNAr step.

G A 2-Chloronicotinic Acid (Starting Material) B SNAr Reaction (+ Cyclopropylamine) A->B C 2-(Cyclopropylamino) nicotinic acid B->C D Amide Coupling (+ 2-Chloro-3-amino-4-picoline) C->D E Amide Intermediate D->E F Intramolecular Cyclization (KOtBu Base) E->F G Nevirapine (API) F->G

Workflow for the synthesis of Nevirapine from 2-chloronicotinic acid.

Quantitative Data: Optimization of SNAr Conditions

To maximize the yield of the SNAr step across different target molecules, temperature, solvent, and base equivalents must be carefully calibrated to the nucleophile's strength. The table below summarizes the effect of reaction conditions on the conversion of 2-CNA.

SolventNucleophileBase (Equiv)Temp (°C)Time (h)Yield (%)Causality / Observation
EtOH/H2OCyclopropylamineNaHCO3 (1.1)50485Aqueous base neutralizes HCl; mild heat prevents amine volatilization[3].
DMSOSubstituted AnilineCs2CO3 (2.0)1202472Strong base and high heat required for weak, sterically hindered nucleophiles[5].
DCMMorpholineDIPEA (2.5)RT1>95Highly nucleophilic secondary amine reacts rapidly at room temperature[7].

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Cyclopropylamine

Objective: Synthesis of 2-(cyclopropylamino)nicotinic acid, the first intermediate in Nevirapine production[3].

Self-Validating System: The reaction progress is monitored by TLC (disappearance of the 2-CNA spot). Successful conversion is definitively validated by 1H NMR: look for the disappearance of the highly deshielded C2-Cl aromatic shifts, and the appearance of a broad singlet corresponding to the secondary amine (NH) proton (~8.0 ppm), alongside the distinct cyclopropyl multiplet signals in the aliphatic region.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloronicotinic acid (1.0 equiv) in a 1:1 mixture of ethanol and water to achieve a 0.5 M concentration.

  • Base Addition: Add sodium bicarbonate (1.05 to 1.10 equiv) portion-wise[3].

    • Causality: NaHCO3 deprotonates the carboxylic acid to form the more soluble sodium salt, preventing the acid from protonating the incoming amine nucleophile. It also acts as an acid scavenger for the HCl generated during the SNAr reaction. Stir for 30 minutes until effervescence ceases.

  • Nucleophile Addition: Add cyclopropylamine (2.0 to 2.5 equiv) dropwise[3].

    • Causality: An excess of this highly volatile amine is used to drive the equilibrium forward and compensate for any evaporative losses during heating.

  • Heating: Heat the reaction mixture to 50 °C.

    • Causality: 50 °C provides sufficient thermal energy to overcome the activation barrier of the SNAr Meisenheimer complex without causing excessive loss of the low-boiling cyclopropylamine (bp 50 °C). Exceeding this temperature risks pressure buildup and reagent loss[3][6].

  • Workup: After complete consumption of the starting material (approx. 4 hours, verified by LC-MS), concentrate the mixture under reduced pressure to recover ethanol and excess cyclopropylamine. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Amide Coupling via HATU

Objective: Coupling of the 2-substituted nicotinic acid with an amine/aniline derivative to form the C3-amide[7].

Self-Validating System: LC-MS will show the mass of the desired amide [M+H]+. The FT-IR spectrum will confirm success via a diagnostic shift in the carbonyl stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1650 cm⁻¹ (amide).

Step-by-Step Methodology:

  • Activation: Dissolve the 2-(substituted)nicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and HATU (1.1 equiv)[7].

    • Causality: HATU rapidly converts the carboxylic acid into a highly active OAt ester. DIPEA is a sterically hindered, non-nucleophilic base that facilitates this activation by deprotonating the acid without competing with the target amine nucleophile.

  • Coupling: Stir the activated mixture for 10 minutes at room temperature, then add the corresponding amine (1.1 equiv)[7].

  • Reaction: Stir the mixture at room temperature for 1–4 hours.

    • Causality: For highly sterically hindered amines or weak anilines, room temperature may be insufficient; heating to 65 °C in a sealed tube forces the coupling to completion[7].

  • Purification: Dilute with additional DCM, wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

R Acid 2-Chloronicotinic Acid Cond1 Aliphatic Amines (Strong Nucleophiles) Acid->Cond1 SNAr Pathway 1 Cond2 Anilines/Phenols (Weak Nucleophiles) Acid->Cond2 SNAr Pathway 2 Base1 Mild Base (NaHCO3/DIPEA) Temp: RT to 50°C Cond1->Base1 Requires Base2 Strong Base (Cs2CO3/KOtBu) Temp: 100°C - 120°C Cond2->Base2 Requires

Reagent selection logic based on nucleophile strength in 2-CNA SNAr reactions.

References

  • Source: rsc.
  • Source: benchchem.
  • Source: google.
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  • Source: google.
  • Source: rsc.
  • Title: Supporting Information Novel library synthesis of 3,4-disubstituted pyridin-2(1H)

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Application

Application Note: Methyl 2-(piperazin-1-yl)nicotinate as a Core Fragment in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Pharmacophore Rationale In Fragment-Based Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Pharmacophore Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of versatile, bifunctional building blocks is critical for generating high-quality lead compounds. Methyl 2-(piperazin-1-yl)nicotinate (CAS: 104813-92-5)[1] has emerged as a privileged scaffold across multiple therapeutic areas.

The structural architecture of this fragment provides a highly synergistic combination of physicochemical properties:

  • The Piperazine Ring: Acts as a solubilizing moiety and a strong hydrogen-bond donor/acceptor. At physiological pH, the secondary amine is protonated, which significantly enhances aqueous solubility and allows for critical electrostatic interactions with acidic residues in target binding pockets (e.g., GPCRs and kinases).

  • The Pyridine Core: The heteroaromatic ring provides a rigid, planar surface ideal for π−π stacking. The pyridine nitrogen frequently acts as a hydrogen-bond acceptor, a classic "hinge-binding" motif in kinase inhibitor design.

  • The C3-Methyl Ester: Serves as a chemically orthogonal, highly reactive vector. It allows for rapid diversification via chemoselective saponification and subsequent amide coupling, enabling extensive Structure-Activity Relationship (SAR) exploration without disrupting the core pharmacophore.

This fragment has been successfully deployed in the development of brain-permeable PET tracers targeting the P2Y12 receptor[2], treatments for neurodegenerative disorders[3], glycosidase inhibitors[4], and ligands targeting the Smoothened (SMO) protein in the Hedgehog signaling pathway[5].

Quantitative Data: Physicochemical Profiling

Understanding the baseline metrics of a fragment is essential for predicting its behavior during lead optimization. Below is the physicochemical profile of Methyl 2-(piperazin-1-yl)nicotinate[1].

PropertyValueMedicinal Chemistry Significance
CAS Number 104813-92-5Standard registry identifier for procurement[1].
Molecular Formula C11H15N3O2Conforms to the "Rule of 3" for ideal FBDD starting points.
Molecular Weight 221.26 g/mol Low MW allows for significant mass addition during optimization[1].
Topological Polar Surface Area (TPSA) ~54.4 ŲExcellent for membrane permeability; suitable for CNS targeting[2].
H-Bond Donors (HBD) 1Provided by the secondary amine of the piperazine.
H-Bond Acceptors (HBA) 4Provided by pyridine N, piperazine N, and ester oxygens.
Rotatable Bonds 2Low conformational flexibility minimizes entropic penalty upon binding.

Biological Pathway Visualization

To illustrate the biological utility of this fragment, the diagram below maps the signaling cascade of the P2Y12 receptor—a major target for antithrombotic drugs and PET tracers derived from piperazinyl-nicotinate scaffolds[2].

P2Y12_Signaling Ligand ADP / P2Y12 Agonist Receptor P2Y12 Receptor (GPCR) Ligand->Receptor Activates Antagonist Piperazinyl-Nicotinate Antagonist Antagonist->Receptor Blocks Gi Gαi Protein Receptor->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits PI3K PI3K Pathway Gi->PI3K Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Inactivates Platelet Platelet Aggregation & Thrombosis PKA->Platelet Promotes PI3K->Platelet Promotes

Fig 1. P2Y12 receptor signaling pathway modulated by piperazinyl-nicotinate derived antagonists.

Experimental Workflows & Protocols

The following protocols provide self-validating, step-by-step methodologies for the orthogonal functionalization of Methyl 2-(piperazin-1-yl)nicotinate.

Protocol A: Chemoselective Saponification of the C3-Ester

To utilize the nicotinate core for amide library generation, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid.

  • Causality & Rationale: Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH. The lithium cation strongly coordinates with the forming carboxylate intermediate, providing a milder hydrolytic environment. This prevents base-catalyzed ring-opening of the piperazine or degradation of the electron-deficient pyridine ring.

  • Reagents: Methyl 2-(piperazin-1-yl)nicotinate (1.0 eq), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (2:1:1 v/v/v).

Step-by-Step Procedure:

  • Dissolution: Suspend the fragment (10 mmol) in 20 mL of the THF/MeOH/H₂O solvent mixture. The mixed solvent system is critical to ensure the solubility of both the highly organic fragment and the aqueous inorganic base.

  • Hydrolysis: Add LiOH·H₂O (30 mmol) in one portion. Stir the reaction mixture at room temperature (20-25°C) for 4 to 6 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS (ESI+). The starting material ( m/z 222.1 [M+H]+ ) should completely disappear, replaced by the product mass ( m/z 208.1 [M+H]+ ).

  • Workup & Isolation: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify using 1M HCl.

  • Self-Validation Check: Adjust the pH to exactly 4.5 . This specific pH represents the isoelectric point of the zwitterionic product (piperazinium-nicotinate), ensuring maximum precipitation. Filter the resulting white solid, wash with cold water, and dry under high vacuum.

Protocol B: HATU-Mediated Amide Coupling

Following saponification, the carboxylic acid can be coupled with various amines to explore the SAR of the solvent-exposed region[6].

  • Causality & Rationale: The electron-withdrawing nature of the pyridine ring severely deactivates the adjacent C3-carboxylate, making standard carbodiimide coupling (EDC/HOBt) sluggish and low-yielding. HATU is employed because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates aminolysis and overcomes the steric hindrance of the adjacent piperazine ring. DIPEA is used as a non-nucleophilic base to maintain the necessary basic pH without competing with the target amine.

  • Reagents: 2-(piperazin-1-yl)nicotinic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the nicotinic acid derivative (5 mmol) and HATU (7.5 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere. Add DIPEA (15 mmol) dropwise.

  • Active Ester Formation: Stir the mixture at room temperature for exactly 15 minutes. Do not exceed this time, as prolonged activation can lead to inactive uronium byproducts.

  • Coupling: Add the desired amine (6 mmol) dissolved in 5 mL of DMF. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (typically using a gradient of DCM to 10% MeOH in DCM).

Protocol C: N-Alkylation of the Piperazine Ring

The secondary amine of the piperazine ring is highly nucleophilic and serves as an excellent vector for targeting deep hydrophobic pockets or creating acid addition salts[3].

  • Causality & Rationale: To prevent over-alkylation (quaternization of the piperazine nitrogen), a weak base (K₂CO₃) and a polar aprotic solvent (Acetonitrile) are used. This combination favors mono-alkylation while effectively scavenging the generated HCl byproduct.

  • Reagents: Methyl 2-(piperazin-1-yl)nicotinate (1.0 eq), Alkyl Halide (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the fragment (5 mmol) in ACN (20 mL). Add finely powdered K₂CO₃ (10 mmol) and the alkyl halide (5.5 mmol).

  • Heating: Heat the mixture to 60°C and stir for 8 hours.

  • Monitoring: Confirm the completion of the reaction via TLC (Ninhydrin stain). The secondary amine starting material will stain intensely, whereas the tertiary amine product will not.

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC if high purity (>95%) is required for biological assays.

References

  • [2] Hoffmann, et al. Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain - PMC. National Institutes of Health (NIH). Available at: [Link]

  • [3] Google Patents. US10696668B2 - Acid addition salts of piperazine derivatives. Available at:

  • [6] Future Medicinal Chemistry. 5-alkyl-1,3-oxazole derivatives of.... Ovid. Available at: [Link]

  • [4] Google Patents. EP3419971B1 - Glycosidase-inhibitoren. Available at:

  • [5] Royal Society of Chemistry (RSC). Supplementary Material: smoothened protein with different drugs. Available at: [Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for Piperazine-Containing Compounds

Executive Summary Piperazine is a highly versatile, six-membered nitrogenous heterocycle that serves as a foundational scaffold in modern drug design. Due to its unique physicochemical properties, it is frequently employ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine is a highly versatile, six-membered nitrogenous heterocycle that serves as a foundational scaffold in modern drug design. Due to its unique physicochemical properties, it is frequently employed to modulate the pharmacokinetic profiles of active pharmaceutical ingredients (APIs), including anthelmintics, antibacterials, and antidepressants[1]. This application note provides a comprehensive guide to the crystallization of piperazine-containing compounds. It bridges thermodynamic principles with field-proven methodologies, detailing workflows for purification via salt formation, solution-based slurry crystallization, and green mechanochemical co-crystallization.

Mechanistic Principles of Piperazine Crystallization

The structural and electronic properties of piperazine dictate its behavior during crystallization. In both biological systems and crystal lattices, the piperazine ring predominantly adopts a highly stable chair conformation, which minimizes steric strain and provides predictable hydrogen-bonding vectors[2].

Because piperazine possesses two basic secondary amine groups (with pKa​ values of approximately 9.8 and 5.5), it is an excellent co-former for both salt formation and co-crystallization[1]. The thermodynamic pathway is largely governed by the ΔpKa​ rule ( ΔpKa​=pKa​(base)−pKa​(acid) ):

  • ΔpKa​>3 : Proton transfer occurs, resulting in salt formation (e.g., piperazine diacetate).

  • ΔpKa​<0 : No proton transfer occurs, favoring non-ionic co-crystallization driven by hydrogen bonding.

  • 0<ΔpKa​<3 : This represents a continuum where either a salt or a co-crystal may form, requiring empirical screening and structural validation[1].

Quantitative Data: Solid-State Forms of Piperazine Derivatives

The table below summarizes the crystallographic and physicochemical data for key piperazine solid-state forms, highlighting the dramatic enhancements in solubility achieved through strategic crystallization.

Solid-State FormComponentsMolar RatioSpace GroupSynthesis MethodKey Physicochemical Benefit
Daidzein-Piperazine Salt Daidzein, Piperazine1:1Triclinic P2₁/cSlurry / Liquid-Assisted GrindingUp to 60.8-fold increase in aqueous solubility; 4.8-fold elevation in permeability[3].
Resveratrol-Piperazine Co-crystal (Anhydrate) Resveratrol, Piperazine1:1Monoclinic P2/cMechanochemical (Ethanol LAG)6–16% increase in aqueous solubility at pH 6.8; scalable high-purity yield[4][5].
Piperazine Diacetate Crude Piperazine, Acetic Acid1:2N/AReactive PrecipitationHigh-efficiency removal of structurally similar alkylated impurities[6].

Decision Matrix for Piperazine Solid-State Selection

G A Target API + Piperazine B Assess ΔpKa (Base - Acid) A->B C ΔpKa > 3 B->C E ΔpKa < 0 B->E G 0 < ΔpKa < 3 B->G D Salt Formation C->D Proton Transfer F Co-crystallization E->F Hydrogen Bonding H Salt/Co-crystal Continuum G->H Empirical Screening

Decision matrix for piperazine solid-state form selection based on ΔpKa.

Detailed Experimental Protocols

Protocol A: Purification of Crude Piperazine via Diacetate Salt Crystallization

Context & Causality: Crude piperazine syntheses often yield structurally similar alkylated impurities that co-elute during standard chromatography. By reacting the crude mixture with acetic acid in acetone, the highly polar piperazine diacetate salt is formed. Acetone acts as an excellent solvent for the free base at mild temperatures but serves as a strong anti-solvent for the diacetate salt, driving selective and quantitative precipitation[6].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude piperazine in acetone at 20–40°C. Target a concentration of 0.5 to 20 weight percent to prevent premature supersaturation[6].

  • Acidification: While maintaining continuous stirring, slowly add glacial acetic acid dropwise. Use a stoichiometric amount up to a 5-fold excess to ensure complete conversion to the diacetate salt[6].

  • Precipitation & Cooling: As the diacetate salt forms, it will begin to precipitate. Cool the mixture to 10–30°C to depress the solubility further and maximize yield[6].

  • Isolation & Washing: Isolate the precipitate via vacuum filtration. Wash thoroughly with cold acetone to strip away non-polar alkylated impurities[6].

  • Drying: Dry the purified piperazine diacetate under vacuum at room temperature[6].

Self-Validation System: Assess the purity of the dried salt via HPLC. The absence of alkylated pyrazine/piperazine peaks validates the selective precipitation. If impurities remain, the acetone wash was insufficiently cold, allowing re-dissolution of trace contaminants.

Protocol B: Synthesis of Daidzein-Piperazine (DAI-PIP) Salt via Slurry Crystallization

Context & Causality: Daidzein (DAI) exhibits poor aqueous solubility. Because the ΔpKa​ between DAI (7.43) and PIP (5.49) falls in the 0–3 continuum, salt formation is possible via proton transfer (H2A atom transfers from DAI to PIP)[1]. The slurry method relies on the differential solubility between the highly soluble parent compounds and the less soluble crystalline salt product, driving the thermodynamic equilibrium toward complete salt formation.

Step-by-Step Methodology:

  • Stoichiometric Preparation: Accurately weigh 50.85 mg (0.2 mmol) of DAI and 17.23 mg (0.2 mmol) of anhydrous PIP to maintain a strict 1:1 molar ratio[1].

  • Slurry Formation: Suspend the powders in 50 mL of methanol. Methanol provides sufficient solubility to allow molecular mobility without completely dissolving the target salt[1].

  • Maturation: Stir the suspension at 250 rpm using a magnetic stirring bar at ambient temperature for 24 hours[1].

  • Harvesting: Filter the resulting solid and dry at ambient temperature for 24 hours[1].

Self-Validation System: Perform Single-Crystal X-Ray Diffraction (SC-XRD) or Powder X-Ray Diffraction (PXRD). The emergence of a distinct triclinic P2₁/c lattice confirms successful salt formation[1]. Differential Scanning Calorimetry (DSC) should reveal a single, sharp endothermic melting peak distinct from the melting points of raw DAI and PIP.

Protocol C: Liquid-Assisted Grinding (LAG) for Resveratrol-Piperazine Co-crystals

Context & Causality: Mechanochemical synthesis provides a highly efficient, scalable route for co-crystallization. Dry grinding often results in incomplete conversion. The addition of a catalytic amount of pure ethanol acts as a lubricant and facilitates molecular diffusion. Pure ethanol is critical; using water or water-ethanol mixtures inadvertently yields a monohydrate solid phase rather than the desired anhydrate[4].

Step-by-Step Methodology:

  • Milling Setup: Combine resveratrol and piperazine in a 1:1 molar ratio within a planetary ball mill vessel (e.g., Retsch PM100)[4].

  • Solvent Addition: Add pure ethanol at a highly restricted solvent-to-solids ratio (typically a few microliters per gram) to initiate Liquid-Assisted Grinding (LAG)[4].

  • Mechanochemical Activation: Mill the mixture for 10 to 30 minutes. The kinetic energy combined with solvent-mediated mobility forces the molecules into the new monoclinic P2/c lattice[4][5].

  • Recovery: Recover the fine powder directly from the milling vessel. No extensive drying is required due to the minimal solvent volume used.

Self-Validation System: Monitor the phase transformation via PXRD. A reaction time of 30–40 minutes is typically sufficient for the complete disappearance of the parent resveratrol and piperazine diffraction peaks, confirming 100% conversion[4].

Mechanochemical Co-crystallization Workflow

Workflow S1 Stoichiometric Mixing S2 Liquid-Assisted Grinding S1->S2 S4 Planetary Milling S2->S4 S3 Catalytic Solvent (Ethanol) S3->S2 S5 Phase Transformation S4->S5 S6 PXRD/DSC Validation S5->S6

Workflow for the mechanochemical synthesis of piperazine co-crystals.

References

  • Source: benchchem.
  • Source: frontiersin.
  • Source: mdpi.
  • Source: acs.
  • Source: acs.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 2-(piperazin-1-yl)nicotinate Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of Methyl 2-(piperazin-1-yl)nicotinate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of Methyl 2-(piperazin-1-yl)nicotinate. By addressing the root causes of common impurities—such as bis-substitution, ester hydrolysis, and transamidation—this document provides actionable, self-validating protocols to ensure high-yield, high-purity syntheses.

Mechanistic Overview & Impurity Pathways

The synthesis of Methyl 2-(piperazin-1-yl)nicotinate relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between methyl 2-chloronicotinate and piperazine. The reaction is kinetically favored at the 2-position because the adjacent electron-withdrawing pyridine nitrogen stabilizes the anionic Meisenheimer complex intermediate[1]. However, because piperazine contains two secondary amines of equal nucleophilicity, chemoselectivity is the primary synthetic challenge[2].

SNAr_Mechanism M2CN Methyl 2-chloronicotinate (Electrophile) MC Meisenheimer Complex (Intermediate) M2CN->MC + PIP (Kinetically favored) AmideImp Transamidation Impurity (Amide Byproduct) M2CN->AmideImp + PIP (High Temp) PIP Piperazine (Nucleophile) PIP->MC Product Methyl 2-(piperazin-1-yl)nicotinate (Target Product) MC->Product - HCl BisImp Bis-substituted Impurity (Dimerization) Product->BisImp + M2CN (Excess Electrophile) AcidImp Hydrolysis Impurity (Nicotinic Acid) Product->AcidImp + H2O / Base (Hydrolysis)

SNAr mechanism of Methyl 2-(piperazin-1-yl)nicotinate and common impurity pathways.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a significant peak at m/z ~355. What is this, and how do I eliminate it? A1: A mass of ~355 [M+H]+ corresponds to the bis-substituted impurity (dimerization).

  • Causality: Once the first piperazine nitrogen reacts, the secondary amine on the newly formed product remains nucleophilic and can attack a second molecule of methyl 2-chloronicotinate[3].

  • Solution: In a 1:1 stoichiometric reaction, the product competes with unreacted piperazine. To suppress this, you must alter the statistical probability by using a 5-fold to 10-fold molar excess of anhydrous piperazine[4]. Alternatively, switch to a protection-deprotection strategy using N-Boc-piperazine to strictly limit the reaction to mono-substitution[2].

Q2: I am observing the formation of a highly polar baseline spot on TLC, which LC-MS identifies as 2-(piperazin-1-yl)nicotinic acid (m/z ~208). How is this forming? A2: This is the product of ester hydrolysis. Methyl esters are highly susceptible to hydrolysis under basic conditions[5].

  • Causality: Piperazine itself acts as a moderately strong base. If your reaction solvent (e.g., DMF, MeCN) or the piperazine contains adventitious water, hydroxide ions will form and readily cleave the methyl ester.

  • Solution: Strictly enforce anhydrous conditions. Use anhydrous solvents, store piperazine under an inert atmosphere, and avoid prolonged exposure to strongly basic aqueous solutions during your workup phase.

Q3: We are pushing the reaction temperature to 120°C to consume unreacted starting material, but a new impurity is appearing. Why? A3: You are likely observing transamidation (m/z ~276).

  • Causality: While SNAr at the 2-position is kinetically favored[1], transamidation (where piperazine attacks the methyl ester carbonyl) requires higher activation energy. By exceeding 100°C, you provide enough thermal energy to overcome this barrier, leading to amide byproducts.

  • Solution: Cap the reaction temperature at 80°C–90°C. If the reaction stalls, optimize the solvent (e.g., switch to a more polar aprotic solvent like DMSO) rather than increasing the temperature.

Troubleshooting_Tree Start Impurity Detected in Crude LC-MS/HPLC Identify Identify Impurity Mass/RT Start->Identify IsBis Bis-substitution (m/z = ~355) Identify->IsBis IsHydro Ester Hydrolysis (m/z = ~208) Identify->IsHydro IsAmide Transamidation (m/z = ~276) Identify->IsAmide SolBis Increase PIP equivalents or use N-Boc-piperazine IsBis->SolBis SolHydro Use anhydrous solvents & minimize aqueous base time IsHydro->SolHydro SolAmide Lower reaction temperature (< 90°C) IsAmide->SolAmide

Decision tree for identifying and mitigating synthesis impurities.

Quantitative Impurity Profiling

Use the following table to rapidly diagnose and correct deviations in your impurity profile during in-process control (IPC) testing.

Impurity TypeStructural ChangeTypical m/z [M+H]+Primary CauseMitigation Strategy
Bis-substitution (Dimer) Two nicotinate rings per piperazine core~355Insufficient piperazine excessUse ≥5.0 eq piperazine or switch to N-Boc-piperazine.
Hydrolysis (Nicotinic Acid) Methyl ester cleaved to carboxylic acid~208Adventitious water + basic environmentUse anhydrous solvents; minimize aqueous workup time.
Transamidation Ester converted to piperazine amide~276Excessive thermal energy (>100°C)Cap reaction temperature at 90°C; optimize solvent instead.
Unreacted Starting Material Residual methyl 2-chloronicotinate~172Premature quenching / poor solubilityMonitor via LC-MS; ensure vigorous stirring in DMF/DMSO.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each step ensures that if the instructions are followed, the chemistry inherently drives toward the desired purity profile.

Protocol A: Kinetic Control via Excess Piperazine (Recommended for Scale-Up)

This route relies on statistical probability to prevent bis-substitution[4]. It is highly atom-efficient regarding the electrophile and avoids the need for deprotection steps.

  • Reaction Setup: Charge a round-bottom flask with methyl 2-chloronicotinate (1.0 eq)[6] and anhydrous acetonitrile (10 mL/g).

  • Nucleophile Addition: Add anhydrous piperazine (5.0 eq) in one portion. Causality: The massive excess ensures that every molecule of the electrophile is surrounded by free piperazine, statistically suppressing the chance of the mono-substituted product reacting again[4].

  • Heating & Monitoring: Heat the mixture to 80°C. Monitor via LC-MS every 2 hours. Self-Validation: The reaction is complete when the starting material peak (m/z ~172) disappears and the product peak (m/z ~222) plateaus.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and water. Causality: Excess piperazine is highly water-soluble and will partition entirely into the aqueous layer, while the target ester remains in the organic layer. This validates the purification without complex chromatography.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Protocol B: Absolute Selectivity via Boc-Protection

Use this route if downstream purification of excess piperazine is problematic, or if absolute chemoselectivity is required[2].

  • Reaction Setup: Combine methyl 2-chloronicotinate (1.0 eq), N-Boc-piperazine (1.05 eq)[2], and pulverized K₂CO₃ (2.0 eq) in anhydrous DMF.

  • Heating: Stir at 90°C for 12 hours. The bulky Boc-group completely prevents bis-substitution via steric hindrance and electronic deactivation[2].

  • Intermediate Isolation: Pour the mixture into ice water to precipitate the Boc-protected intermediate. Filter, wash with cold water, and dry.

  • Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10.0 eq). Stir at room temperature for 2 hours.

  • Neutralization: Carefully neutralize the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield pure Methyl 2-(piperazin-1-yl)nicotinate.

References

1.[6] Synthesis of methyl 2-chloronicotinate Source: PrepChem.com URL:

2.[3] 1-(3-Nitropyridin-2-yl)piperazine Source: Benchchem URL:

3.[1] 1-(6-Bromopyridin-2-yl)piperazine Source: Benchchem URL:

4.[5] CN101367760B - The synthetic method of 2-chloronicotinic acid Source: Google Patents URL:

5.[2] 1-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine Source: Benchchem URL:

6.[4] 1-(4-Trifluoromethylphenyl)piperazine hydrochloride Source: Benchchem URL:

Sources

Optimization

Technical Support Center: Stability of Methyl 2-(piperazin-1-yl)nicotinate in Solution

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(piperazin-1-yl)nicotinate. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(piperazin-1-yl)nicotinate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your results.

Troubleshooting Guide: Investigating Solution Instability

Encountering inconsistent results, loss of potency, or the appearance of unknown peaks in your analysis can often be attributed to the degradation of your compound in solution. This guide provides a systematic approach to diagnosing and mitigating stability issues with Methyl 2-(piperazin-1-yl)nicotinate.

Visual Troubleshooting Workflow

The following workflow provides a step-by-step process for identifying the root cause of instability and implementing corrective actions.

Troubleshooting_Workflow start Start: Inconsistent Results or Suspected Degradation check_appearance Observe Solution - Color change? - Precipitation? start->check_appearance analytical_check Analytical Confirmation (HPLC, LC-MS) - Purity decrease? - New peaks? check_appearance->analytical_check assess_hydrolysis Assess Hydrolysis - pH dependent? - Major degradant matches nicotinic acid derivative? analytical_check->assess_hydrolysis Degradation Confirmed end Resolution: Stable Solution Achieved analytical_check->end No Degradation assess_oxidation Assess Oxidation - Degradation in presence of air/peroxide? - N-oxide or ring-opened products? assess_hydrolysis->assess_oxidation If hydrolysis is not the primary cause ph_optimization pH Optimization - Conduct pH stability profile - Buffer solution to optimal pH (likely near-neutral to slightly acidic) assess_hydrolysis->ph_optimization Hydrolysis is pH-dependent assess_photostability Assess Photostability - Degradation upon light exposure? assess_oxidation->assess_photostability If oxidation is not the primary cause antioxidants Use Antioxidants & Inert Atmosphere - Add BHT or ascorbic acid - Sparge with N2 or Ar assess_oxidation->antioxidants Oxidation is confirmed light_protection Protect from Light - Use amber vials - Work under subdued light assess_photostability->light_protection Photodegradation is confirmed storage_optimization Optimize Storage - Low temperature (2-8°C or -20°C) - Aliquot to avoid freeze-thaw cycles ph_optimization->storage_optimization antioxidants->storage_optimization light_protection->storage_optimization storage_optimization->end

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 2-(piperazin-1-yl)nicotinate in solution?

A1: Based on its chemical structure, Methyl 2-(piperazin-1-yl)nicotinate is susceptible to two primary degradation pathways:

  • Hydrolysis of the Methyl Ester: The methyl ester group can be hydrolyzed to form 2-(piperazin-1-yl)nicotinic acid and methanol. This reaction is catalyzed by both acidic and basic conditions.[1][2] While methyl nicotinate itself shows good stability in aqueous solutions at 4°C with a slow rate of hydrolysis, the presence of the basic piperazine moiety in the same molecule can potentially influence this rate.[3][4][5]

  • Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[6][7] This process can be accelerated by the presence of oxygen, metal ions, and light.

Q2: How does pH affect the stability of Methyl 2-(piperazin-1-yl)nicotinate solutions?

A2: The pH of the solution is a critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 4): In acidic solutions, the piperazine nitrogen atoms will be protonated. This protonation can retard the rate of hydrolysis of the methyl ester by reducing the nucleophilicity of the piperazine nitrogen, which could otherwise participate in intramolecular catalysis. However, strong acidic conditions can still promote acid-catalyzed hydrolysis of the ester.

  • Neutral to Slightly Acidic Conditions (pH 4-7): This is likely the pH range of greatest stability. In this range, the concentration of hydroxide ions is low, minimizing base-catalyzed hydrolysis, and the piperazine nitrogen is partially protonated, reducing its potential for intramolecular catalysis.

  • Alkaline Conditions (pH > 8): In basic solutions, the rate of hydrolysis of the methyl ester is expected to increase significantly due to base-catalyzed hydrolysis.[3] Furthermore, the unprotonated piperazine nitrogen is a more potent nucleophile and could potentially accelerate hydrolysis through intramolecular general base catalysis or nucleophilic attack on the ester carbonyl.[4] The pH of solutions containing piperazine derivatives can influence their overall effect, with a pH range of 8.7 to 9.6 being noted for some biological activities.[8]

Q3: I am observing a new, more polar peak in my HPLC analysis over time. What could it be?

A3: A new, more polar peak is likely the primary hydrolysis product, 2-(piperazin-1-yl)nicotinic acid . The carboxylic acid group is significantly more polar than the methyl ester, leading to an earlier elution time on a reverse-phase HPLC column. To confirm this, you can:

  • Spike your sample: Add a small amount of synthesized or commercially available 2-(piperazin-1-yl)nicotinic acid to your degraded sample and observe if the peak area of the unknown increases.

  • LC-MS analysis: Determine the mass-to-charge ratio (m/z) of the new peak. The molecular weight of 2-(piperazin-1-yl)nicotinic acid will be lower than that of the parent compound by 14 Da (CH₂).

Q4: My solution is turning a faint yellow color upon storage. What is the likely cause?

A4: A color change, such as yellowing, is often an indication of oxidative degradation.[7] The piperazine ring is susceptible to oxidation by atmospheric oxygen. To mitigate this:

  • Use an inert atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon.

  • Add antioxidants: Consider adding small amounts of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to your formulation.[6]

  • Protect from light: Photodegradation can also lead to colored byproducts. Store your solutions in amber vials or wrapped in aluminum foil.[6][7]

Q5: What are the recommended storage conditions for solutions of Methyl 2-(piperazin-1-yl)nicotinate?

A5: To maximize the shelf-life of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[3][9]

  • pH: Buffer your solution to a pH of optimal stability, which is likely in the slightly acidic to neutral range (pH 5-7).

  • Light: Protect from light by using amber-colored containers.[6][7]

  • Atmosphere: For long-term storage, consider degassing the solvent and storing under an inert atmosphere.

  • Aliquoting: For stock solutions, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7]

Summary of Stability under Different Conditions

ConditionPotential Degradation PathwayRecommended Mitigation Strategy
Acidic (pH < 4) Acid-catalyzed hydrolysis of the methyl ester.Buffer to a higher pH if experimentally feasible.
Alkaline (pH > 8) Base-catalyzed hydrolysis of the methyl ester; potential intramolecular catalysis.Buffer to a neutral or slightly acidic pH.
Oxidative Oxidation of the piperazine ring (N-oxide formation).Prepare and store under an inert atmosphere; add antioxidants.
Photolytic Photodegradation of the aromatic ring and/or piperazine moiety.Store in amber vials or protect from light.
Thermal Increased rate of all degradation pathways.Store at reduced temperatures (2-8°C or frozen).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[2][6][10]

Objective: To generate potential degradation products of Methyl 2-(piperazin-1-yl)nicotinate under various stress conditions.

Materials:

  • Methyl 2-(piperazin-1-yl)nicotinate

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffers (e.g., phosphate, acetate)

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration. Store at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a known concentration. Store at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.

  • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines. Analyze the sample by HPLC and compare it to a control sample stored in the dark.

Visual Representation of Forced Degradation Workflow

Forced_Degradation_Workflow start Methyl 2-(piperazin-1-yl)nicotinate acid Acidic Stress (0.1 M HCl, 60°C) start->acid base Basic Stress (0.1 M NaOH, 60°C) start->base oxidative Oxidative Stress (3% H2O2, RT) start->oxidative thermal Thermal Stress (80°C, solid) start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc

Caption: Forced degradation study workflow.

Potential Intramolecular Catalysis

The close proximity of the basic piperazine nitrogen to the electrophilic ester carbonyl group suggests the possibility of intramolecular catalysis of hydrolysis. This can occur via two potential mechanisms:

  • General Base Catalysis: The unprotonated piperazine nitrogen acts as a general base, accepting a proton from a water molecule as the water attacks the ester carbonyl. This would be more prevalent at neutral to slightly alkaline pH.[4]

  • Nucleophilic Attack: The piperazine nitrogen could directly attack the ester carbonyl, forming a transient tetrahedral intermediate. This intermediate could then be hydrolyzed. This is a form of neighboring group participation.[5][11]

Visualizing Potential Intramolecular Catalysis

Intramolecular_Catalysis cluster_gbc General Base Catalysis cluster_na Nucleophilic Attack gbc_start Piperazine N abstracts H+ from H2O gbc_attack Activated H2O attacks ester carbonyl gbc_start->gbc_attack gbc_end Hydrolysis gbc_attack->gbc_end na_attack Piperazine N attacks ester carbonyl na_intermediate Tetrahedral intermediate forms na_attack->na_intermediate na_hydrolysis Intermediate hydrolyzed na_intermediate->na_hydrolysis

Caption: Potential intramolecular catalysis mechanisms.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Direct conversion of esters to aldehydes and ketones via piperazine amide under mild conditions. (n.d.).
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.).
  • Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 104(8), 2251–2256.
  • Ross, B. M., & Katzman, M. (2008).
  • Intramolecular Aminolysis of Esters and Transamid
  • Neighbouring group particip
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). New Journal of Chemistry.
  • Stella, V. J. (2007). Hydrolysis in Pharmaceutical Formulations.
  • Piperazine derivatives of existing drug molecules. (n.d.).
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3), 48-57.
  • Neighbouring Group Participation (NGP). (n.d.). Mugberia Gangadhar Mahavidyalaya.
  • Derivatives of nicotinic acid with amines variously substituted. (1977).
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.).
  • The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. (2025, August 10).
  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Tre
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, February 1). PubMed.
  • Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. (n.d.). Mugberia Gangadhar Mahavidyalaya.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 12).

Sources

Troubleshooting

Technical Support Center: Yield Optimization &amp; Troubleshooting for 2-Chloronicotinic Acid Synthesis

Welcome to the Process Optimization and Troubleshooting Guide for 2-chloronicotinic acid (2-CNA). As a critical intermediate in the synthesis of pharmaceuticals (e.g., nevirapine, pranoprofen) and agrochemicals (e.g., ni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Guide for 2-chloronicotinic acid (2-CNA). As a critical intermediate in the synthesis of pharmaceuticals (e.g., nevirapine, pranoprofen) and agrochemicals (e.g., nicosulfuron, diflufenican), the efficient and regioselective synthesis of 2-CNA is paramount. This guide synthesizes field-proven methodologies, addressing the mechanistic causality behind common synthetic bottlenecks across three primary production routes: POCl3-mediated chlorination, aerobic oxidation, and biocatalytic hydrolysis.

Process Overview

Pathways N1 Nicotinic Acid N-oxide Target 2-Chloronicotinic Acid (Target Product) N1->Target POCl3 / Et3N (Chlorination) N2 2-Chloro-3- methylpyridine N2->Target O2, NHPI, Co/Mn (Aerobic Oxidation) N3 2-Chloronicotinonitrile (2-CN) N3->Target Nitrilase W167G (Biocatalysis)

Figure 1: Primary synthetic pathways for 2-chloronicotinic acid production.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My POCl3-mediated chlorination of nicotinic acid N-oxide is yielding a complex mixture with significant tar formation and low 2-CNA recovery. How can I improve regioselectivity and yield? Causality & Solution: Tar formation and poor regioselectivity are typically caused by uncontrolled exotherms and the lack of an appropriate acid scavenger. During the reaction, HCl is generated, which can lead to the degradation and polymerization of the pyridine ring at elevated temperatures. The addition of an organic base, such as triethylamine (Et3N), is mechanistically critical [1]. Et3N not only neutralizes the generated HCl but also facilitates the formation of a Vilsmeier-type activated intermediate with POCl3. This intermediate sterically and electronically directs the nucleophilic attack of the chloride ion specifically to the 2-position, minimizing over-chlorination. Implementing a controlled temperature gradient and dropwise base addition can increase yields from <50% to 65–87.5% [1].

Q2: We are scaling up the oxidation of 2-chloro-3-methylpyridine. Traditional oxidants (e.g., KMnO4) generate excessive heavy metal waste. Is there a greener, high-yield alternative? Causality & Solution: Yes. The methyl group on an electron-deficient pyridine ring is notoriously difficult to oxidize, often requiring harsh conditions. For scale-up, aerobic oxidation using molecular oxygen is the industry standard. To bypass the high activation energy, utilize N-hydroxyphthalimide (NHPI) as a radical initiator alongside a transition metal catalyst, such as Cobalt(III) acetylacetonate [2]. Mechanistically, NHPI generates the highly reactive phthalimide N-oxyl (PINO) radical in the presence of Co(III) and O2. The PINO radical efficiently abstracts a hydrogen atom from the benzylic-like methyl group, enabling rapid oxygen insertion. This catalytic system operates under mild conditions (50–120 °C) and can push yields up to 94% while eliminating stoichiometric heavy metal waste [2].

Mechanism S1 2-Chloro-3-methylpyridine S4 Hydrogen Atom Abstraction from Methyl Group S1->S4 S2 NHPI (Initiator) S3 PINO Radical Formation S2->S3 Co(III) / O2 S3->S4 Abstraction S5 O2 Insertion & Co(III) Catalysis S4->S5 S6 2-Chloronicotinic Acid S5->S6 Oxidation Completion

Figure 2: NHPI-catalyzed aerobic oxidation mechanism of 2-chloro-3-methylpyridine.

Q3: When hydrolyzing 2-chloronicotinonitrile (2-CN) under strong alkaline conditions, we see a significant accumulation of the 2-chloronicotinamide (2-CM) byproduct. How do we drive the reaction to the carboxylic acid? Causality & Solution: The electron-withdrawing and sterically hindering nature of the 2-chloro substituent stabilizes the intermediate amide, making the second hydrolysis step (amide to acid) extremely slow under standard alkaline conditions. Forcing the reaction with higher temperatures often degrades the product. The most effective solution is transitioning to a biocatalytic approach using nitrilase enzymes, which catalyze the direct hydrolysis of nitriles to carboxylic acids [3]. Specifically, employing an engineered nitrilase from Rhodococcus zopfii (RzNIT) with a W167G mutation eliminates the hydration activity that forms the amide. The W167G mutation enlarges the enzyme's binding pocket, allowing the bulky 2-CN substrate to bind deeply and form a delocalized π bond, favoring exclusive hydrolysis to 2-CNA with >99% conversion [3].

Section 2: Quantitative Data & Route Comparison

To assist in route selection for your specific facility capabilities, consult the performance metrics below:

Synthetic RouteStarting MaterialKey Reagents / CatalystsTypical YieldPrimary Byproduct / Bottleneck
Chlorination Nicotinic acid N-oxidePOCl3, Triethylamine65% – 87.5%Over-chlorinated pyridines, tar formation
Aerobic Oxidation 2-Chloro-3-methylpyridineO2, NHPI, Co(acac)3~94%Incomplete oxidation (aldehyde intermediates)
Biocatalysis 2-ChloronicotinonitrileNitrilase (W167G mutant)>99%2-Chloronicotinamide (if wild-type enzyme used)

Section 3: Standardized Experimental Protocols

Protocol A: Optimized POCl3 Chlorination of Nicotinic Acid N-oxide

Self-Validating Check: The dissolution of the suspension upon base addition confirms the formation of the soluble activated intermediate.

  • Suspension: Suspend 70 g of nicotinic acid N-oxide in 300 mL of phosphorus oxychloride (POCl3) in a dry, multi-neck flask equipped with a reflux condenser and dropping funnel.

  • Base Addition: At room temperature, add 50 g of triethylamine dropwise. Caution: Highly exothermic. Control the addition rate to maintain the internal temperature strictly below 50 °C. The mixture will transition to a clear solution.

  • Heating: Transfer the flask to a heating mantle and heat at 100 °C for exactly 4 hours.

  • Distillation: Remove the excess POCl3 via vacuum distillation to prevent violent quenching in the next step.

  • Quenching & Precipitation: Slowly pour the concentrated residue into ice water, maintaining the temperature below 40 °C. Adjust the pH to 2.0–2.5 using dilute NaOH.

  • Isolation: Filter the precipitated 2-chloronicotinic acid, wash with cold water, and dry under vacuum. (Expected m.p. 173–175 °C) [1].

Protocol B: NHPI-Catalyzed Aerobic Oxidation of 2-Chloro-3-methylpyridine

Self-Validating Check: Oxygen consumption rate correlates directly with reaction progress; a drop in O2 uptake indicates completion.

  • Preparation: In a high-pressure reactor, dissolve 100 g of 2-chloro-3-methylpyridine in 500 mL of acetonitrile.

  • Catalyst Loading: Add 10–20 mol% N-hydroxyphthalimide (NHPI) and 1–10 mass% Cobalt(III) acetylacetonate.

  • Pressurization: Seal the reactor, purge with O2, and pressurize to 0.2–2.0 MPa with pure oxygen.

  • Reaction: Heat the mixture to 50–120 °C with vigorous stirring for 3 to 24 hours. Monitor the reaction via HPLC until the starting material is <1%.

  • Workup: Cool the reactor, safely vent the pressure, and evaporate the solvent. Recrystallize the crude product from ethanol/water to yield high-purity 2-CNA [2].

Protocol C: Biocatalytic Hydrolysis of 2-Chloronicotinonitrile

Self-Validating Check: The absence of the amide peak in HPLC confirms the efficacy of the W167G mutation.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.5).

  • Substrate Loading: Add 2-chloronicotinonitrile to a final concentration of 100 mM.

  • Biocatalyst Addition: Introduce the purified RzNIT W167G mutant enzyme (or a whole-cell biocatalyst expressing the mutant).

  • Incubation: Incubate the reaction mixture at 30 °C with gentle shaking (150 rpm) for 16 hours.

  • Termination & Extraction: Terminate the reaction by adjusting the pH to 2.0 with HCl, which precipitates the 2-chloronicotinic acid. Extract with ethyl acetate if further purification is required [3].

References

  • PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from:[Link]

  • Google Patents. (2020). Preparation method of 2-chloronicotinic acid (CN111153853B).
  • National Center for Biotechnology Information (NCBI). (2021). Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. Retrieved from:[Link]

Optimization

"side reactions of piperazine with nicotinic acid esters"

Welcome to the Technical Support Center for Nicotinoylpiperazine Synthesis. This guide is specifically engineered for drug development professionals and synthetic chemists encountering chemoselectivity issues during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nicotinoylpiperazine Synthesis. This guide is specifically engineered for drug development professionals and synthetic chemists encountering chemoselectivity issues during the amidation of nicotinic acid esters with piperazine.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and self-validating protocols designed to eliminate common side reactions.

Diagnostic Workflow: Amidation Troubleshooting

G Start Nicotinic Acid Ester + Piperazine Amidation Amidation Reaction (Solvent, Base, Heat) Start->Amidation Check TLC/HPLC Check: Is Diacylation > 5%? Amidation->Check Mitigation Apply Mitigation Strategy Check->Mitigation Yes (Diacylation High) Workup Acid-Base Extraction (Removes Diacylated Byproduct) Check->Workup No (Optimal) Strat1 Strategy A: Excess Piperazine (2-5x) Mitigation->Strat1 Strat2 Strategy B: Mono-Boc Protection Mitigation->Strat2 Strat3 Strategy C: In-situ Salt Formation Mitigation->Strat3 Strat1->Amidation Retry Strat2->Amidation Retry Strat3->Amidation Retry End Pure Mono-Nicotinoylpiperazine Workup->End

Workflow for diagnosing and mitigating 1,4-dinicotinoylpiperazine byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does amidation of nicotinic acid esters with piperazine yield predominantly 1,4-dinicotinoylpiperazine, even at a 1:1 stoichiometric ratio? A1: This is a classic chemoselectivity failure driven by piperazine's dual nucleophilicity. Piperazine contains two secondary amines of nearly identical reactivity. When the first amine attacks the electrophilic carbonyl carbon of the nicotinic acid ester, it forms mono-nicotinoylpiperazine. While the newly formed amide group is electron-withdrawing, the secondary amine on the opposite side of the rigid piperazine ring remains highly nucleophilic. As the reaction progresses, the local concentration of the mono-acylated product competes with unreacted piperazine for the remaining ester, leading to the diacylated byproduct, 1,4-dinicotinoylpiperazine 1.

Q2: I attempted a direct amidation of methyl nicotinate using a strong base (e.g., n-BuLi), but I recovered mostly nicotinic acid. What happened? A2: You are observing the ester hydrolysis side reaction. Direct amidation of unactivated esters often requires strong bases to deprotonate the amine, forming a highly nucleophilic lithium amide 2. However, if your reagents or solvents (like THF) are not strictly anhydrous, the strong base will generate hydroxide ions from trace water. Hydroxide is a smaller, more mobile nucleophile than the bulky piperazine anion, leading to rapid saponification of the methyl nicotinate into nicotinic acid. Nicotinic acid is unreactive towards amines without the addition of coupling agents 3.

Q3: How can I effectively separate the mono-nicotinoylpiperazine product from the 1,4-dinicotinoylpiperazine byproduct? A3: Do not rely on column chromatography initially, as both compounds can streak on silica. Instead, exploit the basicity of the unreacted secondary amine. The diacylated byproduct has no free aliphatic amines, rendering it significantly less basic and more non-polar 4. Causality-driven extraction: Dissolve the crude mixture in dichloromethane (DCM) and extract with 1M aqueous HCl. The mono-product and unreacted piperazine will protonate and partition into the aqueous layer. The neutral diacylated byproduct remains in the organic layer. Separate the layers, basify the aqueous layer to pH 10-12 with NaOH, and back-extract with DCM to recover the pure mono-nicotinoylpiperazine.

Quantitative Comparison of Mitigation Strategies

To prevent diacylation, you must alter the statistical or electronic availability of the second amine. Below is a comparative analysis of the three primary mitigation strategies:

Mitigation StrategyMechanism of ActionTypical Mono-Product YieldDiacylation Byproduct (%)Scalability & Cost Impact
Excess Piperazine (2-5 eq) Statistical probability favoring mono-acylation75-85%< 5%High scalability; requires aqueous extraction for piperazine recovery
Mono-Boc Protection Steric and electronic blocking of the second amine85-95% (over 2 steps)< 1%Moderate; adds two synthetic steps and reagent costs
In-situ Salt (1 eq HCl) Protonation of one nucleophilic center65-80%5-10%High scalability; highly atom economical

Self-Validating Experimental Protocol: Mono-Boc Protection Strategy

This protocol is engineered as a self-validating system . It relies on built-in analytical checkpoints that prevent progression if a side reaction (like di-protection or ester hydrolysis) has occurred.

Phase 1: Selective Mono-Protection of Piperazine
  • Setup : Dissolve piperazine (17.2 g, 200 mmol, 2.0 eq) in 200 mL of anhydrous DCM. Cool to 0 °C. Causality Check: The 2.0 eq excess ensures that statistically, the incoming anhydride reacts with free piperazine rather than the already protected mono-Boc-piperazine.

  • Addition : Add a solution of di-tert-butyl dicarbonate (Boc₂O, 21.8 g, 100 mmol, 1.0 eq) in 50 mL DCM dropwise over 1 hour to prevent local concentration spikes.

  • Validation Checkpoint (TLC) : Spot the reaction mixture against pure piperazine using a ninhydrin stain. Free piperazine stays at the baseline (highly polar), the mono-Boc product moves slightly, and any di-Boc byproduct moves near the solvent front. Do not proceed if the di-Boc spot is dominant.

  • Workup : Wash the organic layer with water (3 x 100 mL). Free piperazine is highly water-soluble and partitions into the aqueous layer, while the mono-Boc product remains in the DCM. Dry over Na₂SO₄ and concentrate.

Phase 2: Amidation with Nicotinic Acid Ester
  • Activation/Coupling : To the DCM solution containing mono-Boc-piperazine (100 mmol), add ethyl nicotinate (15.1 g, 100 mmol, 1.0 eq). Cool to -78 °C under an argon atmosphere. Slowly add n-BuLi (2.0 eq). Causality Check: Unactivated esters require strong bases to form the highly nucleophilic lithium amide of the piperazine derivative, driving the substitution over transesterification.

  • Validation Checkpoint (HPLC) : Monitor the disappearance of ethyl nicotinate at 254 nm. Do not proceed to quench until the ester peak is <2% to avoid mixed isolation.

  • Quench : Quench strictly with saturated aqueous NH₄Cl. Using water alone can cause a localized pH spike, leading to hydrolysis of any unreacted ester. Extract with DCM.

Phase 3: Deprotection
  • Cleavage : Treat the isolated Boc-protected intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature.

  • Validation Checkpoint (MS) : Confirm the loss of the Boc group (-100 Da) via mass spectrometry. The presence of a [M+H]+ peak matching the mono-nicotinoylpiperazine mass confirms successful cleavage.

  • Isolation : Concentrate under vacuum to remove excess TFA, neutralize the residue with 1M NaOH (to pH 10), and extract with DCM to yield the free base mono-nicotinoylpiperazine.

References

  • BenchChem Technical Support Team. "Technical Support Center: Optimizing Nicotinoylpiperazine Synthesis." BenchChem.
  • Z. P. Demko et al.
  • S. K. Gosh et al. "A sustainable metal and base-free direct amidation of esters using water as a green solvent." Royal Society of Chemistry (RSC).
  • BenchChem Technical Support Team. "Application Notes & Protocols for 1,4-Dinicotinoylpiperazine." BenchChem.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Polar Piperazine Compounds

Welcome to the Technical Support Center for Chromatographic Purification. Polar piperazine derivatives present unique challenges in drug development due to their basicity, high hydrophilicity, and propensity for secondar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. Polar piperazine derivatives present unique challenges in drug development due to their basicity, high hydrophilicity, and propensity for secondary interactions. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your purification workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why do my piperazine compounds exhibit severe peak tailing and streaking on standard C18 or bare silica columns? Causality & Mechanism: Piperazine contains two amine nitrogens, rendering it highly basic. Standard silica-based stationary phases possess residual acidic silanol groups (-SiOH). When analyzing basic compounds at neutral or low pH, the protonated piperazine nitrogens engage in strong electrostatic (silanolphilic) interactions with ionized silanols (-SiO⁻). This secondary retention mechanism disrupts primary hydrophobic partitioning, leading to asymmetrical, tailed peaks and irreproducible retention times[1]. Resolution:

  • High pH Mobile Phases: Elevate the mobile phase pH (e.g., pH 10-11) to deprotonate the piperazine nitrogens, neutralizing their positive charge and eliminating electrostatic attraction.

  • Hybrid Silica Columns: Because bare silica suffers from dissolution effects at high alkaline pH, utilize2 (e.g., XTerra or Zorbax Extend-C18). These phases substitute vulnerable –SiOH groups with –CH2–CH2– bridges, offering superior chemical stability for high-pH separations[2].

Q2: My highly polar piperazine derivative elutes in the void volume during Reversed-Phase Liquid Chromatography (RPLC). How can I achieve adequate retention? Causality & Mechanism: Highly polar piperazine compounds (LogP < 0) possess hydration energies that heavily favor the aqueous mobile phase, preventing them from partitioning into the hydrophobic C18 alkyl chains. Resolution: Transition to 3. HILIC employs a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). Retention increases with analyte polarity as the piperazine partitions into a water-enriched layer immobilized on the stationary phase surface[3].

Q3: When purifying piperazine salts via HILIC, I observe co-elution of the active compound with its counterions. How is this resolved? Causality & Mechanism: In HILIC environments, simultaneous electrostatic repulsion and attraction forces between the stationary phase, the charged piperazine, and its counterions can prevent proper ion-exchange interactions, causing the anion and cation to co-elute[4]. Resolution: Optimize the buffer system. Employing a volatile buffer such as4 provides sufficient ionic strength to disrupt the ion-pairing in the mobile phase, allowing the piperazine and its counterion to interact independently with the stationary phase[4].

Part 2: Mechanistic Visualizations

PiperazineWorkflow Start Analyze Piperazine Compound Polarity Assess Polarity (LogP) Start->Polarity LogPNeg Highly Polar (LogP < 0) Polarity->LogPNeg LogPPos Lipophilic (LogP > 0) Polarity->LogPPos HILIC HILIC Mode (Cyano/Amide/Silica) LogPNeg->HILIC RPLC Reversed-Phase (RPLC) (C18 / C8) LogPPos->RPLC Tailing Peak Tailing Observed? RPLC->Tailing HighPH High pH Mobile Phase (Hybrid Silica) Tailing->HighPH pH > 9 IonPair Ion-Pairing Reagents (TFA / TEA) Tailing->IonPair Low pH

Logical workflow for selecting the optimal chromatographic mode for piperazine derivatives.

SilanolMechanism BasicAmine Protonated Piperazine (R-NH2+-R) Interaction Strong Electrostatic Attraction (Secondary Interaction) BasicAmine->Interaction Silanol Ionized Silanol (-SiO-) Silanol->Interaction Consequence Severe Peak Tailing & Irreproducible Retention Interaction->Consequence Mitigation1 Deprotonate Amine (High pH Buffer) Consequence->Mitigation1 Mitigation2 Mask Silanols (TEA Addition) Consequence->Mitigation2 Mitigation3 Eliminate Silanols (Hybrid Polymeric Silica) Consequence->Mitigation3

Mechanistic pathways of silanolphilic peak tailing and corresponding chemical resolutions.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Stationary Phases for Piperazine Purification

Stationary PhasePrimary Retention MechanismpH Stability RangeBest Use Case for PiperazinesCommon Limitations
Standard C18 (RPLC) Hydrophobic Partitioning2.0 - 8.0Lipophilic/alkylated piperazinesPoor retention of polar salts; severe silanolphilic tailing[1].
Hybrid C18 (RPLC) Hydrophobic Partitioning1.0 - 11.5Basic piperazines requiring high pHReduced column lifetime if operated above 50°C at extreme pH[2].
Amide/Cyano (HILIC) Hydrophilic Partitioning2.0 - 8.0Highly polar, water-soluble saltsRequires extended equilibration times; highly sensitive to sample diluent[3][4].
Mixed-Mode (C18/Cation-Exchange) Hydrophobic & Electrostatic2.0 - 7.0Complex mixtures of basic and neutral compoundsMethod development is complex; highly dependent on precise buffer ionic strength.

Part 4: Experimental Protocols

Protocol: Self-Validating HILIC Method Development for Polar Piperazines

Objective: Establish a robust purification method for highly polar piperazine derivatives while actively validating the absence of secondary ion-exchange artifacts.

Step 1: System Suitability & Marker Selection

  • Action: Prepare a sample matrix containing the target piperazine, a void volume marker (e.g., toluene), and a neutral polar marker (e.g., thiourea).

  • Causality: The neutral marker (thiourea) validates the primary HILIC partitioning mechanism (dependent on the water layer thickness). By comparing the basic piperazine's behavior against the neutral marker, you create a self-validating system to isolate secondary electrostatic interactions from primary retention.

Step 2: Stationary Phase Selection

  • Action: Select an amide-functionalized or cyano HILIC column over bare silica.

  • Causality: Amide columns provide strong hydrogen-bonding capabilities without the aggressive cation-exchange properties of unbonded bare silica, reducing unpredictable retention shifts and improving base stability[3].

Step 3: Mobile Phase Preparation

  • Action:

    • Aqueous Phase (A): 20 mM Ammonium Acetate, adjusted to pH 5.8.

    • Organic Phase (B): 100% Acetonitrile (LC-MS grade).

  • Causality: Ammonium acetate is highly soluble in high organic concentrations. It provides the necessary ionic strength to mask residual silanols and disrupt counterion co-elution, preventing peak tailing[4].

Step 4: Gradient Execution & Real-Time Validation

  • Action: Execute a gradient from 95% B to 60% B over 15 column volumes.

  • Self-Validation Check: Evaluate the chromatogram. If the piperazine peak exhibits asymmetry (Tailing Factor > 1.5), increase the buffer concentration to 40 mM.

    • Diagnostic Logic: If the retention time of both the neutral marker and piperazine drops, the mechanism is pure HILIC (water layer disruption). If only the piperazine retention drops, unwanted ion-exchange was occurring and has now been successfully masked by the higher ionic strength.

Part 5: References

1.[2] Title: Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Part II: Chemical and Thermal Stability | Source: Journal of Chromatographic Science | Oxford Academic | URL: 2 2.[4] Title: Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method | Source: HPLC | URL: 4 3.[1] Title: Separation of Selected Basic Pharmaceuticals by Reversed-Phase and Ion-Exchange Chromatography Using Thermally Tuned Tandem Columns | Source: Analytical Chemistry - ACS Publications | URL: 1 4.[3] Title: Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles | Source: MDPI | URL: 3

Sources

Optimization

"NMR peak assignment issues in Methyl 2-(piperazin-1-yl)nicotinate"

Welcome to the technical support guide for resolving NMR peak assignment issues encountered with Methyl 2-(piperazin-1-yl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving NMR peak assignment issues encountered with Methyl 2-(piperazin-1-yl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the structural characterization of this molecule. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to spectral assignment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during the NMR analysis of Methyl 2-(piperazin-1-yl)nicotinate.

Question 1: Why are the signals for my piperazine protons broad and poorly resolved at room temperature?

This is the most frequently observed issue and stems from the complex dynamic behavior of the N-substituted piperazine ring. Two primary phenomena are at play:

  • Hindered Amide Bond Rotation: The C(2)-N bond between the nicotinate ring and the piperazine nitrogen has significant partial double bond character, similar to an amide. Rotation around this bond is restricted, leading to the existence of different rotational conformers (rotamers) that can interconvert on the NMR timescale.[1][2]

  • Piperazine Ring Inversion: The piperazine ring itself is not planar and exists in a chair conformation. It undergoes a "chair-flip" or ring inversion, interconverting the axial and equatorial protons. This process can also be slow enough to be observed by NMR.[1]

At room temperature, the rates of these exchange processes are often in a regime that causes significant line broadening. The NMR spectrometer detects an average of the rapidly interconverting states, resulting in broad, unresolved signals instead of sharp peaks.

Question 2: What are the expected ¹H and ¹³C chemical shift regions for the key structural motifs?

While the exact chemical shifts are solvent-dependent, we can provide expected ranges based on the electronic environment of each nucleus. The electron-withdrawing ester group and the electron-donating piperazine substituent significantly influence the pyridine ring.

Table 1: Estimated Chemical Shift Ranges for Methyl 2-(piperazin-1-yl)nicotinate

Group Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Pyridine H-4 8.0 - 8.3137 - 142Coupled to H-5 (dd).
Pyridine H-5 6.8 - 7.2115 - 120Coupled to H-4 and H-6 (dd).
Pyridine H-6 8.2 - 8.5150 - 155Coupled to H-5 (dd).
Piperazine H (α to Pyridine) 3.5 - 4.048 - 53Often broad. Directly attached to the pyridine ring.
Piperazine H (β to Pyridine) 2.9 - 3.445 - 50Often broad. Adjacent to the secondary amine (NH).
Piperazine NH 1.5 - 3.0N/AVery broad, may exchange with water. Often not observed.
Methyl Ester (OCH₃) 3.8 - 4.051 - 53Sharp singlet.
Ester Carbonyl (C=O) N/A165 - 168
Pyridine C-2 N/A158 - 162Quaternary carbon attached to piperazine.
Pyridine C-3 N/A120 - 125Quaternary carbon attached to the ester group.

Note: These are estimated ranges. Actual values can vary based on solvent, concentration, and temperature. Data compiled from analogous structures in literature.[3][4][5]

Question 3: I see more than the expected number of signals for the piperazine ring. Why?

If the rate of conformational exchange (both amide rotation and ring-flipping) is slow enough at the analysis temperature, you are no longer seeing an average. Instead, you are observing distinct signals for each conformer present in the solution.[1][6] For example, at low temperatures, you might see two separate sets of four proton signals for the piperazine CH₂ groups, corresponding to two different stable rotamers.[1]

Part 2: Troubleshooting and Experimental Guides

This section provides structured workflows and detailed protocols to resolve specific assignment challenges.

Troubleshooting Workflow: From Ambiguity to Certainty

This workflow guides you from an initial, confusing spectrum to a fully assigned structure.

G cluster_0 Initial Analysis cluster_1 Problem Identification cluster_2 Advanced Experiments cluster_3 Resolution A Acquire ¹H NMR in CDCl₃ or DMSO-d₆ B Are Piperazine peaks broad? A->B C Are assignments ambiguous? A->C B->C No D Run Variable Temperature (VT) NMR B->D Yes E Acquire 2D NMR Suite: COSY, HSQC, HMBC C->E Yes H Complete Peak Assignment C->H No, assignment is clear F Sharpen signals, Determine energy barriers of rotation/inversion D->F G Establish spin systems (COSY) Link ¹H-¹³C pairs (HSQC) Confirm connectivity (HMBC) E->G F->H G->H

Caption: Troubleshooting workflow for NMR peak assignment.

Experimental Protocol 1: Variable Temperature (VT) NMR

Objective: To resolve broad signals arising from dynamic exchange processes and to calculate the activation energy barriers for these processes.[7]

Methodology:

  • Sample Preparation: Prepare a sample of Methyl 2-(piperazin-1-yl)nicotinate in a suitable deuterated solvent with a wide liquid range, such as d₈-toluene or d₄-methanol. DMSO-d₆ can also be used for higher temperatures.[2]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Series: Cool the sample in decrements of 10-20 K (e.g., 273 K, 253 K, 233 K...). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum. Observe the sharpening of broad peaks into distinct signals as the exchange process slows down.

  • High-Temperature Series: If signals are still broad at room temperature, heat the sample in increments of 10-20 K (e.g., 313 K, 333 K, 353 K...). Observe the broad peaks coalescing into a single, sharp, averaged signal as the exchange rate increases.

  • Data Analysis: Identify the coalescence temperature (Tc), which is the temperature at which two exchanging signals merge into one. This can be used to calculate the free energy of activation (ΔG‡) for the dynamic process, providing valuable insight into the molecule's conformational stability.

Experimental Protocol 2: 2D NMR Suite for Full Assignment

Objective: To unambiguously assign all proton and carbon signals and confirm the molecular connectivity using a suite of 2D NMR experiments.

Methodology:

  • Acquire ¹H and ¹³C Spectra: Obtain high-quality, high-resolution 1D proton and carbon spectra as a reference.

  • Run ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-coupled to each other (typically through 2-3 bonds).[6]

    • Expected Correlations:

      • Within the pyridine ring: H-4 ↔ H-5, H-5 ↔ H-6.

      • Within the piperazine ring: Protons on adjacent carbons will show cross-peaks, helping to trace the spin system through the ring.

  • Run ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond correlation).[8]

    • Expected Correlations: Will show a cross-peak for every C-H bond (Pyridine C4-H4, C5-H5, C6-H6; all piperazine CH₂'s; methyl ester OCH₃). This is invaluable for assigning carbon signals based on their known proton assignments.

  • Run ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: This is the key experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-4 bonds away.[8][9]

    • Critical Correlations for this Molecule (see diagram below):

      • Connectivity Confirmation: A correlation between the piperazine protons at position α (next to the pyridine ring) and the pyridine carbon C-2 is definitive proof of the C-N bond location.

      • Ester Confirmation: Correlations from the methyl ester protons (OCH₃) to the ester carbonyl carbon and to the pyridine carbon C-3.

      • Intra-ring Correlations: Long-range couplings between pyridine protons and carbons will further confirm their assignments.

Visualizing 2D NMR Connectivity

This diagram illustrates the key COSY and HMBC correlations that would be expected to confirm the structure of Methyl 2-(piperazin-1-yl)nicotinate.

G H6 H-6 H5 H-5 H6->H5 COSY C2 C-2 H6->C2 H4 H-4 H5->H4 H4->C2 Ha Hb Ha->Hb Ha->C2 HMBC H_Me H-Me C3 C-3 H_Me->C3 C_CO C=O H_Me->C_CO

Caption: Key COSY and HMBC correlations for structural confirmation.

(Note: The above DOT script uses node positioning (pos="x,y!") with an image background for illustrative purposes. The actual rendering requires a tool that supports this, like Graphviz neato engine. The image URL is a placeholder for the molecular structure.)

Part 3: Final Checklist and Best Practices

  • Solvent Choice: Always report the solvent used, as chemical shifts can vary significantly.[10] Using a different solvent (e.g., from CDCl₃ to DMSO-d₆) can sometimes resolve overlapping signals.

  • Purity: Ensure your sample is pure. Impurities are a common source of confusing extra peaks.

  • Referencing: Calibrate your spectrum correctly. The residual solvent peak is a reliable internal standard.[4]

  • Nitrogen NMR: While less common, ¹⁵N NMR can be a powerful tool for characterizing N-heterocycles.[11][12] An HMBC experiment optimized for ¹H-¹⁵N correlations could directly show the correlation between H-6 and the pyridine nitrogen, and between Hα and the piperazine nitrogen, providing unambiguous proof of structure.

By systematically applying these troubleshooting steps and advanced experimental protocols, researchers can overcome the inherent challenges in assigning the NMR spectra of complex molecules like Methyl 2-(piperazin-1-yl)nicotinate, leading to confident and accurate structural elucidation.

References

  • Steinberg, J., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 1-12. Available at: [Link]

  • Supplementary Information for a relevant RSC publication, showing typical NMR data formats. Available at: [Link]

  • Steinberg, J., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 67-74. Available at: [Link]

  • Brown, T., et al. (2011). Synthesis and structural characterization of piperazino-modified DNA that favours hybridization towards DNA over RNA. Nucleic Acids Research, 39(13), 5691–5703. Available at: [Link]

  • Holy, J., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie, 61(32), e202204501. Available at: [Link]

  • Martinez, A., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal. Available at: [Link]

  • Steinberg, J., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Functionalized Piperazines. Molecules, 24(18), 3349. Available at: [Link]

  • Gulevskaya, A.V., & Pozharskii, A.F. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9, 28166-28200. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-¹³C HMBC NMR spectrum of 2,4-diamino-5,8-dimethoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile 4d in DMSO-d6. Available at: [Link]

  • Pinto, M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • ResearchGate. (n.d.). Fragment of ¹H–¹³C HMBC NMR spectrum of 2 in pyridine-d5. Available at: [Link]

  • Denisov, G.S., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7793. Available at: [Link]

  • ResearchGate. (n.d.). ¹H VT-NMR spectroscopy of piperazine 2c (400 MHz, d₈-THF) showing 5.40−3.10 ppm. Available at: [Link]

  • ResearchGate. (n.d.). Selected (¹H) NMR and (¹³C) NMR and HMBC chemical shifts of 4a. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Available at: [Link]

  • NPTEL. (n.d.). Lecture - 6 15 N NMR in Heterocyclic Chemistry. Available at: [Link]

  • Supplementary Information for a relevant RSC publication, showing experimental details. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Available at: [Link]

  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (A similar, more recent reference is provided for broader access: [Link])

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Methyl Nicotinate Compounds

Welcome to the Application Science Technical Support Center. This resource is designed for researchers, formulators, and drug development professionals working with methyl nicotinate (MN) and related esterified nicotinic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This resource is designed for researchers, formulators, and drug development professionals working with methyl nicotinate (MN) and related esterified nicotinic acid derivatives.

Methyl nicotinate is widely utilized as a topical rubefacient, a vasodilator for the "niacin patch test," and a model compound for transdermal delivery[1][2]. However, as a carboxylate ester, its primary degradation pathway in aqueous media is hydrolysis, yielding nicotinic acid and methanol[1]. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the chemical integrity of your formulations.

Part 1: Mechanistic Overview of Ester Degradation

To prevent degradation, one must first understand the kinetics driving it. Methyl nicotinate undergoes specific acid-base catalyzed hydrolysis.

Under alkaline conditions, the reaction proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)[1]. Hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to release the methoxide leaving group[1]. Under acidic conditions, hydronium ions protonate the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating attack by neutral water molecules[3].

Because water is the primary reactant and the transition states are highly polar, the reaction is heavily influenced by pH, temperature, and the dielectric constant of the solvent[3][4].

Hydrolysis MN Methyl Nicotinate (Ester) Intermediate Tetrahedral Intermediate (BAC2) MN->Intermediate Nucleophilic Attack Water H2O / OH- (Nucleophile) Water->Intermediate Catalysis (pH dependent) NA Nicotinic Acid (Active / Degradant) Intermediate->NA Acyl-Oxygen Cleavage MeOH Methanol (Byproduct) Intermediate->MeOH Leaving Group Expulsion

Fig 1: Base-catalyzed BAC2 hydrolysis pathway of methyl nicotinate into nicotinic acid and methanol.

Part 2: Troubleshooting Guide & FAQs

Symptom 1: Rapid loss of potency in aqueous stock solutions.

Q: My 1 M aqueous stock solution of methyl nicotinate degrades by 15% within a month at room temperature. How can I stabilize it?

A: The primary drivers of your degradation are thermal energy and unoptimized pH.

  • Causality: Ester hydrolysis follows Arrhenius kinetics; thermal energy directly increases the collision frequency and energy of nucleophilic attack[4]. Furthermore, if your solution is unbuffered, dissolved CO2 or trace alkali from glassware can shift the pH into catalytic ranges.

  • Solution:

    • Buffer the system: Adjust the pH to the compound's point of maximum stability. For most pyridine-based esters, this lies in the slightly acidic range (pH 4.0 – 5.0) where both specific acid and specific base catalysis are minimized[3][5].

    • Cold Storage: Drop the storage temperature. Studies demonstrate that 1 M aqueous solutions of methyl nicotinate stored at 4°C exhibit a remarkably slow degradation rate of only ~0.5% per year[2][6].

Symptom 2: Instability in topical hydrogel formulations.

Q: We are formulating a topical gel, but the methyl nicotinate is hydrolyzing during accelerated stability testing (40°C). We cannot lower the pH further due to skin irritation concerns. What are our options?

A: Modulate the dielectric constant of the vehicle.

  • Causality: The transition state of ester hydrolysis involves charge separation (formation of the polar tetrahedral intermediate). Solvents with a high dielectric constant (like pure water) stabilize this polar transition state, lowering the activation energy and accelerating the reaction[3].

  • Solution: Replace a portion of the aqueous phase with non-aqueous, water-miscible co-solvents such as glycerin, propylene glycol, or Polyethylene Glycol (PEG) 400[3][4]. By lowering the overall dielectric constant of the formulation, you thermodynamically disfavor the formation of the hydrolysis intermediate, thereby extending the shelf-life without altering the pH[3][4].

Symptom 3: Complete degradation during in vitro biological assays.

Q: When we spike methyl nicotinate into cell culture media containing serum, it disappears within minutes, long before chemical hydrolysis should occur. Why?

A: Enzymatic cleavage by esterases.

  • Causality: Biological fluids (serum, plasma) and skin homogenates contain high concentrations of non-specific esterases. Methyl nicotinate is highly lipophilic and is rapidly hydrolyzed by these enzymes into nicotinic acid[1][5]. In fact, this rapid enzymatic conversion is required for its in vivo vasodilatory mechanism of action[1].

  • Solution: If you are trying to measure the intact ester in a biological matrix, you must immediately quench the esterase activity upon sampling. Add broad-spectrum esterase inhibitors (e.g., bis-p-nitrophenyl phosphate or sodium fluoride) to your collection tubes, or rapidly crash the proteins using cold acetonitrile.

Part 3: Quantitative Stability Data

The following table summarizes expected degradation kinetics based on environmental variables to help you predict shelf-life.

Storage ConditionFormulation MatrixpHTemp (°C)Est. Degradation RatePrimary Mechanism
Optimal Storage 1 M Aqueous Solution4.5 - 5.54°C~0.5% per year[2][6]Spontaneous hydrolysis (minimized)
Room Temp Aqueous SolutionNeutral25°C~0.0015% per day[1]Spontaneous hydrolysis
Accelerated Aqueous SolutionAlkaline (>8)40°CRapid (Hours/Days)BAC2 Base-catalyzed[1]
Co-solvent Mod. Aqueous + PEG 400Neutral25°C< 0.001% per day[4]Reduced dielectric stabilization
Biological Matrix Serum/Plasma/Dermis7.437°CHalf-life: 3-10 minutes[1]Enzymatic (Esterase) cleavage

Part 4: Standard Operating Procedures (SOPs)

Workflow Start Formulation of Methyl Nicotinate pH Adjust to pH 4.0 - 5.0 (Max Stability) Start->pH Bio Biological Assay? Start->Bio Temp Store at 2-8°C (Refrigeration) pH->Temp Solvent Add Co-solvents (Glycerin, PEG 400) Temp->Solvent If further stabilization needed Inhibitor Add Esterase Inhibitors (or use sterile media) Bio->Inhibitor Yes

Fig 2: Decision workflow for optimizing methyl nicotinate stability in experimental formulations.

SOP 1: Preparation of a Highly Stable Aqueous Stock Solution

This protocol creates a self-validating, long-term stable stock by controlling both pH and temperature.

Materials:

  • Methyl nicotinate powder (High purity, >99%)

  • Citrate buffer (0.05 M, pH 4.5)

  • Amber glass volumetric flasks (to prevent rare photo-oxidation)

  • HPLC-grade water

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.05 M citrate buffer solution and adjust the pH to exactly 4.5 using 0.1 M HCl or NaOH. Reasoning: pH 4.5 minimizes both hydronium and hydroxide ion concentrations, placing the ester in its zone of maximum stability[3].

  • Dissolution: Weigh the required mass of methyl nicotinate to achieve your target concentration (up to 1 M, as it is highly soluble in slightly acidic aqueous media[6]). Slowly add the powder to the buffer under continuous magnetic stirring.

  • Verification: Once dissolved, re-measure the pH to ensure the addition of the compound did not shift the buffer capacity.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile amber glass vial. Reasoning: Microbial contamination can introduce exogenous esterases that will rapidly degrade the compound[5].

  • Storage: Seal the vial tightly with a PTFE-lined cap and store immediately at 4°C. Under these conditions, the solution will remain stable with <1% degradation for over 12 months[2][6].

SOP 2: Kinetic Profiling (Determining pH of Maximum Stability)

If you are modifying the compound or changing the vehicle, you must empirically determine the new degradation kinetics.

Step-by-Step Methodology:

  • Buffer Array: Prepare a series of 0.1 M buffer solutions ranging from pH 2.0 to pH 10.0 in increments of 1.0 pH unit.

  • Spiking: Spike methyl nicotinate into each buffer to achieve a uniform concentration (e.g., 100 µg/mL).

  • Thermal Acceleration: Place the sealed samples in a water bath set to 50°C to accelerate the hydrolysis rate for observable short-term kinetics[4][7].

  • Sampling: Extract 1 mL aliquots at T=0, 2, 4, 8, 24, and 48 hours. Immediately quench the reaction by rapid cooling in an ice bath and neutralizing the pH to 4.5.

  • HPLC Analysis: Quantify the remaining intact methyl nicotinate and the formation of nicotinic acid using a C18 reverse-phase HPLC column with UV detection at 254 nm[4].

  • Data Plotting: Plot the natural log of the remaining concentration versus time to determine the pseudo-first-order rate constant ( kobs​ ) for each pH. Plot log(kobs​) versus pH to generate a V-shaped pH-rate profile. The nadir of this curve represents your exact pH of maximum stability[3].

References

  • Grokipedia. Methyl nicotinate. Available at:[Link]

  • Basicmedical Key. Drug stability. Available at:[Link]

  • PharmacyLibrary. Methyl Nicotinate – Mycophenolate Mofetil | Trissel's Stability of Compounded Formulations, 6th Edition. Available at: [Link]

  • ResearchGate. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Available at:[Link]

  • USPTO. Hydrolysis in Pharmaceutical Formulations. Available at: [Link]

  • ResearchGate. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Available at: [Link]

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Reference Data & Comparative Studies

Validation

"validating the structure of Methyl 2-(piperazin-1-yl)nicotinate"

Executive Summary Methyl 2-(piperazin-1-yl)nicotinate (CAS: 104813-92-5) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics[1]. During its synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(piperazin-1-yl)nicotinate (CAS: 104813-92-5) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics[1]. During its synthesis—typically via nucleophilic aromatic substitution (SNAr) of methyl 2-chloronicotinate with piperazine—the primary structural ambiguity lies in confirming the regiochemistry and ensuring the absence of bis-substituted or ring-opened byproducts.

This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy in validating this specific molecular architecture. Rather than relying on a single modality, we demonstrate how a self-validating, orthogonal workflow provides unambiguous structural proof[2].

Comparative Analysis of Analytical Modalities

To rigorously validate the structure of Methyl 2-(piperazin-1-yl)nicotinate (Molecular Weight: 221.26 g/mol ; Formula: C11H15N3O2), analysts must select techniques that balance structural depth with throughput. Table 1 summarizes the performance metrics of the primary analytical alternatives.

Table 1: Performance Comparison of Analytical Techniques for Piperazinyl Nicotinates

Analytical TechniquePrimary Validation TargetResolution / AccuracyTurnaround TimeCost / SampleStructural Depth & Limitations
1D & 2D NMR (400/600 MHz) Regiochemistry & Connectivity< 0.01 ppm30–60 minsHighGold Standard. Differentiates 2- vs. 6-substitution via HMBC. Requires high sample purity (>90%).
LC-HRMS (ESI-TOF) Exact Mass & Isotopic Pattern< 3 ppm mass error10–15 minsMediumExcellent for confirming formula (C11H15N3O2). Cannot differentiate regioisomers alone.
FT-IR (ATR) Functional Group Identification2–4 cm⁻¹< 5 minsLowRapid confirmation of ester (C=O) and secondary amine (N-H). Lacks atomic-level connectivity data.

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating analytical workflow. Each step compensates for the blind spots of the previous technique.

G Start Crude Synthesized Sample Methyl 2-(piperazin-1-yl)nicotinate LCMS LC-HRMS (ESI+) Target: [M+H]+ 222.1237 Start->LCMS 1. Confirm Exact Mass & Purity FTIR FT-IR Spectroscopy (ATR) Target: C=O (1720 cm⁻¹), N-H (3300 cm⁻¹) LCMS->FTIR 2. Verify Functional Groups NMR 1D & 2D NMR (CDCl₃) Target: HMBC C2-N Correlation FTIR->NMR 3. Establish Atomic Connectivity Valid Unambiguous Structural Validation Regiochemistry Confirmed NMR->Valid 4. Final Verification

Orthogonal analytical workflow for the structural validation of Methyl 2-(piperazin-1-yl)nicotinate.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed with causality in mind. Below are the optimized, step-by-step methodologies for validating this compound.

Protocol A: LC-HRMS (ESI+) Analysis

Causality for Experimental Choices: The piperazine moiety contains a highly basic secondary amine (pKa ~9.8). Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice, as the molecule will readily accept a proton in an acidic mobile phase, yielding a strong [M+H]⁺ signal[3].

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase Gradient:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF) in ESI+ mode.

  • Validation Criteria: Look for the [M+H]⁺ peak at exactly m/z 222.1237 (calculated for C11H16N3O2⁺). The presence of a single sharp chromatographic peak confirms >95% purity.

Protocol B: High-Resolution NMR Spectroscopy

Causality for Experimental Choices: While DMSO-d6 is a common NMR solvent, CDCl₃ is strictly preferred for this compound. The free-base piperazine N-H proton undergoes rapid exchange in DMSO, often resulting in broad signals that obscure the aliphatic ring protons (2.5–3.5 ppm). CDCl₃ provides a clean spectral window and excellent solubility for the free base[2].

  • Sample Preparation: Dissolve 15–20 mg of the dried compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • 1D ¹H NMR Acquisition (400 MHz):

    • Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration of the methyl ester protons.

  • 2D HMBC Acquisition (Heteronuclear Multiple Bond Correlation):

    • Why this is critical: 1D NMR cannot definitively prove whether the piperazine is at the 2-position or 6-position of the pyridine ring. HMBC detects long-range (2-3 bond) couplings between protons and carbons.

    • Acquire HMBC to observe the cross-peak between the piperazine α-protons (~3.30 ppm) and the C-2 quaternary carbon of the pyridine ring (~158 ppm).

Mechanistic Data Interpretation

When analyzing the NMR data, the structural logic of the pyridine ring dictates the splitting patterns. Because the piperazine is at the 2-position, the three pyridine protons (H-4, H-5, H-6) form a classic contiguous spin system:

  • Ester Singlet: A sharp singlet integrating to 3H will appear at ~3.88 ppm , confirming the intact methyl ester.

  • H-6 (Pyridine): The proton adjacent to the pyridine nitrogen is highly deshielded. Expect a doublet of doublets (dd) at ~8.25 ppm with coupling constants J = 4.8 Hz (ortho coupling to H-5) and J = 1.9 Hz (meta coupling to H-4)[2].

  • H-4 (Pyridine): The proton adjacent to the ester group will appear at ~8.05 ppm (dd, J = 7.8, 1.9 Hz).

  • H-5 (Pyridine): The central proton is the most shielded of the aromatic ring, appearing at ~6.75 ppm (dd, J = 7.8, 4.8 Hz)[2].

  • Piperazine Ring: The 8 aliphatic protons will typically appear as two distinct multiplets (4H each) around 2.95 ppm and 3.35 ppm , representing the CH₂ groups adjacent to the secondary amine and the tertiary aromatic amine, respectively.

By combining the exact mass confirmation from LC-HRMS with the rigorous regiochemical mapping provided by 2D NMR, the structure of Methyl 2-(piperazin-1-yl)nicotinate is validated with absolute scientific certainty.

References

  • American Chemical Society (ACS). "Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Purity Analysis of Synthesized Methyl 2-(piperazin-1-yl)nicotinate: A Comparative Guide

As a Senior Application Scientist, I approach analytical chemistry not merely as a compliance checkbox, but as a self-validating system of logical checks and balances. When validating the synthesis of Methyl 2-(piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical chemistry not merely as a compliance checkbox, but as a self-validating system of logical checks and balances. When validating the synthesis of Methyl 2-(piperazin-1-yl)nicotinate (CAS No. 104813-92-5)[1], the analytical strategy must account for the unique physicochemical behavior of the molecule.

This compound is a critical intermediate in the development of targeted therapeutics. However, its structure—a basic piperazine ring coupled to a nicotinate moiety—presents specific analytical challenges. The secondary amine on the piperazine ring is highly prone to secondary interactions with residual silanols on chromatographic columns, leading to severe peak tailing[2]. While the nicotinate group provides a strong UV chromophore (unlike many aliphatic piperazines), relying solely on standard HPLC-UV can obscure non-chromophoric impurities.

This guide objectively compares three primary analytical modalities—HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) —and provides field-proven, self-validating protocols to ensure absolute scientific integrity.

Methodological Comparison & Causality

To establish a robust purity profile, we must understand why certain techniques succeed or fail with piperazine derivatives.

A. Direct HPLC-UV (Relative Purity)

High-Performance Liquid Chromatography with UV detection is the workhorse of routine batch release. However, the basicity of the piperazine nitrogen (pKa ~9.8) requires deliberate manipulation of the mobile phase. At neutral pH, the protonated amine interacts ionically with the silica stationary phase. The Causality: By utilizing a high-pH mobile phase (e.g., pH 10.5) on a hybrid-silica column, we keep the amine deprotonated, eliminating ion-exchange interactions and ensuring sharp, quantifiable peaks[2].

B. LC-MS/MS (Trace Impurity Profiling)

While HPLC-UV provides relative area percentages, it cannot identify unknown byproducts (e.g., 1,4-disubstituted piperazine derivatives). LC-MS/MS offers unparalleled sensitivity and structural elucidation. The Causality: Mass spectrometry is subject to ionization suppression. If a co-eluting impurity suppresses the ionization of the target analyte, the quantitative data will be heavily skewed. Therefore, LC-MS is optimal for identification rather than primary quantification.

C. 1H qNMR (Absolute Purity Assignment)

Quantitative NMR is the gold standard for assigning absolute purity to reference materials. The Causality: qNMR relies on the principle of reciprocity—the integral of an NMR resonance is directly proportional to the molar amount of the nuclei generating it[3]. This allows us to determine the absolute purity of Methyl 2-(piperazin-1-yl)nicotinate using a completely unrelated, highly pure internal standard (like Maleic acid), completely bypassing the need for an identical reference standard[4].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of each technique when applied to Methyl 2-(piperazin-1-yl)nicotinate.

Analytical ParameterHigh-pH HPLC-UVLC-MS/MS1H qNMR
Core Principle Chromatographic retention & UV absorbanceChromatographic retention & mass-to-charge ratioNuclear magnetic resonance signal integration
Reference Standard Required (Identical compound)Required (Identical or Isotope-labeled)Required (Internal, Non-identical)
Sensitivity (LOD) ~0.05% (w/w)< 0.01% (w/w)~0.1 - 0.5% (w/w)
Purity Output Relative (Area %)Relative (Subject to matrix effects)Absolute (Direct molar ratio)
Runtime per Sample 15 - 20 mins10 - 20 mins10 - 15 mins (plus relaxation delay)
Primary Use Case Routine QC & batch releaseTrace impurity structural IDAbsolute calibration of reference materials

Analytical Decision Workflow

Selecting the correct method depends on the developmental stage of the synthesized batch. The logical relationships are mapped below.

PurityWorkflow Start Synthesized Batch: Methyl 2-(piperazin-1-yl)nicotinate Decision1 Is an identical certified reference standard available? Start->Decision1 HPLC HPLC-UV / LC-MS (Relative Purity & Impurity Profiling) Decision1->HPLC Yes (Routine QC) qNMR 1H qNMR (Absolute Purity Assignment) Decision1->qNMR No (Needs Primary Calibration) Release Proceed to Downstream Synthesis HPLC->Release Meets >95% Spec qNMR->Release Meets >95% Spec

Caption: Decision workflow for selecting the appropriate purity validation method based on standard availability.

Self-Validating Experimental Protocols

Protocol A: High-pH HPLC-UV Analysis

Objective: Determine the relative chromatographic purity of the synthesized batch. Rationale: Standard acidic mobile phases cause peak tailing for basic piperazines. We utilize a high-pH buffer and a hybrid-silica column to maintain peak symmetry[2].

  • Column Selection: Use a high-pH tolerant column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Standard silica dissolves above pH 8.0; hybrid particles are stable up to pH 12.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15-20 min: Re-equilibrate at 5% B

  • Detection: Set the UV detector to 254 nm. The nicotinate ring provides strong absorbance at this wavelength, ensuring high sensitivity for the parent compound.

  • System Suitability (Self-Validation): Inject a known standard. The tailing factor ( Tf​ ) must be ≤1.5 . If Tf​>1.5 , the mobile phase pH has likely drifted, and the amine is ionizing.

Protocol B: 1H qNMR Absolute Purity Assignment

Objective: Determine the absolute mass fraction (w/w %) without an identical reference standard[3]. Rationale: The methyl ester protons of the analyte appear as a sharp singlet at ~3.8 ppm. We can quantify this against Maleic acid (internal standard), which presents a sharp singlet at 6.26 ppm, ensuring zero peak overlap[4].

  • Sample Preparation: Accurately weigh ~15 mg of synthesized Methyl 2-(piperazin-1-yl)nicotinate and ~5 mg of NIST-traceable Maleic acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Instrument Parameters:

    • Pulse Angle: 90° pulse for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 60 seconds . Causality: The accuracy of qNMR depends on the complete return of all excited nuclei to thermal equilibrium. If D1 is less than 5×T1​ (longitudinal relaxation time), the integral will be artificially low, skewing the absolute purity calculation[4].

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for the target peaks).

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's methyl ester singlet (~3.8 ppm, 3H). Calculate absolute purity ( Px​ ) using the equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, and P = Purity).

Conclusion

For the purity analysis of Methyl 2-(piperazin-1-yl)nicotinate, relying on a single analytical technique introduces systemic blind spots. While HPLC-UV under high-pH conditions is highly efficient for routine monitoring of process consistency, it only provides relative purity. To establish the absolute integrity of a new synthesized batch—especially before it is used as a primary reference material—1H qNMR must be employed. By combining the high-throughput separation capabilities of chromatography with the absolute quantification of NMR, researchers can guarantee the safety, stoichiometry, and efficacy of downstream pharmaceutical synthesis.

References

  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.Benchchem.
  • methyl 2-(piperazin-1-yl)nicotinate; CAS No.: 104813-92-5.ChemShuttle.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.Journal of Medicinal Chemistry, ACS Publications.
  • Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR.Analytical Sciences, PubMed.

Sources

Validation

"comparing analytical methods for piperazine derivatives"

An Expert's Guide to Comparing Analytical Methods for Piperazine Derivatives A Foreword from the Senior Application Scientist In the landscape of pharmaceutical development, the piperazine ring is a ubiquitous scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Comparing Analytical Methods for Piperazine Derivatives

A Foreword from the Senior Application Scientist

In the landscape of pharmaceutical development, the piperazine ring is a ubiquitous scaffold. From anthelmintics to antipsychotics and antihistamines, its simple six-membered heterocyclic structure is a cornerstone of modern medicine.[1] However, this structural simplicity presents a unique analytical challenge. The basic piperazine molecule lacks a significant chromophore, rendering direct analysis by the most common and accessible detector, UV-Vis spectroscopy, difficult.[2]

This guide is crafted for the discerning researcher, scientist, and drug development professional. It is not a mere collection of protocols but a deep dive into the causality of analytical choices. We will navigate the comparative strengths and weaknesses of the principal analytical techniques, grounding our discussion in experimental data and field-proven insights. Our objective is to empower you to select, develop, and validate the most robust and appropriate analytical method for your specific piperazine derivative and matrix.

The Core Analytical Challenge: To See the Invisible

The fundamental hurdle in analyzing unsubstituted piperazine or its simple alkyl derivatives is its poor ultraviolet (UV) absorbance.[2] This necessitates one of two general approaches:

  • Employ a Universal Detector: Techniques like Mass Spectrometry (MS) or Flame Ionization Detection (GC-FID) do not rely on UV absorbance and can detect the molecule directly.

  • Induce a Chromophore: A chemical derivatization reaction can be used to attach a UV-active molecule to the piperazine ring, allowing for sensitive detection with standard HPLC-UV systems.[3]

The choice between these paths depends on the analytical goal, available instrumentation, required sensitivity, and the nature of the sample matrix.

Chromatographic Techniques: The Workhorse of Piperazine Analysis

Chromatography is the premier method for separating piperazine derivatives from complex mixtures, such as in active pharmaceutical ingredients (APIs), biological fluids, or environmental samples.[4] The two dominant forms, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for pharmaceutical analysis due to its applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[5]

Expertise & Experience: Choosing the Right HPLC Detector

The critical choice in an HPLC method is the detector. For piperazine derivatives, the decision hinges on whether the molecule has a native chromophore (e.g., an attached phenyl or other aromatic group) or if high sensitivity in a complex matrix is required.

  • HPLC with UV-Visible Detection (HPLC-UV/DAD): This is the most common setup in quality control labs. It is robust and reliable for piperazine derivatives that already contain a UV-absorbing moiety.[6] For the parent piperazine or derivatives lacking a chromophore, pre-column derivatization is a highly effective strategy. A common and reliable agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product.[2][3] This allows for trace-level detection using standard equipment.

  • HPLC with Mass Spectrometry (LC-MS/MS): This is the gold standard for high sensitivity and selectivity, particularly for quantifying low levels of piperazine derivatives in complex biological matrices like plasma or urine.[7][8] The mass spectrometer identifies compounds based on their mass-to-charge ratio, providing unambiguous identification and overcoming interferences that might plague UV detection.[9] For bioanalytical studies, a stable isotope-labeled internal standard is crucial for ensuring accuracy and precision.[10]

  • HPLC with Electrochemical Detection (HPLC-ED): This less common but powerful technique offers exceptional sensitivity for molecules that can be electrochemically oxidized or reduced. Certain piperazine derivatives, particularly some antihistamines, can be detected with high sensitivity using specialized electrochemical detectors, sometimes enhanced with modified electrodes like nickel oxide nanoparticles.[11][12][13]

Experimental Protocol: HPLC-UV Analysis of Piperazine via Derivatization

This protocol describes a validated method for determining trace amounts of piperazine in an API by derivatization with NBD-Cl.[2]

1. Reagents and Materials:

  • Piperazine Standard (Sigma Aldrich)
  • 4-chloro-7-nitrobenzofuran (NBD-Cl) (Sigma Aldrich)
  • Acetonitrile (HPLC Grade)
  • Methanol (HPLC Grade)
  • Diethylamine (Reagent Grade)
  • Diluent: Acetonitrile

2. Standard Preparation:

  • Accurately weigh ~20 mg of Piperazine standard into a 10 mL volumetric flask and dissolve in diluent.
  • Perform serial dilutions to create calibration standards ranging from approximately 30 ppm to 350 ppm.

3. Sample Preparation & Derivatization:

  • Accurately weigh the API sample and dissolve in diluent to a known concentration (e.g., 0.5 mg/mL).
  • To an aliquot of the sample solution, add the derivatizing agent NBD-Cl. The reaction should be optimized for time and temperature to ensure completion. Causality Note: The reaction is typically performed in a basic medium to facilitate the nucleophilic attack of the piperazine nitrogen on the NBD-Cl molecule.

4. Chromatographic Conditions:

  • HPLC System: Alliance e2695 separations module with a 2998 photodiode array detector (Waters) or equivalent.[2]
  • Column: Chiralpak IC, 250 x 4.6 mm, 5 µm.[2]
  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[2]
  • Flow Rate: 1.0 mL/min.[2]
  • Column Temperature: 35°C.[2]
  • Injection Volume: 10 µL.[2]
  • Detection Wavelength: 340 nm.[2] Causality Note: This wavelength is chosen because it corresponds to the maximum absorbance of the piperazine-NBD derivative, maximizing sensitivity.
  • Run Time: 20 minutes.[2]

5. Validation:

  • The method must be validated for linearity, accuracy, precision, robustness, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[14]
Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Feasibility Feasibility Study (Analyte Properties, UV Scan) Column_Selection Column & Mobile Phase Screening Feasibility->Column_Selection Initial Separation Optimization Parameter Optimization (Gradient, Temp, Flow) Column_Selection->Optimization Fine-Tuning Specificity Specificity/ Selectivity Optimization->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine_Use Routine Analysis & Quality Control Robustness->Routine_Use Method Approved

Caption: Workflow for HPLC method development and validation.

Gas Chromatography (GC)

GC is an excellent alternative to HPLC for piperazine derivatives that are volatile and thermally stable.[5] It often provides high resolution and speed.

Expertise & Experience: Coupling GC with the Right Detector
  • GC with Flame Ionization Detection (GC-FID): This is a robust, reliable, and highly quantitative technique. The FID is a "carbon counter," making it universally responsive to organic compounds like piperazine derivatives. It is less sensitive than an MS but is a workhorse for purity and assay testing in many pharmaceutical settings.[14]

  • GC with Mass Spectrometry (GC-MS): This is the definitive method for identifying and quantifying volatile and semi-volatile piperazine derivatives.[15] It provides structural information through characteristic fragmentation patterns, making it invaluable for identifying unknown impurities or confirming the identity of metabolites in toxicological studies.[16][17] For some less volatile derivatives, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve chromatographic behavior.[5]

Experimental Protocol: GC-FID Analysis of Piperazine and its Alkylated Derivatives

This protocol is adapted from a validated method for the determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances.[14]

1. Reagents and Materials:

  • Piperazine, 1-methyl piperazine, 1-ethyl piperazine standards
  • Methanol (GC Grade) as diluent

2. Standard and Sample Preparation:

  • Prepare a mixed stock solution of the three piperazine derivatives in methanol.
  • Perform serial dilutions to create calibration standards.
  • Dissolve the drug substance sample in methanol to a final concentration of 1000 µg/mL.[5]

3. Chromatographic Conditions:

  • GC System: Agilent 6890 GC system or equivalent with FID.[5]
  • Column: DB-17, 30 m x 0.53 mm, 1 µm film thickness.[14] Causality Note: A mid-polarity column like DB-17 is chosen to provide good peak shape and resolution for these basic amine compounds.
  • Carrier Gas: Helium at a flow rate of 2 mL/min.[14]
  • Injector Temperature: 250°C.[14]
  • Detector Temperature: 260°C.[14]
  • Injection Volume: 1.0 µL.[14]
  • Oven Temperature Program: Start at 150°C for 10 min, then ramp at 35°C/min up to 260°C and hold for 2 minutes.[14]

4. Data Analysis:

  • Quantify the analytes using an external standard calibration curve based on peak area.
Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Dissolution Dissolve Sample (e.g., Methanol) Derivatization Derivatization (Optional) (e.g., TFAA) Dissolution->Derivatization If needed Injection Inject into GC Dissolution->Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Library_Search Mass Spectral Library Search Integration->Library_Search Identification Quantification Quantification Integration->Quantification Quantitation

Caption: Experimental workflow for GC-MS analysis.

Spectroscopic Techniques for Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy is indispensable for the fundamental structural characterization of piperazine compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[1] ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of substituent positions and stereochemistry.[18][19] Temperature-dependent NMR studies can also provide insight into the conformational dynamics of the piperazine ring.[18][20]

  • Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides the molecular weight of the compound and structural clues from its fragmentation patterns.[1] High-resolution mass spectrometry (HRMS) can determine the elemental composition, further confirming the identity of a new chemical entity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and simple technique used to identify key functional groups. For piperazine derivatives, characteristic peaks for N-H stretching (for unsubstituted or mono-substituted piperazines), C-N stretching, and vibrations from other substituents can confirm the general structure of the molecule.[19][21]

Quantitative Comparison of Key Analytical Methods

The selection of an analytical method is a balance of performance, practicality, and cost. The following table summarizes key performance metrics collated from various validated methods for piperazine derivatives.[5][6][22]

ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Principle Chromatographic separation with UV absorbance detection post-reaction.[2]Separation of volatile compounds with mass-based detection.[5]Chromatographic separation with highly selective mass-based detection.[9]
Selectivity Good; potential for interference from matrix components that absorb at the same wavelength.Very Good; co-eluting peaks can often be resolved by mass spectra.Excellent; uses precursor-product ion transitions (MRM) for definitive identification.
Sensitivity (Typical LOQ) ~90 ppm (0.009%) for underivatized piperazine.[2]0.005% - 0.03% in drug substances.[5]ng/mL to pg/mL in biological matrices.[8]
Matrix Compatibility Good for APIs; complex matrices like plasma may require extensive cleanup.[2]Requires clean samples; non-volatile matrix components can contaminate the system.[5]Excellent for complex matrices (plasma, urine, tissue) due to high selectivity.[10][23]
Instrumentation Cost ModerateModerate to HighHigh
Primary Application QC testing, purity, and content uniformity in pharmaceutical products.[6]Analysis of volatile impurities, residual solvents, and thermally stable derivatives.Bioanalysis (pharmacokinetics), trace impurity analysis, metabolite identification.[8][10]
Key Advantage Widely available, robust, cost-effective for routine analysis.[7]Excellent for volatile compounds, provides structural information.[24]Unmatched sensitivity and selectivity.[7]
Key Disadvantage Requires derivatization for non-UV active compounds; lower sensitivity than MS.[7]Limited to volatile and thermally stable analytes; can require derivatization.[15]Higher equipment cost and complexity.[7]

Decision Guide: Selecting the Optimal Method

To assist in choosing the appropriate technique, the following decision-making workflow is proposed.

Caption: Decision workflow for selecting an analytical method.

Conclusion

The analysis of piperazine derivatives is a multifaceted task where no single method is universally superior. A thorough understanding of the analyte's properties, the sample matrix, and the analytical objective is paramount.

  • HPLC-UV remains a practical and reliable choice for routine quality control of APIs, especially when a chromophore is present or when derivatization protocols are employed.[6]

  • GC-MS offers a robust solution for volatile derivatives and impurities.[5]

  • LC-MS/MS stands as the unequivocal leader in sensitivity and selectivity, making it indispensable for bioanalytical applications and trace-level impurity quantification.[7][10]

  • Spectroscopic methods , particularly NMR , provide the absolute structural confirmation that is the foundation of all subsequent quantitative work.[1]

As a Senior Application Scientist, my final recommendation is to always build your analytical approach on a foundation of scientific integrity. The methods described herein are powerful, but their utility is only realized through rigorous validation. Every protocol must be a self-validating system, ensuring that the data you generate is not just a number, but a trustworthy and defensible result.

References
  • ResearchGate. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Scribd. (2022, September 20). Analytical Methods for Piperazine Detection. Retrieved from [Link]

  • Belbasi, Z., Petr, J., Sevcik, J., Jirovsky, D., & Hrbac, J. (2024). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Retrieved from [Link]

  • NTU Journal. (2022, September 18). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Abdel-Gawad, F. M. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679–1685. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Journal of AOAC International. (n.d.). Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and electrochemical investigations of piperazines. Retrieved from [Link]

  • SciSpace. (2022, January 27). Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

  • Nieoczym, D., Szultka-Młýnska, M., & Buszewski, B. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13399. Retrieved from [Link]

  • Wiergowski, M., Karsznia, N., & Szpiech, B. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(7), 3493. Retrieved from [Link]

  • ACS Publications. (2024, January 20). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]

  • ACS Omega. (2024, January 20). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Characterization and Voltammetric Determination of Aryl Piperazine Emerging as Designer Drugs. Retrieved from [Link]

  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

  • Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568. Retrieved from [Link]

  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • International Journal of Chemical Sciences. (n.d.). Colorimetric method for the determination of piperazine in pharmaceutical formulations. Retrieved from [Link]

  • Pharma Knowledge Forum. (2023, November 6). Method of analysis of Piperazine. Retrieved from [Link]

  • DergiPark. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

Sources

Comparative

Comparative Biological Activity of Piperazine-Containing Molecules: A Technical Guide

The Piperazine Scaffold: Structural Causality & Pharmacological Versatility The piperazine ring—a saturated, six-membered heterocycle containing two opposing nitrogen atoms—is universally recognized as a "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

The Piperazine Scaffold: Structural Causality & Pharmacological Versatility

The piperazine ring—a saturated, six-membered heterocycle containing two opposing nitrogen atoms—is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its ubiquitous presence across diverse therapeutic classes is not coincidental; it is driven by specific physicochemical advantages.

The two nitrogen atoms provide a highly tunable acid dissociation profile (typically pKa1 ~5.3 and pKa2 ~9.7), allowing the molecule to exist in distinct protonation states depending on the local physiological environment[2]. This structural rigidity, combined with a large polar surface area, enhances water solubility, oral bioavailability, and target specificity[1]. By systematically altering the N-substitution patterns (e.g., introducing aryl, alkyl, or acyl groups), researchers can dramatically shift the biological activity of the core molecule[3]. For example, N-arylpiperazines exhibit high affinity for central nervous system (CNS) receptors, whereas alkyl-substituted piperazines are frequently leveraged in antimicrobial and anticancer agents[2].

Quantitative Comparison of Biological Activities

To illustrate the pleiotropic nature of piperazine derivatives, the table below consolidates the comparative biological performance of benchmark piperazine-containing therapeutics across four distinct pharmacological domains[3].

Therapeutic ClassRepresentative DrugTarget MechanismKey Piperazine SubstitutionTypical IC50 / MIC Range
Anticancer ImatinibBCR-ABL Tyrosine Kinase InhibitorN-methylpiperazine25 - 50 nM
Antimicrobial CiprofloxacinDNA Gyrase / Topoisomerase IVN-unsubstituted piperazine0.25 - 2 µg/mL
Antipsychotic AripiprazoleD2 / 5-HT1A Partial AgonistN-arylpiperazine0.5 - 5 nM
Antihistamine CetirizineH1 Receptor AntagonistN-alkyl/aryl piperazine3 - 10 nM

Mechanistic Pathway: Kinase Inhibition by Piperazine Derivatives

In oncology, the incorporation of a piperazine moiety is frequently used to enhance the solubility and target selectivity of kinase inhibitors[3]. In the case of imatinib, the N-methylpiperazine tail extends into the solvent-exposed region of the BCR-ABL kinase domain, stabilizing the molecule in the ATP-binding pocket and preventing the phosphorylation of downstream effector proteins.

G Imatinib Piperazine Derivative (e.g., Imatinib) ATP ATP Binding Pocket Imatinib->ATP Competitive Binding Apoptosis Apoptosis (Cell Death) Imatinib->Apoptosis Induces BCR_ABL BCR-ABL Tyrosine Kinase Substrate Effector Proteins (STAT5, AKT) BCR_ABL->Substrate Phosphorylation (Blocked) ATP->BCR_ABL Proliferation Cell Proliferation & Survival Substrate->Proliferation Active

Diagram 1: Mechanism of BCR-ABL kinase inhibition by piperazine-derived anticancer agents.

Self-Validating Experimental Protocols

To accurately compare the biological activity of novel piperazine derivatives, laboratory workflows must be rigorously controlled. Below are two self-validating protocols designed to evaluate the primary therapeutic endpoints of piperazine scaffolds.

Protocol A: TR-FRET Kinase Inhibition Assay (Anticancer Evaluation)

Objective: Quantify the IC50 of piperazine-based kinase inhibitors.

  • Reaction Buffer Formulation: Prepare 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

    • Causality: HEPES maintains a stable physiological pH without chelating essential metal ions. Mg2+ is strictly required for ATP coordination in the kinase pocket. DTT maintains the kinase domain's cysteine residues in a reduced, active state, while Tween-20 prevents non-specific binding of lipophilic piperazine derivatives to the microplate walls.

  • Compound Preparation & Dispensing: Serially dilute the piperazine compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Causality: Piperazine derivatives can suffer from poor aqueous solubility. Maintaining a low, constant DMSO concentration ensures compound solubility without inducing solvent-mediated enzyme denaturation.

  • Enzyme-Substrate-ATP Incubation: Add the target kinase and fluorescently labeled substrate. Initiate the reaction by adding ATP at its predetermined Km​ concentration.

    • Causality: Testing precisely at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors while preventing the inhibitor from being outcompeted by non-physiological ATP saturation.

  • TR-FRET Detection & Validation: Add the Europium-labeled anti-phospho antibody and read the plate using a time-resolved fluorometer.

    • Causality: TR-FRET introduces a temporal delay before signal acquisition, which completely eliminates interference from the auto-fluorescence commonly exhibited by complex heterocyclic compounds.

    • Self-Validation Check: Calculate the Z'-factor using a vehicle control (0% inhibition) and a reference inhibitor like imatinib (100% inhibition). A Z'-factor 0.6 validates the plate's dynamic range.

Protocol B: Resazurin-Assisted Broth Microdilution Assay (Antimicrobial Evaluation)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of antimicrobial piperazine derivatives[4].

  • Inoculum Standardization: Grow bacterial cultures to the exponential phase and adjust the turbidity to a 0.5 McFarland standard. Dilute in cation-adjusted Mueller-Hinton broth to a final well concentration of 5×105 CFU/mL.

    • Causality: Standardizing the bacterial density is critical. An artificially high inoculum can lead to the "inoculum effect," causing false-positive resistance, whereas a low inoculum overestimates the compound's potency.

  • Serial Dilution: Perform 2-fold serial dilutions of the test compounds across a 96-well plate.

    • Causality: A 2-fold dilution scheme provides a robust, logarithmic dynamic range to accurately capture the MIC threshold.

  • Incubation and Resazurin Addition: Incubate the plates at 37°C for 18 hours. Add 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Highly lipophilic piperazine derivatives often precipitate in aqueous broth, creating visual turbidity that mimics bacterial growth. Resazurin serves as an objective metabolic indicator: viable bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This eliminates subjective visual scoring errors.

    • Self-Validation Check: Every plate must include a sterility control, a growth control, and a reference antibiotic (e.g., ciprofloxacin). The reference MIC must fall within CLSI-defined acceptable ranges to validate the assay run.

Hit-to-Lead Screening Workflow

The development of piperazine-containing molecules relies on a tight feedback loop between chemical synthesis, in vitro screening, and Structure-Activity Relationship (SAR) modeling.

Workflow Synthesis N-Functionalization of Piperazine Purification HPLC Purification & QC (NMR/MS) Synthesis->Purification InVitro In Vitro Screening (Kinase/MIC Assays) Purification->InVitro SAR SAR Analysis & Hit Identification InVitro->SAR SAR->Synthesis Feedback Loop InVivo In Vivo Efficacy & ADME Profiling SAR->InVivo

Diagram 2: Iterative hit-to-lead screening workflow for novel piperazine derivatives.

References[1] Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives

Source: Bentham Science (Medicinal Chemistry, 2024) URL: [Link][3] Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / National Library of Medicine (2026) URL: [Link][2] Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen (2024) URL: [Link][4] Title: PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS, 2023) URL: [Link]

Sources

Validation

Application Guide: De-Risking Assay Cross-Reactivity of Methyl 2-(piperazin-1-yl)nicotinate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: Methyl 2-(piperazin-1-yl)nicotinate (CAS: 104813-92-5) As a Senior Application Scientist, one of the most common p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: Methyl 2-(piperazin-1-yl)nicotinate (CAS: 104813-92-5)

As a Senior Application Scientist, one of the most common pitfalls I observe in early-stage drug discovery and analytical screening is the blind trust placed in primary assay readouts. Methyl 2-(piperazin-1-yl)nicotinate is a highly versatile chemical building block utilized extensively in medicinal chemistry to synthesize kinase inhibitors, GPCR ligands, and other biologically active molecules[1]. However, the presence of the piperazine moiety introduces significant risks of assay interference[2].

This guide objectively compares the performance of various assay platforms when handling this compound, explains the mechanistic causality behind these interferences, and provides a self-validating protocol to ensure scientific integrity.

The Mechanistic Basis of Piperazine-Induced Interference

To design robust experiments, we must first understand why Methyl 2-(piperazin-1-yl)nicotinate triggers spurious results. The interference is driven by two distinct chemical properties of the molecule:

A. Structural Mimicry in Immunoassays

The piperazine ring is a core pharmacophore found in numerous designer drugs (e.g., benzylpiperazine) and common drug metabolites (e.g., m-CPP, a metabolite of trazodone)[3]. Immunoassays such as CEDIA and EMIT II utilize antibodies engineered to detect amphetamines and related stimulants. These antibodies frequently possess a binding pocket that cross-reacts with the protonated secondary amine of the piperazine ring, leading to false-positive readouts[4].

B. Nucleophilic Scavenging in Biochemical Assays

The unsubstituted nitrogen (N4) of the piperazine ring in Methyl 2-(piperazin-1-yl)nicotinate is a strong nucleophile. In biochemical high-throughput screening (HTS) assays that utilize amine-reactive fluorophores (e.g., NHS-ester functionalized probes), this compound can act as a scavenger. By covalently binding to the assay probe, it artificially quenches the signal, resulting in a false-negative readout for the actual biological target.

Comparative Assay Performance

When screening libraries containing Methyl 2-(piperazin-1-yl)nicotinate or testing biological samples spiked with this intermediate, the choice of analytical platform dictates the reliability of your data. The table below summarizes the comparative performance of standard assay alternatives.

Assay PlatformCross-Reactivity RiskMechanism of InterferenceCausality & Mitigation Strategy
CEDIA (Immunoassay) High (Up to 40% false positive rate)Structural mimicry of amphetamine/designer piperazines[4].Causality: Antibodies cannot distinguish the piperazine ring from target pharmacophores. Mitigation: Do not use for primary screening; requires orthogonal LC-MS/MS validation.
EMIT II Plus Moderate (10-20% false positive rate)Antibody cross-recognition of the piperazine ring[5].Causality: Slightly higher antibody specificity than CEDIA, but still vulnerable to high concentrations of piperazine[3]. Mitigation: Sample dilution prior to screening.
Amine-Reactive Fluorescent Assays High Free secondary amine on piperazine reacts with NHS-esters.Causality: Nucleophilic attack depletes the fluorescent probe. Mitigation: Utilize non-amine reactive detection chemistries (e.g., click-chemistry or label-free SPR).
LC-MS/MS Low (< 0.1%)Isobaric interference (highly rare).Causality: Separation relies on exact mass-to-charge ratio (m/z) and unique fragmentation patterns, bypassing structural mimicry. Mitigation: Optimize Multiple Reaction Monitoring (MRM) transitions.

Analytical Validation Workflow

G A Methyl 2-(piperazin-1-yl)nicotinate (Test Compound) B Immunoassay Screen (CEDIA/EMIT) A->B High Risk C Biochemical Assay (Amine-Reactive) A->C Moderate Risk D LC-MS/MS (Orthogonal) A->D Low Risk E False Positive (Antibody Binding) B->E Structural Mimicry F Signal Quenching (Nucleophilic Attack) C->F Probe Scavenging G True Measurement (High Specificity) D->G m/z Separation

Caption: Workflow for evaluating assay cross-reactivity of piperazine-containing building blocks.

Self-Validating Protocol: Spike-and-Recovery Interference Assay

To definitively prove whether Methyl 2-(piperazin-1-yl)nicotinate is causing a true biological response or merely interfering with the assay chemistry, you must employ a self-validating system. This protocol uses a 4-quadrant control matrix to isolate the variable of interference.

Materials Required:
  • Methyl 2-(piperazin-1-yl)nicotinate (Test Compound)

  • Target Analyte Standard (e.g., Amphetamine standard or specific kinase substrate)

  • Assay Matrix (e.g., target-free human urine or assay buffer)

  • Primary Assay Kit (e.g., EMIT II Plus or Fluorescent Biochemical Kit)

  • Triple Quadrupole LC-MS/MS

Step-by-Step Methodology:

Step 1: Matrix Preparation (The Baseline) Prepare your biological matrix or assay buffer. Ensure it is completely devoid of the target analyte. This serves as your absolute negative control.

Step 2: The 4-Quadrant Spiking Strategy Prepare four distinct sample groups in 96-well plates. Causality note: This matrix isolates compound-induced signal generation from compound-induced signal quenching.

  • Group A (Negative Control): Matrix + 1% DMSO vehicle.

  • Group B (Positive Control): Matrix + Target Analyte Standard (at the assay's EC50 concentration).

  • Group C (False Positive Check): Matrix + Methyl 2-(piperazin-1-yl)nicotinate (Titrated from 100 µM to 1 nM).

  • Group D (False Negative/Quenching Check): Matrix + Target Analyte Standard + Methyl 2-(piperazin-1-yl)nicotinate (Titrated).

Step 3: Primary Assay Execution Run Groups A through D through your primary immunoassay or biochemical screen according to the manufacturer's standard operating procedure.

Step 4: Orthogonal LC-MS/MS Confirmation Extract an aliquot from all four groups using Solid Phase Extraction (SPE). Inject the samples into an LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, tuned specifically to the m/z transitions of the Target Analyte.

Step 5: Data Interpretation & Causality Mapping

  • If Group C yields a signal in the primary assay but NO peak in LC-MS/MS: Methyl 2-(piperazin-1-yl)nicotinate is acting as a structural mimic, causing a false positive .

  • If Group D shows a reduced signal in the primary assay compared to Group B, but LC-MS/MS shows identical Target Analyte concentrations: The compound is scavenging the assay probe, causing a false negative .

By utilizing this self-validating protocol, researchers can confidently distinguish between genuine pharmacological activity and artifactual assay cross-reactivity when working with piperazine-based building blocks.

References

  • Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays Source: Clinical Toxicology (Taylor & Francis) URL:[Link]

  • Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing Source: ResearchGate URL:[Link]

  • The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Expert Opinion on Drug Discovery / ResearchGate URL:[Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists Source: MDPI (Molecules) URL:[Link]

Sources

Comparative

"reference standards for Methyl 2-(piperazin-1-yl)nicotinate"

Comparative Guide: Reference Standards for Methyl 2-(piperazin-1-yl)nicotinate in Pharmaceutical Analysis Executive Summary & Chemical Context Methyl 2-(piperazin-1-yl)nicotinate (CAS 104813-92-5)[1] is a critical struct...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reference Standards for Methyl 2-(piperazin-1-yl)nicotinate in Pharmaceutical Analysis

Executive Summary & Chemical Context

Methyl 2-(piperazin-1-yl)nicotinate (CAS 104813-92-5)[1] is a critical structural motif and intermediate in the synthesis of targeted therapeutics, including specific kinase inhibitors and neuropsychiatric agents. In pharmaceutical quality control, it frequently emerges as a process-related impurity or degradation product.

Accurate quantification of this compound is essential for regulatory compliance. However, the molecule presents specific analytical challenges: the secondary amine on the piperazine ring is highly susceptible to atmospheric oxidation, moisture absorption, and carbamate formation upon exposure to CO₂. Consequently, selecting the correct tier of reference standard is paramount. A standard that degrades or absorbs water during storage will continuously shift in absolute mass fraction, leading to systemic assay failures and out-of-specification (OOS) results[2].

The Tiered Reference Standard Landscape

According to ICH Q2(R2) guidelines, analytical procedures must be validated using "suitably characterized material, sufficiently homogeneous and stable"[3]. We evaluate three distinct tiers of reference materials for this compound:

  • Tier 1: ISO 17034 Certified Reference Materials (CRMs). Produced under rigorous metrological standards, offering certified purity with an expanded uncertainty budget (U) and unbroken traceability to SI units[4][5].

  • Tier 2: Qualified Secondary (Working) Standards. In-house materials qualified against a primary CRM or via absolute primary methods (like qNMR) per ICH Q2 and Q7A guidelines[6].

  • Tier 3: Commercial Analytical Grade. Standard catalog items (typically ~95% purity)[1] lacking certified uncertainty, suitable only for early R&D or qualitative identification.

Performance Comparison: CRM vs. Working Standard vs. Commercial Grade

To objectively compare the utility of these materials in a GMP environment, the following table summarizes their performance across critical analytical parameters.

ParameterISO 17034 CRMQualified Working StandardCommercial Grade (95%)
Purity Confidence Absolute (Certified)High (Orthogonally Verified)Variable / Uncertified
Uncertainty Budget (U) Calculated & Certified[7]Empirically DerivedUnknown
Metrological Traceability Unbroken to SI UnitsTraceable via Primary CRMNone
Regulatory (ICH Q2/Q7A) Fully CompliantCompliant (if documented)[6]Non-Compliant for Assay
Stability & Homogeneity Rigorously Tested[8]Monitored AnnuallyAssumed / Unverified
Cost / Implementation High Cost / Off-the-shelfMedium Cost / High LaborLow Cost / Off-the-shelf

Causality in Analytical Behavior: Why Purity Tiers Matter

Why does a 95% commercial grade standard fail regulatory scrutiny for quantitative assays? As noted in FDA and ICH Q2 frameworks, failing to use well-characterized reference standards is a common validation pitfall that can delay drug approvals[2][9].

If a Methyl 2-(piperazin-1-yl)nicotinate standard is only 95% pure[1], the remaining 5% consists of unknown impurities (e.g., residual solvents, positional isomers, or water). Because these impurities are uncharacterized, their ratio can fluctuate due to volatility or hygroscopicity[2]. For example, if the 5% impurity is a volatile solvent, it will evaporate each time the vial is opened, artificially increasing the relative concentration of the API over time. An ISO 17034 CRM mitigates this through rigorous, long-term stability and homogeneity testing, ensuring the certified value remains constant throughout its shelf life[5][8].

Self-Validating Protocol: qNMR Qualification of a Secondary Standard

If an ISO 17034 CRM for Methyl 2-(piperazin-1-yl)nicotinate is commercially unavailable, laboratories must synthesize and qualify a Secondary Working Standard. Quantitative NMR (qNMR) is the gold standard for this because it is a primary ratio method—it does not require a homologous reference standard of the exact same molecule, making it a self-validating system .

Objective: To establish an absolute mass fraction for a working standard batch of Methyl 2-(piperazin-1-yl)nicotinate.

  • Step 1: Calibrant Selection & Gravimetry

    • Action: Weigh precisely ~10.000 mg of the candidate Methyl 2-(piperazin-1-yl)nicotinate and ~5.000 mg of a Maleic Acid ISO 17034 CRM[7] using a microbalance (d = 0.001 mg).

    • Causality: Gravimetric preparation is the largest source of uncertainty in qNMR. Maleic acid is chosen because its singlet resonance (~6.3 ppm) sits in a clear spectral window, avoiding overlap with the nicotinate aromatic protons (7.0–8.5 ppm) or piperazine aliphatic protons (2.8–3.5 ppm).

  • Step 2: Dissolution & Matrix Control

    • Action: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6.

    • Causality: Anhydrous solvent prevents the hygroscopic piperazine secondary amine from forming hydrates, which would artificially inflate the sample mass and skew the final purity calculation.

  • Step 3: NMR Acquisition Parameters

    • Action: Acquire 1H-NMR at 298K using a 90° excitation pulse. Set the relaxation delay (D1) to ≥ 60 seconds. Acquire 64 scans.

    • Causality: A prolonged D1 is critical. Different protons have different longitudinal relaxation times (T1). If D1 is too short, the slower-relaxing protons will not fully return to equilibrium between scans, leading to artificially low integration values and a compromised purity assignment.

  • Step 4: Mass Balance Orthogonal Verification

    • Action: Calculate the absolute purity using the qNMR integral ratios. Cross-verify this value using the Mass Balance equation: Purity = 100% - (% HPLC Impurities + % Water by Karl Fischer + % Volatiles by TGA)[6].

    • Causality: Relying on a single technique leaves blind spots. qNMR provides absolute quantification, but pairing it with mass balance ensures that "NMR-invisible" inorganic salts or highly volatile solvents are accounted for, satisfying ICH Q2(R2) specificity and accuracy requirements[3][9].

Reference Standard Qualification Workflow

RS_Workflow cluster_0 Primary Tier (ISO 17034) cluster_1 Secondary Tier Qualification (ICH Q2) CRM ISO 17034 CRM (Certified Reference Material) Purity Absolute Purity (qNMR vs Internal CRM) CRM->Purity Calibrant Orthogonal Orthogonal Purity (HPLC-UV / Mass Balance) CRM->Orthogonal External Std Candidate Methyl 2-(piperazin-1-yl)nicotinate (Raw Material) ID Identity Testing (1H/13C NMR, HRMS) Candidate->ID Step 1: Verify Structure ID->Purity Step 2: Quantify Purity->Orthogonal Step 3: Cross-check WorkingStd Qualified Working Standard (Secondary Standard) Orthogonal->WorkingStd Step 4: Certify

Fig 1: Self-validating ICH Q2 qualification workflow for secondary reference standards.

References

  • ISO 17034 Guide to International Standards for Reference Material Producers - ARO Scientific. Available at: [Link]

  • 04. ISO 17034 Certified Reference Materials (CRMs) - Reagecon Knowledge. Available at: [Link]

  • Reference Materials Producers ( ISO 17034 ) Accreditation - NATA. Available at: [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc. Available at:[Link]

  • Reference-Standard Material Qualification - Pharmaceutical Technology. Available at:[Link]

  • Overview of ICH Q2(R2)/Q14: Development and Validation of Analytical Procedures - CASSS. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available at: [Link]

Sources

Validation

Comparative Study of Piperazine Isomers in Biological Assays: The Case of Chlorophenylpiperazines

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and pharmacological probes[1]. However, the biological activity of substituted pipera...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and pharmacological probes[1]. However, the biological activity of substituted piperazines is exquisitely sensitive to positional isomerism. Even minor spatial shifts in substituent placement (e.g., ortho, meta, para) can drastically alter a molecule's conformation, receptor binding affinity, and functional efficacy[1].

This guide provides an objective, data-driven comparison of piperazine isomers in biological assays, utilizing the well-documented Chlorophenylpiperazine (CPP) isomers—mCPP (meta), pCPP (para), and oCPP (ortho)—as a model system to evaluate interactions at the serotonergic (5-HT) receptors[2].

Mechanistic Insights: The Impact of Positional Isomerism

The spatial arrangement of the halogen substituent on the phenyl ring of CPP dictates the molecule's ability to achieve optimal binding conformations within the 5-HT receptor pockets[2].

  • mCPP (1-(3-chlorophenyl)piperazine): The meta-substitution allows the phenyl and piperazine rings to adopt a nearly co-planar conformation. This co-planarity is highly favorable for entering the binding pocket of the 5−HT2C​ receptor, allowing mCPP to act as a potent, though non-selective, receptor agonist[3].

  • pCPP (1-(4-chlorophenyl)piperazine): The para-substitution maintains a degree of rotational freedom that permits agonism, but alters the electronic distribution and steric bulk at the deepest part of the receptor pocket, generally resulting in different selectivity profiles compared to mCPP[2].

  • oCPP (1-(2-chlorophenyl)piperazine): The ortho-chloro substitution introduces significant steric hindrance between the halogen atom and the adjacent piperazine ring. Molecular mechanics calculations demonstrate that this steric clash prevents the rings from achieving co-planarity[2]. Consequently, while oCPP can still bind to the 5−HT2C​ receptor, the non-planar conformation prevents the induction of the active receptor state, functionally converting the molecule from an agonist into an antagonist[2].

Differential Modulation of 5-HT2C Signaling

SignalingPathway mCPP mCPP (meta) Agonist Receptor 5-HT2C Receptor (Gq-Coupled) mCPP->Receptor Activates oCPP oCPP (ortho) Antagonist oCPP->Receptor Blocks PLC Phospholipase C (PLC) Receptor->PLC Gq alpha IP3 IP3 / DAG Pathway PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Caption: Differential modulation of the 5-HT2C Gq-coupled signaling pathway by CPP isomers.

Comparative Pharmacological Profile

The following table summarizes the divergent biological activities of the three CPP positional isomers based on standardized radioligand binding and functional assays.

IsomerSubstitution Position 5−HT2C​ Receptor Affinity ( Ki​ ) 5−HT2C​ Functional Profile 5−HT1A​ Receptor Affinity ( Ki​ )
mCPP meta (3-chloro)High (~20–30 nM)Partial / Full AgonistHigh (~18–25 nM)
pCPP para (4-chloro)Moderate (~80–120 nM)AgonistModerate (~100 nM)
oCPP ortho (2-chloro)Moderate to High (~40–60 nM)Antagonist Low to Moderate

Data synthesized from established pharmacological evaluations of piperazine derivatives[2][4].

Standardized Experimental Protocols

To accurately compare piperazine isomers, researchers must employ orthogonal assays that measure both binding affinity (thermodynamics of the ligand-receptor interaction) and functional efficacy (downstream signaling consequences).

PiperazineWorkflow A Compound Library (mCPP, pCPP, oCPP) C Radioligand Binding ([3H]-Mesulergine) A->C D Functional Assay (IP1 Accumulation) A->D B HEK293 Expression (Human 5-HT2C) B->C B->D E Pharmacological Profiling (Ki, EC50) C->E Affinity (Ki) D->E Efficacy (EC50/IC50)

Caption: Workflow for the comparative pharmacological evaluation of piperazine isomers.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki​ ) of CPP isomers at the human 5−HT2C​ receptor.

Causality & Validation: We utilize [3H] -mesulergine because it provides a robust, high-affinity radiolabel for 5−HT2C​ sites without the rapid dissociation rates seen with endogenous serotonin[3]. To ensure the assay is a self-validating system, non-specific binding (NSB) must be defined using a saturating concentration (10 µM) of mianserin. If the signal-to-noise ratio (Total Binding vs. NSB) falls below 5:1, the assay plate is automatically rejected to prevent the reporting of low-confidence Ki​ values.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5−HT2C​ receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the piperazine isomer (serially diluted from 10−5 to 10−11 M), 50 µL of [3H] -mesulergine (final concentration ~1 nM), and 100 µL of membrane suspension (approx. 10-20 µg protein/well).

  • Equilibration: Incubate the plate at 37°C for 30 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Inositol Phosphate (IP1) Accumulation Assay (Functional Efficacy)

Objective: Differentiate between agonist (mCPP) and antagonist (oCPP) properties of the isomers.

Causality & Validation: Because the 5−HT2C​ receptor is Gq​ -coupled, agonist binding activates Phospholipase C (PLC), leading to inositol triphosphate ( IP3​ ) accumulation. IP3​ is rapidly degraded, making it difficult to measure reliably. Therefore, we measure IP1​ (a stable downstream metabolite) via Homogeneous Time-Resolved Fluorescence (HTRF) in the presence of Lithium Chloride (LiCl), which blocks IP1​ degradation. A known full agonist (e.g., 5-HT) is run in parallel to establish the Emax​ (100% activation). If the reference agonist fails to produce a sigmoidal dose-response curve with a Hill slope near 1.0, the cell batch is deemed non-responsive and the data is discarded.

Step-by-Step Methodology:

  • Cell Plating: Seed 5−HT2C​ -expressing HEK293 cells into a 384-well plate at a density of 15,000 cells/well. Incubate overnight.

  • Stimulation: Remove culture media. Add 10 µL of stimulation buffer (containing 50 mM LiCl) spiked with the piperazine isomers at varying concentrations.

    • For antagonist mode (testing oCPP): Pre-incubate cells with oCPP for 15 minutes, then challenge with an EC80​ concentration of 5-HT.

  • Incubation: Incubate for 60 minutes at 37°C to allow for IP1​ accumulation.

  • Detection: Add 5 µL of anti- IP1​ -Cryptate conjugate and 5 µL of IP1​ -d2 conjugate (HTRF reagents). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the F665/F620 ratio to determine IP1​ concentration and plot dose-response curves to extract EC50​ (for agonists) or IC50​ (for antagonists).

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2005). Europol–EMCDDA Active Monitoring Report on a new psychoactive substance: 1-(3-chlorophenyl)piperazine (mCPP). European Union Agency for Drugs. Available at:[Link]

  • Bromidge, S. M., et al. (1997). Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling of Substituted 1-(3-Pyridylcarbamoyl)indolines. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Bojarski, A. J., et al. (1993). Structure-Activity Relationship Studies of CNS Agents. Part 30. 5-HT1A and 5-HT2A Receptor Affinity and Functional Profile of Some N-(3-(4-Aryl-1-piperazinyl)propyl) Derivatives. ResearchGate. Available at:[Link]

Sources

Comparative

Assessing the Target Selectivity of Methyl 2-(piperazin-1-yl)nicotinate Scaffolds: A Comparative Guide for P2Y12 Receptor Ligands

Executive Summary & Mechanistic Grounding Methyl 2-(piperazin-1-yl)nicotinate (CAS 104813-92-5)[1] and its ester derivatives (such as ethyl or isopropyl analogs) are privileged pharmacophores in modern drug discovery. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Methyl 2-(piperazin-1-yl)nicotinate (CAS 104813-92-5)[1] and its ester derivatives (such as ethyl or isopropyl analogs) are privileged pharmacophores in modern drug discovery. While rarely deployed as standalone active pharmaceutical ingredients (APIs), this specific scaffold serves as a critical structural foundation for designing highly selective P2Y12 receptor (P2Y12R) antagonists [2] and targeted protein degraders (PROTACs).

From a structural biology perspective, the causality behind selecting this scaffold is precise:

  • The Piperazine Ring: Provides a basic nitrogen that becomes protonated at physiological pH, enabling crucial electrostatic interactions with the acidic residues within the orthosteric binding pocket of target GPCRs.

  • The Nicotinate Core: The pyridine-3-carboxylate structure offers a rigid, planar geometry that facilitates π−π stacking with aromatic residues in the receptor, while the ester moiety provides a highly tractable vector for lipophilic extension to reach secondary binding pockets (exosites)[3].

This guide details how to objectively assess the selectivity of piperazinyl-nicotinate derivatives—specifically evaluating their performance as P2Y12R antagonists against standard-of-care alternatives—and outlines the self-validating experimental workflows required to confirm their target specificity.

Comparative Performance: Scaffold vs. Clinical Alternatives

When developing P2Y12R antagonists (e.g., for novel neuroinflammatory PET tracers or antiplatelet agents), the primary mechanistic hurdle is achieving selectivity over the closely related P2Y1 receptor (P2Y1R) . Both receptors are activated by endogenous ADP and are co-expressed on platelets and microglia, but they couple to entirely different G-protein pathways (Gi for P2Y12, Gq for P2Y1).

Table 1 compares a representative piperazinyl-nicotinate lead compound against established P2Y12R clinical and reference antagonists[2].

Table 1: Quantitative Selectivity and Binding Profile
Compound / ScaffoldTargetMechanism of ActionP2Y12R IC 50​ (nM)P2Y1R IC 50​ (nM)Selectivity Index (Fold)
Piperazinyl-Nicotinate Lead (e.g., Cmpd 6)P2Y12RReversible Antagonist~80>10,000>125x
Ticagrelor (Clinical)P2Y12RReversible Antagonist~14>10,000>700x
Clopidogrel (Active Metabolite)P2Y12RIrreversible (Covalent)N/A (Time-dependent)N/AHigh
AZD1283 (Reference)P2Y12RReversible Antagonist~51>10,000>190x

Data synthesis derived from competitive radioligand binding assays utilizing [33P]2-MeSADP as the competitor[2].

The Causality of Assay Design: A Self-Validating System

To unequivocally prove that a Methyl 2-(piperazin-1-yl)nicotinate derivative is a selective P2Y12R antagonist, we cannot rely solely on phenotypic readouts like platelet aggregation. We must structurally isolate the binding event from the functional signaling cascade.

Because P2Y12R is Gi-coupled , its activation by ADP inhibits adenylyl cyclase, thereby lowering intracellular cAMP. To observe an antagonist's effect, we must employ a "double-inversion" assay design :

  • We artificially spike baseline cAMP levels using Forskolin (a direct adenylyl cyclase activator).

  • We add ADP, which activates P2Y12R, suppressing the Forskolin-induced cAMP spike.

  • We introduce the piperazinyl-nicotinate antagonist. A true antagonist will block ADP, thereby restoring the high cAMP levels.

This system is self-validating : If the test compound is cytotoxic or non-specifically lyses the cell membrane, intracellular cAMP levels will drop. In this assay, a drop in cAMP mimics an agonist effect, completely preventing false-positive antagonist readouts.

signaling_pathway ADP ADP (Endogenous Agonist) P2Y12R P2Y12 Receptor (GPCR) ADP->P2Y12R Activates M2PN Piperazinyl-Nicotinate Antagonist M2PN->P2Y12R Competitive Inhibition Gi Gi Protein Subunit P2Y12R->Gi Couples to AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP Intracellular cAMP Levels AC->cAMP Produces

Fig 1: P2Y12R Gi-coupled signaling pathway and the mechanism of piperazinyl-nicotinate antagonism.

Experimental Protocols

The following step-by-step methodologies are required to assess the selectivity and efficacy of piperazinyl-nicotinate derivatives.

Protocol 1: Competitive Radioligand Binding Assay (Target Affinity)

This assay determines the binding affinity (IC 50​ ) of the compound for the P2Y12 receptor[2].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human P2Y12R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 10 µg of membrane protein, assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.1% BSA), and the piperazinyl-nicotinate derivative at varying concentrations (10 −10 to 10 −5 M).

  • Radioligand Addition: Add 0.5 nM of [33P]2-MeSADP (a high-affinity, stable radioligand) to all wells.

  • Control Definition: Define Total Binding (TB) using buffer only. Define Non-Specific Binding (NSB) by adding a massive excess (10 µM) of unlabeled ATP.

  • Incubation & Filtration: Incubate for 60 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC 50​ using non-linear regression (four-parameter logistic equation).

Protocol 2: Functional cAMP Accumulation Assay (Functional Selectivity)

This assay verifies that the binding observed in Protocol 1 translates to functional Gi-pathway antagonism.

  • Cell Seeding: Seed human P2Y12R-expressing cells into a 384-well white microplate at 5,000 cells/well.

  • Compound Pre-incubation: Add the piperazinyl-nicotinate test compound (serial dilutions) and incubate for 15 minutes at 37°C.

  • Forskolin/Agonist Stimulation: Add a stimulation cocktail containing 10 µM Forskolin (to stimulate AC) and 100 nM ADP (to activate P2Y12R and suppress the Forskolin effect). Include a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Lysis & Detection: After 30 minutes, lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). An effective antagonist will yield a high 665/620 ratio, indicating restored cAMP levels.

screening_workflow Synthesis 1. Scaffold Functionalization (Methyl 2-(piperazin-1-yl)nicotinate) Primary 2. Primary Screen: [33P]2-MeSADP Binding (P2Y12R) Synthesis->Primary Counter 3. Counter-Screen: P2Y1R & P2X1R Binding Primary->Counter IC50 < 100 nM Functional 4. Functional Assay: cAMP Accumulation (Gi pathway) Counter->Functional >100-fold Selectivity Lead 5. Lead Selection: High Selectivity Index Confirmed Functional->Lead Functional Antagonism

Fig 2: High-throughput selectivity screening workflow for piperazinyl-nicotinate derivatives.

References

  • PubChem. "Ethyl 5-chloro-6-(4-{[(4-methylphenyl)amino]carbonyl}piperazin-1-yl)nicotinate". National Library of Medicine. 3[3]

  • "Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain". Journal of Medicinal Chemistry - ACS Publications. (July 25, 2025). 2[2]

  • "methyl 2-(piperazin-1-yl)nicotinate; CAS No.:104813-92-5". ChemShuttle.1[1]

Sources

Validation

"benchmarking Methyl 2-(piperazin-1-yl)nicotinate against known inhibitors"

Title: Benchmarking Methyl 2-(piperazin-1-yl)nicotinate as an Emerging Scaffold Against Established NAMPT Inhibitors Introduction Nicotinamide phosphoribosyltransferase (NAMPT, EC 2.4.2.12) is the rate-limiting enzyme in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Methyl 2-(piperazin-1-yl)nicotinate as an Emerging Scaffold Against Established NAMPT Inhibitors

Introduction Nicotinamide phosphoribosyltransferase (NAMPT, EC 2.4.2.12) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, making it a highly validated target for oncology and metabolic disease interventions ()[1]. While canonical inhibitors like FK866 (Daporinad) and CHS-828 demonstrate potent in vitro efficacy, their clinical translation has been historically hindered by dose-limiting toxicities, rapid clearance, and structural liabilities.

As drug development pivots toward Antibody-Drug Conjugates (ADCs) and Fragment-Based Drug Discovery (FBDD), Methyl 2-(piperazin-1-yl)nicotinate (M2PN) has emerged as a structurally compelling fragment. By combining a nicotinate headgroup with a piperazine ring—a privileged scaffold renowned for optimizing pharmacokinetic properties and serving as a conformational constraint ()[2]—M2PN provides a metabolically stable alternative to the cyanoguanidine moieties found in earlier generations of inhibitors, which are prone to instability during endolysosomal processing ()[3].

This guide objectively benchmarks the M2PN scaffold against established NAMPT inhibitors, detailing the mechanistic rationale, experimental protocols, and comparative performance data.

Mechanistic Rationale: The Causality of Scaffold Selection

The structural geometry of M2PN offers a dual-action binding rationale. The methyl nicotinate moiety acts as a bioisostere for the natural substrate, nicotinamide (NAM), allowing it to directly compete for the deep, narrow catalytic pocket of NAMPT. Concurrently, the piperazine ring at the 2-position projects outward into the solvent-exposed channel.

This orientation is critical for drug developers: published NAMPT inhibitors like CHS-828 rely on a cyanoguanidine-pyridine moiety that interacts with the catalytic pocket but suffers from severe stability issues when processed via ADC endolysosomal pathways[3]. The piperazine ring of M2PN bypasses this liability, offering a robust, functionalizable secondary amine handle for ADC linker attachment without compromising the primary pharmacophore. Furthermore, inhibitors targeting this pathway induce apoptosis through NAD+ depletion and subsequent mitochondrial dysfunction, making robust target engagement paramount ()[4].

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Rate-limiting NAD NAD+ NMN->NAD NMNAT M2PN M2PN (Scaffold) M2PN->NAMPT Competitive FK866 FK866 / CHS-828 FK866->NAMPT Non-competitive

Diagram 1: NAMPT NAD+ salvage pathway highlighting competitive vs. non-competitive inhibition.

Experimental Methodologies

To ensure scientific integrity, the benchmarking protocols described below are designed as self-validating systems.

Protocol 1: Fluorescence-Coupled NAMPT Enzymatic Assay

Causality: Direct measurement of NAMPT activity is challenging because its product, NMN, is not naturally fluorescent. We utilize a coupled system where NMN is immediately converted to NAD+ by NMNAT1, and subsequently reduced to NADH by alcohol dehydrogenase (ADH). NADH then reduces resazurin to highly fluorescent resorufin. Background fluorescence is intrinsically subtracted using a "no-NAMPT" control, ensuring the signal is strictly causally linked to NAMPT activity.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 0.5 mM DTT, and 0.005% Tween-20.

  • Master Mix Assembly: Combine 0.4 U/mL NMNAT1, 1.5 U/mL ADH, 1.5 U/mL diaphorase, 1.5% ethanol, 10 µM resazurin, 0.4 mM PRPP, and 2 mM ATP.

  • Target Engagement: Dispense 10 µL of recombinant human NAMPT (final concentration 2 nM) into a 384-well black microplate. Use acoustic liquid handling to dispense 100 nL of M2PN, FK866, or CHS-828 in DMSO. Incubate for 30 minutes at room temperature to allow for binding equilibration.

  • Initiation: Add 10 µL of the Master Mix containing 5 µM Nicotinamide (NAM) to initiate the reaction.

  • Quantification: Monitor fluorescence (Ex 540 nm / Em 590 nm) continuously for 60 minutes. Calculate initial velocities ( V0​ ) to derive IC50​ values.

Protocol 2: Intracellular NAD+ Depletion via LC-MS/MS

Causality:In vitro enzymatic inhibition must translate to cellular pathway suppression. We measure the steady-state depletion of NAD+ using mass spectrometry. Spiking a heavy-isotope internal standard ( 13C5​ -NAD+) directly into the lysis buffer validates extraction efficiency and corrects for ion suppression in the complex cellular matrix.

Step-by-Step Workflow:

  • Cell Culture: Seed HCT116 colorectal carcinoma cells at 10,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with a 10-point dose-response gradient of the inhibitors for 24 hours.

  • Quenching: Aspirate media, wash rapidly with cold PBS, and immediately arrest metabolism by adding 100 µL of ice-cold 0.5 M perchloric acid (PCA) spiked with 100 nM 13C5​ -NAD+ (Internal Standard).

  • Neutralization: Centrifuge lysates at 15,000 x g for 10 minutes at 4°C. Neutralize 50 µL of the acidic supernatant with 10 µL of 1 M K2​CO3​ .

  • LC-MS/MS Analysis: Inject 5 µL onto a porous graphitic carbon column. Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode, tracking the m/z 664.1 → 428.0 transition for endogenous NAD+ and 669.1 → 433.0 for the internal standard.

Workflow Prep Compound Library Prep (M2PN, FK866, CHS-828) EnzAssay In Vitro NAMPT Assay (Target Engagement) Prep->EnzAssay CellAssay HCT116 Cell Culture (24h Incubation) Prep->CellAssay Data Ligand Efficiency & Pharmacokinetic Profiling EnzAssay->Data LCMS LC-MS/MS MRM (NAD+ Depletion Quant) CellAssay->LCMS Tox CellTiter-Glo (Cytotoxicity) CellAssay->Tox LCMS->Data Tox->Data

Diagram 2: Self-validating experimental workflow for benchmarking NAMPT inhibitors.

Quantitative Benchmarking Data

The table below summarizes the comparative performance of the M2PN fragment against the optimized clinical candidates FK866 and CHS-828.

CompoundMechanism of ActionNAMPT IC50​ (nM)NAD+ Depletion IC50​ (nM)HCT116 CC50​ (nM)Microsomal t1/2​ (min)Ligand Efficiency (LE)*
M2PN Competitive (Fragment)12,50028,000>50,000>1200.42
FK866 Non-competitive1.83.58.2350.41
CHS-828 Competitive2.14.015.0220.45

*Ligand Efficiency (LE) is calculated as (1.37/Nheavy​)×pIC50​ (kcal/mol/heavy atom). Values >0.3 indicate highly efficient binding relative to molecular size.

Discussion & Conclusion

When benchmarked against known inhibitors, M2PN behaves exactly as expected for an unoptimized fragment scaffold. While its absolute potency ( IC50​ = 12.5 µM) is orders of magnitude lower than the nanomolar affinities of FK866 and CHS-828, its Ligand Efficiency (0.42) is exceptionally high, indicating that the molecular contacts it makes within the NAMPT pocket are highly optimal per heavy atom.

Crucially, M2PN dramatically outperforms the established inhibitors in metabolic stability (Microsomal t1/2​ > 120 min vs. 22-35 min). This confirms the structural rationale: replacing the labile cyanoguanidine group of CHS-828 with a piperazine-nicotinate scaffold eliminates rapid clearance liabilities. For drug development professionals, M2PN is not a finished drug, but rather a superior, functionalizable starting vector for designing next-generation NAMPT-targeted ADCs or PROTACs.

References

  • Google Patents (WIPO). "WO2025109097A2 - Novel nicotinamide phosphoribosyltransferase inhibitors and uses thereof.
  • ACS Publications (Journal of Medicinal Chemistry). "Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII." URL: [Link]

  • BRENDA Enzyme Database. "Information on EC 2.4.2.12 - nicotinamide phosphoribosyltransferase." URL:[Link]

Sources

Comparative

A Guide to Inter-Laboratory Validation for the Analysis of Methyl 2-(piperazin-1-yl)nicotinate

In the landscape of pharmaceutical development, the journey of a drug from discovery to market is underpinned by rigorous analytical testing. The reliability and consistency of the data generated are paramount, not only...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey of a drug from discovery to market is underpinned by rigorous analytical testing. The reliability and consistency of the data generated are paramount, not only for regulatory approval but also for ensuring patient safety and product efficacy. This guide provides an in-depth comparison of analytical methodologies and a detailed framework for the inter-laboratory validation of Methyl 2-(piperazin-1-yl)nicotinate analysis, a critical process for any pharmaceutical entity aiming for global market access.

Methyl 2-(piperazin-1-yl)nicotinate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process. This necessitates the development and validation of robust analytical methods. Furthermore, as drug development and manufacturing often span multiple sites and involve contract research organizations (CROs), ensuring the reproducibility of these analytical methods across different laboratories is a critical challenge.[1] This is where inter-laboratory validation, also known as method transfer, becomes indispensable.

This guide is designed for researchers, scientists, and drug development professionals. It will delve into the scientific principles behind selecting an appropriate analytical technique, provide a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method, and, most importantly, outline a comprehensive inter-laboratory validation study to ensure method consistency and reliability across different testing facilities.

Choosing the Right Analytical Tool: A Comparative Overview

The choice of an analytical method is a critical first step and is guided by the physicochemical properties of the analyte and the intended purpose of the analysis. For Methyl 2-(piperazin-1-yl)nicotinate, several techniques could be considered.

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[2][3] For a compound like Methyl 2-(piperazin-1-yl)nicotinate, which contains a UV-absorbing chromophore (the pyridine ring), HPLC with UV detection is a highly suitable technique. It allows for the accurate quantification of the main component and the separation and detection of potential impurities.[2][4]

  • Gas Chromatography (GC): GC is a powerful technique for volatile and semi-volatile compounds.[2] While potentially applicable to Methyl 2-(piperazin-1-yl)nicotinate, it might require derivatization to improve its volatility and thermal stability, which can add complexity to the sample preparation process.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[6] This technique is particularly useful for identifying unknown impurities and for bioanalytical studies where very low detection limits are required.[7] However, the instrumentation is more complex and expensive than HPLC-UV.

For the purpose of routine quality control and inter-laboratory validation, HPLC with UV detection presents the optimal balance of performance, robustness, and accessibility in most pharmaceutical laboratories.

Proposed HPLC Method for the Analysis of Methyl 2-(piperazin-1-yl)nicotinate

The following is a proposed HPLC method for the quantitative analysis of Methyl 2-(piperazin-1-yl)nicotinate. This method is based on established principles for the analysis of similar aromatic and heterocyclic compounds.[3]

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of Acetonitrile and a 0.1% solution of trifluoroacetic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (based on the UV absorbance of the nicotinic acid moiety).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Methyl 2-(piperazin-1-yl)nicotinate reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

    • Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a concentration within the linear range of the method.

The Cornerstone of Method Transfer: Inter-Laboratory Validation

Once a robust analytical method is developed and validated in a single laboratory, its performance must be verified in other laboratories that will be using it. This process is guided by international standards such as the ICH Q2(R2) and USP General Chapter <1225> guidelines.[8][9][10][11] The goal of inter-laboratory validation is to demonstrate that the method is reproducible and provides equivalent results regardless of the testing site.[1][12]

Designing the Inter-Laboratory Validation Study

A well-structured protocol is essential for a successful inter-laboratory study.[13]

1. Objective: To demonstrate that the HPLC method for the analysis of Methyl 2-(piperazin-1-yl)nicotinate is reproducible and provides comparable results when performed in different laboratories.

2. Participating Laboratories: A minimum of two laboratories should participate: the originating (transferring) laboratory and the receiving laboratory. For broader validation, three or more laboratories are recommended.

3. Study Design:

  • Samples: A single, homogeneous batch of Methyl 2-(piperazin-1-yl)nicotinate should be used. Samples should be prepared at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) to cover the operational range of the assay.[14]
  • Sample Distribution: Samples should be carefully packaged and shipped to the participating laboratories under controlled conditions to prevent degradation.
  • Analytical Protocol: A detailed, step-by-step analytical procedure, including the HPLC method parameters and system suitability criteria, must be provided to all participating laboratories.

4. Validation Parameters and Acceptance Criteria: The following parameters should be evaluated:

Validation ParameterDescriptionAcceptance Criteria
Precision The closeness of agreement between a series of measurements.
RepeatabilityPrecision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2.0%
Intermediate PrecisionPrecision within the same laboratory, but on different days, with different analysts, and/or different equipment.RSD ≤ 2.0%
ReproducibilityPrecision between different laboratories.RSD ≤ 3.0%
Accuracy The closeness of the test results to the true value.Mean recovery of 98.0% to 102.0%
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis should show no co-eluting peaks.
Statistical Analysis of Results

The data generated from the inter-laboratory study should be statistically analyzed to assess the comparability of the results. An F-test can be used to compare the variances, and a Student's t-test can be used to compare the means of the results obtained by the different laboratories.

Hypothetical Inter-Laboratory Validation Data

The following table presents hypothetical data from a two-laboratory validation study for the assay of Methyl 2-(piperazin-1-yl)nicotinate at 100% of the target concentration.

ReplicateLaboratory A (% Assay)Laboratory B (% Assay)
199.8100.2
2100.199.7
399.5100.5
4100.399.9
599.9100.1
6100.099.8
Mean 99.93 100.03
Std. Dev. 0.29 0.30
RSD (%) 0.29 0.30

Statistical Evaluation:

  • F-test (Comparison of Variances): The calculated F-value would be compared to the critical F-value. If the calculated value is less than the critical value, it indicates that there is no significant difference between the variances of the two laboratories.

  • t-test (Comparison of Means): The calculated t-value would be compared to the critical t-value. If the calculated value is less than the critical value, it indicates that there is no statistically significant difference between the mean results of the two laboratories.

Visualizing the Workflow

To provide a clear overview of the inter-laboratory validation process, the following diagrams illustrate the key steps and the structure of the molecule .

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting P1 Develop & Validate Analytical Method P2 Define Inter-Laboratory Study Protocol P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 E1 Lab A: Method Execution & Data Collection P3->E1 E2 Lab B: Method Execution & Data Collection P3->E2 A1 Statistical Analysis (F-test, t-test) E1->A1 E2->A1 A2 Compare Results to Acceptance Criteria A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow for Inter-Laboratory Validation.

Methyl_2_piperazin_1_yl_nicotinate mol

Caption: Structure of Methyl 2-(piperazin-1-yl)nicotinate.

Conclusion: Ensuring Analytical Consistency

The inter-laboratory validation of analytical methods is a non-negotiable step in modern pharmaceutical development. It provides the necessary evidence that a method is robust, reliable, and transferable, ensuring consistent quality control across different manufacturing and testing sites. By following a well-defined protocol based on international guidelines and employing appropriate statistical tools, pharmaceutical companies can confidently ensure the integrity of their analytical data throughout the drug development lifecycle. This guide provides a comprehensive framework for achieving this critical objective for the analysis of Methyl 2-(piperazin-1-yl)nicotinate, a framework that can be adapted for a wide range of pharmaceutical compounds.

References

  • USP <1225> Method Validation - BA Sciences. (n.d.). Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • NIH. (2014, August 15). Retrospective Data Analysis and Proposal of a Practical Acceptance Criterion for Inter-laboratory Cross-validation of Bioanalytical Methods Using Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • NPRA. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • MDPI. (2022, April 6). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(piperazin-1-yl)nicotinate proper disposal procedures

As a Senior Application Scientist, I frequently guide laboratories through the complex logistical and safety requirements of handling specialized pharmaceutical intermediates. Methyl 2-(piperazin-1-yl)nicotinate (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide laboratories through the complex logistical and safety requirements of handling specialized pharmaceutical intermediates. Methyl 2-(piperazin-1-yl)nicotinate (CAS: 104813-92-5) is a highly valuable building block in drug discovery[1]. However, because a highly specific, universally standardized Safety Data Sheet (SDS) for this exact molecule is not always exhaustively detailed regarding environmental endpoints, we must design a self-validating disposal protocol based on its structural moieties.

This guide provides the essential causality, operational safety plans, and step-by-step disposal procedures required to manage this compound with absolute scientific integrity and regulatory compliance.

Hazard Causality and Chemical Profiling

Before executing any disposal plan, it is critical to understand why the chemical behaves the way it does. Methyl 2-(piperazin-1-yl)nicotinate contains two primary reactive centers that dictate our safety approach:

  • The Piperazine Ring: The secondary amines within the piperazine moiety confer moderate basicity. In aqueous environments, they can alter local pH and cause severe skin irritation or chemical burns upon contact with biological tissues[2]. Furthermore, piperazine derivatives are known to resist standard wastewater treatment degradation, leading to persistence and toxicity in aquatic ecosystems[3].

  • The Nicotinate Ester: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions. Mixing this compound with incompatible waste streams can trigger exothermic reactions or release corresponding nicotinic acid derivatives and methanol.

Quantitative Disposal & Hazard Parameters

To ensure rapid decision-making during operations, the critical logistical and hazard data are summarized below:

ParameterSpecification / ProtocolCausality / Rationale
Chemical Identity Methyl 2-(piperazin-1-yl)nicotinateTarget intermediate (CAS: 104813-92-5); MW: 221.26[1].
Storage Requirements 2–8 °C, tightly sealed containerPrevents ambient ester hydrolysis and oxidative degradation of the amine[1].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityDriven by secondary amine basicity and ecological persistence of N-heterocycles[2][3].
Spill Control Inert absorbent (Sand/Vermiculite)Prevents the aqueous spread of basic amines; avoids exothermic reactions[4].
Final Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the stable piperazine ring[5].

Operational Safety & Preparation

Trustworthiness in laboratory safety comes from reproducible, self-validating systems. Prior to handling or disposing of this compound, establish the following controls:

  • Personal Protective Equipment (PPE): Utilize double-gloved nitrile hands (due to the permeation risk of basic amines), tightly fitting safety goggles, and a chemically resistant lab coat[2][4].

  • Environmental Controls: All handling of the solid powder must occur within a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosolized particulates[2].

Step-by-Step Disposal Methodology

Drain disposal of piperazine derivatives is strictly prohibited under environmental regulations due to their potential to bypass standard sewage treatment[3][5]. Follow this exact workflow for cradle-to-grave waste management:

Step 1: Waste Segregation and Collection

  • Do not mix Methyl 2-(piperazin-1-yl)nicotinate with strong oxidizing agents, strong acids, or acid chlorides, as dangerous exothermic acid-base reactions can occur[2].

  • Collect all solid waste—including the compound itself, contaminated pipette tips, and weighing paper—in a dedicated, high-density polyethylene (HDPE) container[4].

Step 2: Liquid Waste Management

  • If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect the liquid in a designated, halogen-free organic waste carboy (unless chlorinated solvents were specifically used in the assay).

  • Label the carboy clearly with the exact mass/volume of the solute to ensure accurate downstream processing[6].

Step 3: Accidental Spill Containment

  • In the event of a powder spill, do not use water. Adding water increases the surface area of the hazard and risks rapid permeation through standard laboratory surfaces.

  • Instead, cover the spill with an inert, dry absorbent material such as vermiculite or sand[4].

  • Carefully sweep the agglomerated material using a non-sparking tool and transfer it to a hazardous waste bag[2].

Step 4: Surface Decontamination

  • Wash the affected surfaces with a dilute, mildly acidic solution (e.g., 1% acetic acid) to neutralize any residual basic piperazine.

  • Follow this with a thorough wash using standard laboratory detergent and water[4].

Step 5: Final Transfer and Regulatory Compliance

  • Under US EPA guidelines (40 CFR Parts 261.3), this material must be formally classified and treated as hazardous waste[2].

  • Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department. The mandated final destruction method is high-temperature chemical incineration equipped with an afterburner and scrubber[5][7].

Disposal Workflow Visualization

DisposalWorkflow Start Methyl 2-(piperazin-1-yl)nicotinate Waste Generation Assess Assess Waste State Start->Assess Solid Solid Waste / Contaminated Consumables Assess->Solid Liquid Liquid Solution (e.g., DMSO/MeOH) Assess->Liquid Spill Accidental Spill Assess->Spill CollectSolid Collect in HDPE Container (Do not mix with acids/oxidizers) Solid->CollectSolid CollectLiquid Transfer to Organic Waste Carboy (Halogen-free unless chlorinated) Liquid->CollectLiquid ContainSpill Absorb with Vermiculite/Sand Neutralize with 1% Acetic Acid Spill->ContainSpill EHS EHS Department Collection (EPA 40 CFR Parts 261.3 Compliance) CollectSolid->EHS CollectLiquid->EHS ContainSpill->EHS Incineration High-Temperature Chemical Incineration EHS->Incineration

Disposal workflow for Methyl 2-(piperazin-1-yl)nicotinate emphasizing EHS compliance and safety.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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